molecular formula C14H20N2O4 B037232 2-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-35-8

2-[2-(Boc-amino)ethoxy]benzamide

Katalognummer: B037232
CAS-Nummer: 1256633-35-8
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: FWADEOZUDGOAAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Boc-amino)ethoxy]benzamide (CAS: 1256633-35-8) is a high-purity benzamide derivative designed for advanced pharmaceutical research and chemical synthesis. This compound features a tert-butoxycarbonyl (Boc)-protected aminoethyloxy side chain, making it a valuable building block in medicinal chemistry and the development of targeted therapeutic agents. Key Specifications CAS Number: 1256633-35-8 IUPAC Name: tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate Molecular Formula: Information not available in search results Purity: >99% (Bulk and prepack quantities, analyzed by LCMS/GCMS, HPLC, NMR) Grade: Pharma Grade, Active Pharmaceutical Ingredient (API) Research Applications & Value This compound serves as a crucial synthetic intermediate in multiple domains: Pharmaceutical Intermediates: Used in the synthesis of Active Pharmaceutical Ingredients (APIs) and complex fine chemicals . PROTAC Development: The benzamide scaffold is of significant interest in the design of novel Cereblon (CRBN) E3 ligase binders for Proteolysis-Targeting Chimeras (PROTACs). Non-phthalimide ligands like those based on the benzamide core are being explored to enhance chemical stability and improve selectivity profiles by reducing off-target neosubstrate modulation . Organic Synthesis: A versatile reagent and building block for synthetic organic chemistry, medicinal chemistry, and the production of pesticide and dye intermediates . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-7-5-4-6-10(11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWADEOZUDGOAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-35-8
Record name Carbamic acid, N-[2-[2-(aminocarbonyl)phenoxy]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(Boc-amino)ethoxy]benzamide: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the rational design of molecules that can modulate biological processes with high specificity and efficacy is paramount. Among the vast arsenal of chemical tools available, bifunctional molecules have emerged as powerful modalities for achieving targeted therapeutic intervention. Central to the construction of these sophisticated architectures are chemical linkers that bridge distinct molecular entities. 2-[2-(tert-butoxycarbonylamino)ethoxy]benzamide, a derivative of benzamide, represents a key building block in this context. Its unique structural features, combining a protected amine, an ether linkage, and a benzamide moiety, offer a versatile platform for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-[2-(Boc-amino)ethoxy]benzamide, offering insights for its strategic utilization in drug discovery and development.

Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate, is a white to off-white solid at room temperature.[] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1256633-35-8[]
Molecular Formula C₁₄H₂₀N₂O₄[]
Molecular Weight 280.32 g/mol []
Appearance White to off-white solid[2]
Melting Point Not explicitly reported; related benzamides melt in the range of 125-134 °C.[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Solubility in water is likely to be low.Inferred from structure
Boiling Point Not available
Density Not available

Synthesis and Reactivity

A potential synthetic pathway involves the reaction of a suitably protected aminoethoxy precursor with a salicylic acid derivative. The following diagram illustrates a logical synthetic workflow.

Synthesis_Workflow Salicylamide Salicylamide Reaction Salicylamide->Reaction Boc_ethanolamine_halide N-Boc-2-haloethylamine (e.g., X = Br, I) Boc_ethanolamine_halide->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Williamson Ether Synthesis Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: Plausible synthetic route to this compound.

Boc Protection and Deprotection: A Cornerstone of its Utility

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this molecule's utility in multi-step synthesis. The Boc group effectively masks the nucleophilicity of the primary amine, preventing it from participating in unwanted side reactions. This protection is robust under a variety of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine for subsequent conjugation.

Deprotection Protocol:

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, dioxane, or methanol).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in excess.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

The acid-lability of the Boc group allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions can be employed elsewhere in the molecule.

Spectroscopic Characterization

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While a dedicated, published spectrum for this specific compound is not available, the expected spectral data can be predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzamide ring, the ethoxy bridge protons, and the protons of the Boc-protecting group. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The methylene protons of the ethoxy group (-OCH₂CH₂N-) would resonate as two distinct triplets. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.4 ppm. The NH protons of the amide and carbamate would appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the amide and carbamate groups (typically in the δ 150-170 ppm region), the aromatic carbons, the methylene carbons of the ethoxy linker, and the carbons of the tert-butyl group.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands indicative of the key functional groups. Expected vibrational frequencies include:

  • N-H stretching of the amide and carbamate groups (around 3300 cm⁻¹).

  • C=O stretching of the amide and carbamate carbonyls (in the region of 1650-1750 cm⁻¹).

  • C-O-C stretching of the ether linkage (around 1100-1250 cm⁻¹).

  • Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. In positive-ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 281.15.

Applications in Drug Discovery: A Versatile Bifunctional Linker

The true value of this compound lies in its application as a versatile bifunctional linker in the design and synthesis of targeted therapeutics, most notably in the field of targeted protein degradation.[5][6]

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[7] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

PROTAC_Concept cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker (e.g., derived from 2-[2-(amino)ethoxy]benzamide) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds

Caption: The modular structure of a PROTAC.

This compound serves as a valuable precursor for the linker component. After deprotection of the Boc group, the resulting primary amine can be readily coupled to either the target protein ligand or the E3 ligase ligand. The benzamide end of the molecule can be functionalized to connect to the other binding moiety, or the aromatic ring itself can be part of the linker scaffold. The ethoxy chain provides flexibility and can influence the physicochemical properties, such as solubility and cell permeability, of the final PROTAC molecule.

Potential in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapies that deliver a potent cytotoxic agent to cancer cells by attaching it to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[8] The linker in an ADC plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

While not as prominently featured as in PROTACs, linkers derived from structures like 2-[2-(amino)ethoxy]benzamide could be employed in ADC design. The bifunctional nature of the deprotected linker would allow for the attachment of the cytotoxic payload at one end and conjugation to the antibody at the other, often through reaction with surface-exposed lysine or cysteine residues on the antibody.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety precautions can be inferred from related benzamide and carbamate derivatives.[9][10][11]

  • Potential Hazards: Based on related compounds, it may cause skin and eye irritation. Inhalation of dust should be avoided. The toxicological properties have not been fully investigated.[9]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its strategic design, incorporating a readily cleavable Boc-protecting group, a flexible ether linkage, and a modifiable benzamide moiety, makes it an attractive precursor for the development of chemical linkers. Its primary application lies in the construction of PROTACs, where the linker plays a crucial role in orchestrating the proximity-induced degradation of target proteins. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers will undoubtedly grow, positioning this compound as a key tool in the medicinal chemist's toolbox for the development of next-generation therapeutics. Further elucidation of its detailed physicochemical properties and reactivity through dedicated experimental studies will undoubtedly enhance its utility and broaden its applications in the quest for novel and effective medicines.

References

Click to expand
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzamide. Retrieved January 12, 2026, from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved January 12, 2026, from [Link]

  • DeMeester, K. E., et al. (2018). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ACS Chemical Biology, 13(7), 1913-1919. [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(15), 3485. [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). 2-(2-Boc-aminoethoxy)ethanol. Retrieved January 12, 2026, from [Link]

  • Hsu, H. F., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1143. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). [Table]. Retrieved January 12, 2026, from [Link]

  • Popa, A., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(15), 10475-10493. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Scott, D. E., et al. (2017). Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. Biochemical Society Transactions, 45(1), 15-26. [Link]

  • Paterson, B. M., et al. (2007). Bifunctional Chelators for Copper Radiopharmaceuticals: The Synthesis of [Cu(ATSM)-amino Acid] and [Cu(ATSM)-octreotide] Conjugates. Inorganic Chemistry, 46(4), 1125-1135. [Link]

  • Zhang, X., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(19), 14066-14087. [Link]

  • Science. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery [Video]. YouTube. [Link]

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of PBIP2. [Figure]. Retrieved January 12, 2026, from [Link]

  • Midtkandal, R. R., et al. (2012). Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside. Bioorganic & Medicinal Chemistry Letters, 22(16), 5204-5207. [Link]

  • Imramovský, A., et al. (2010). Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides. Journal of Combinatorial Chemistry, 12(4), 414-416. [Link]

Sources

An In-Depth Technical Guide to 2-[2-(Boc-amino)ethoxy]benzamide: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[2-(Boc-amino)ethoxy]benzamide (CAS Number: 1256633-35-8), a molecule of significant interest in contemporary medicinal chemistry. While seemingly a simple bifunctional molecule, its strategic combination of a benzamide moiety and a Boc-protected aminoethoxy chain positions it as a valuable building block, particularly in the rapidly evolving field of targeted protein degradation. This document will delve into its physicochemical properties, propose a robust synthetic pathway with detailed protocols, and explore its primary application as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), offering both theoretical grounding and practical insights for its utilization in research and development.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, systematically named tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate, is an organic compound that has gained traction as a versatile research chemical. Its structure is characterized by three key functional components: a benzamide group, a flexible ethoxy linker, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This unique arrangement makes it an ideal precursor for more complex molecular architectures, enabling researchers to readily introduce a nucleophilic amine at a defined distance from an aromatic scaffold. The inherent properties of each component contribute to its utility and adaptability in multi-step organic synthesis.

The benzamide scaffold is a common feature in many biologically active compounds, known to participate in various receptor-ligand interactions. The ethoxy linker provides spatial separation and appropriate conformational flexibility, a critical aspect in the design of bifunctional molecules. Finally, the Boc protecting group offers a reliable and straightforward method for masking the primary amine, which can be deprotected under specific acidic conditions without affecting other parts of the molecule. This guide will illuminate the synthesis and strategic application of this compound, with a particular focus on its role in the innovative field of PROTACs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation. The presence of the bulky, nonpolar Boc group significantly influences its physical characteristics.

PropertyValueSource
CAS Number 1256633-35-8Internal Database
Molecular Formula C₁₄H₂₀N₂O₄
Molecular Weight 280.32 g/mol
IUPAC Name tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Good solubility in common organic solvents (DCM, THF, DMF, Ethyl Acetate)
Stability Stable under basic and nucleophilic conditions; acid-labile[1][2]

The Boc-protected amine generally exhibits good solubility in a wide range of organic solvents due to the lipophilic nature of the tert-butyl group.[3] The carbamate linkage is stable to basic conditions, nucleophiles, and catalytic hydrogenation, providing orthogonality with other protecting groups like Fmoc and Cbz.[2] However, it is readily cleaved under acidic conditions, a key feature for its synthetic utility.[1]

Synthesis of this compound

G target This compound intermediate1 2-Hydroxybenzamide target->intermediate1 Williamson Ether Synthesis intermediate2 tert-Butyl (2-bromoethyl)carbamate target->intermediate2 Williamson Ether Synthesis

Figure 1: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed synthesis hinges on the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][4] In this approach, the phenolic hydroxyl group of 2-hydroxybenzamide is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a Boc-protected aminoethyl electrophile.

G cluster_0 Step 1: Williamson Ether Synthesis start1 2-Hydroxybenzamide reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) start1->reagents start2 tert-Butyl (2-bromoethyl)carbamate start2->reagents product This compound reagents->product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis conditions. Optimization of temperature, reaction time, and stoichiometry may be required to achieve the best results.

Materials:

  • 2-Hydroxybenzamide (Salicylamide)

  • tert-Butyl (2-bromoethyl)carbamate (or a related electrophile with a good leaving group, e.g., tosylate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzamide (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension at room temperature for 30 minutes.

  • Electrophile Addition: Add tert-butyl (2-bromoethyl)carbamate (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Core Application: A Linker for PROTACs

The most significant application of this compound in modern drug discovery is as a precursor to linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[5] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the POI and the E3 ligase.

The ethoxy motif is a common component of PROTAC linkers, providing a balance of flexibility and hydrophilicity.[5] The length and composition of the linker are crucial for optimal degradation efficiency.

Workflow for Incorporating this compound into a PROTAC

The use of this compound as a linker precursor involves a deprotection step followed by coupling to the respective ligands.

G cluster_0 PROTAC Synthesis Workflow cluster_1 Step 1: Boc Deprotection cluster_2 Step 2: Amide Coupling cluster_3 Step 3: Final Coupling start This compound deprotection Acidic Conditions (e.g., TFA in DCM) start->deprotection intermediate 2-(2-Aminoethoxy)benzamide deprotection->intermediate coupling Coupling Reagents (e.g., HATU, EDC/HOBt) intermediate->coupling ligand1 POI Ligand (with carboxylic acid) ligand1->coupling intermediate2 PROTAC Precursor coupling->intermediate2 final_coupling Coupling Reaction intermediate2->final_coupling ligand2 E3 Ligase Ligand (with reactive group) ligand2->final_coupling final_product Final PROTAC final_coupling->final_product

Figure 3: Workflow for utilizing this compound in PROTAC synthesis.

Protocol 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq, or a 20-50% solution of TFA in DCM).[6]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt can often be used in the next step without further purification.

Protocol 2: Amide Coupling The deprotected amine can be coupled to a POI ligand containing a carboxylic acid using standard peptide coupling reagents.[7]

  • Dissolve the POI ligand (1.0 eq), the deprotected amine salt (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq), to neutralize the amine salt and facilitate the coupling.

  • Stir the reaction at room temperature for 4-12 hours until completion.

  • Work-up and purify the product as described in the synthesis section.

Potential Biological Activities of Benzamide Derivatives

Substituted benzamides are a well-established class of compounds with a wide range of biological activities. While the specific activity of this compound has not been extensively reported, its core structure suggests potential for further investigation in various therapeutic areas. Benzamide derivatives have been shown to possess antimicrobial, antifungal, and antiproliferative properties.[8][9][10] The specific substitutions on the benzamide ring and the nature of the side chain are critical determinants of their biological function. Therefore, derivatives of this compound could be synthesized and screened for a variety of biological targets.

Conclusion

This compound is a strategically designed chemical building block with significant potential in drug discovery and development. Its straightforward, albeit inferred, synthesis and the orthogonal nature of its protecting group make it an accessible and versatile tool for medicinal chemists. The primary and most impactful application of this molecule is as a precursor for PROTAC linkers, a cutting-edge modality in targeted therapy. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and a clear workflow for its application in PROTAC design. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers and their precursors, such as this compound, will undoubtedly grow in importance.

References

  • National Center for Biotechnology Information. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". PubMed Central. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. "Current strategies for the design of PROTAC linkers: a critical review". PubMed Central. [Link]

  • National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents". PubMed Central. [Link]

  • National Center for Biotechnology Information. "An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds". PubMed Central. [Link]

  • National Center for Biotechnology Information. "Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders". PubMed Central. [Link]

  • National Center for Biotechnology Information. "Synthesis and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives". PubMed Central. [Link]

Sources

2-[2-(Boc-amino)ethoxy]benzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[2-(Boc-amino)ethoxy]benzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary drug discovery and organic synthesis. The document delineates its fundamental chemical properties, including molecular formula and weight, and offers insights into its synthesis and purification. The primary focus is on its application as a versatile building block, particularly in the construction of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents. Detailed experimental protocols, safety guidelines, and workflow visualizations are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule characterized by a benzamide group linked via an ethoxy bridge to a Boc-protected amine. This structure makes it an ideal scaffold for further chemical elaboration.

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the primary amine. This allows for selective reactions at other sites of the molecule. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the amine for subsequent coupling reactions. The benzamide moiety, on the other hand, can participate in various interactions, including hydrogen bonding, and serves as a common structural motif in many biologically active compounds.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₄[]
Molecular Weight 280.32 g/mol []
CAS Number 1256633-35-8[]
Canonical SMILES CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)N
Appearance White to off-white solid (typical)
Solubility Soluble in organic solvents like DCM, DMF, DMSO

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process that leverages standard organic chemistry transformations. A common and logical approach involves the etherification of a salicylic acid derivative followed by amidation. The choice of starting materials is critical for ensuring high yield and purity.

The causality behind this synthetic strategy is rooted in the need to control reactivity. By starting with a protected amine, such as tert-butyl (2-hydroxyethyl)carbamate, undesired side reactions at the amine are prevented during the etherification and amidation steps.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Purification A 2-Hydroxybenzamide C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B tert-Butyl (2-bromoethyl)carbamate B->C D This compound C->D Nucleophilic Substitution E Crude Product F Column Chromatography (Silica Gel) E->F G Pure Product F->G Elution with EtOAc/Hexane

Caption: Plausible synthetic route for this compound.

Protocol: Synthesis of this compound

This protocol is a representative method based on established chemical principles.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzamide (1.0 eq), potassium carbonate (2.5 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add tert-butyl (2-bromoethyl)carbamate (1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in medicinal chemistry. Benzamide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[1][2]

PROTACs and Targeted Protein Degradation

A significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The this compound structure provides a foundational scaffold for building PROTACs. After deprotection of the Boc group, the resulting primary amine serves as a reactive handle to attach a linker, which is then connected to a ligand for the target protein. The benzamide portion itself can be part of a ligand for an E3 ligase, such as Cereblon (CRBN).[4] The ethoxy linker provides optimal spacing and conformational flexibility, which are critical for the formation of a stable ternary complex (Target-PROTAC-E3 Ligase).

Synthesis of Enzyme Inhibitors

Benzamide-based structures are frequently found in the core of various enzyme inhibitors.[2][5] For instance, they have been integral to the development of inhibitors for histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks), both of which are important targets in oncology.[2] The this compound intermediate allows for the systematic exploration of the structure-activity relationship (SAR) by enabling facile modification at the deprotected amine position.

Experimental Workflow: Linker Conjugation

The following section details a standard experimental workflow for utilizing this compound in a subsequent synthetic step, such as linker conjugation for PROTAC synthesis. This self-validating protocol includes in-process controls to ensure reaction success.

G cluster_coupling 2. Amide Coupling A 1. Boc Deprotection B This compound + TFA in DCM A->B C Stir at RT, 2h B->C D TLC/LC-MS Check (Confirm starting material loss) C->D E Workup: Neutralize with NaHCO3 D->E F 2-[2-aminoethoxy]benzamide (Amine Salt Intermediate) E->F G Amine Intermediate + Carboxylic Acid Linker F->G Use directly H Coupling Agents: HATU, DIPEA in DMF G->H I Stir at RT, 12h H->I J TLC/LC-MS Check (Confirm product formation) I->J K Workup & Purification (HPLC) J->K L Final Conjugated Product K->L

Caption: Workflow for Boc deprotection and subsequent amide coupling.

Protocol: Boc Deprotection and Amide Coupling
  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine salt is often used directly in the next step.

  • Amide Coupling to a Linker:

    • Dissolve the crude amine salt and the desired carboxylic acid-terminated linker (1.1 eq) in DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Validation: Monitor product formation via LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final product using preparative HPLC or column chromatography.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical building block with significant utility in modern medicinal chemistry. Its pre-installed, protected amine and functional benzamide core make it an efficient starting point for the synthesis of complex molecules, most notably in the rapidly advancing field of targeted protein degradation. The protocols and workflows presented in this guide offer a robust framework for researchers to incorporate this versatile compound into their synthetic endeavors, accelerating the discovery of novel therapeutics.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available from: [Link]

  • Li, X., et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry, 262, 115915. Available from: [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 76. Available from: [Link]

  • Hahn, F., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(20), 15337-15356. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-[2-(Boc-amino)ethoxy]benzamide: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-[2-(Boc-amino)ethoxy]benzamide, a versatile chemical intermediate with significant applications in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core structure, outlines a robust synthetic protocol, and explores its functional role, particularly as a valuable linker in the construction of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).

Introduction: Deconstructing this compound

This compound (Molecular Formula: C₁₄H₂₀N₂O₄, Molecular Weight: 280.32 g/mol ) is a bifunctional organic molecule strategically designed for synthetic utility.[1] Its structure is an assemblage of three key substructures, each conferring specific chemical properties that are highly valuable in the multi-step synthesis of complex pharmaceutical agents.

  • The Benzamide Moiety: A foundational element in numerous FDA-approved drugs, the benzamide group (C₆H₅CONH₂) is a stable, primary amide of benzoic acid.[2][3] It can participate in hydrogen bonding and serves as a rigid scaffold. Its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[5] It effectively masks the nucleophilicity and basicity of the primary amine, preventing it from engaging in unwanted side reactions.[] The Boc group is renowned for its stability under a wide range of conditions, yet it can be removed cleanly and efficiently under acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the amine for subsequent reactions.[7]

  • The Ethoxy Linker: The two-carbon ether linkage provides spacing and flexibility between the aromatic benzamide core and the terminal protected amine. This linker element is crucial for applications in areas like PROTAC development, where precise spatial orientation of two binding moieties is required for biological activity.[]

The strategic combination of these three substructures makes this compound an ideal building block, particularly as a precursor for linkers used in the synthesis of heterobifunctional molecules.

Molecular Structure and Substructure Analysis

The unique reactivity and utility of this compound stem directly from the interplay of its constituent parts.

Figure 1: Key substructures of this compound.
Data Presentation: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₄[1]
Molecular Weight 280.32 g/mol [1]
IUPAC Name tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate[1]
CAS Number 1256633-35-8[1]
Appearance White to off-white solid (Predicted)[2]
Solubility Soluble in organic solvents like DCM, DMF, DMSO (Predicted)[2]

Synthesis and Structural Elucidation

G Salicylamide Salicylamide (2-Hydroxybenzamide) Reaction Williamson Ether Synthesis (Heat, e.g., 80 °C) Salicylamide->Reaction BocAminoethylBr tert-Butyl (2-bromoethyl)carbamate BocAminoethylBr->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction Solvent DMF or Acetonitrile Solvent->Reaction Product This compound Reaction->Product

Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis from commercially available 2-hydroxybenzamide (salicylamide) and tert-butyl (2-bromoethyl)carbamate.

Materials:

  • 2-Hydroxybenzamide

  • tert-Butyl (2-bromoethyl)carbamate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to 2-hydroxybenzamide).

  • Reagent Addition: Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1-1.2 eq) in a small amount of DMF to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-hydroxybenzamide is consumed (typically 6-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Structural Elucidation: Predicted Spectroscopic Data

Authentic spectroscopic data is essential for structure confirmation. While experimental spectra for this specific compound are not publicly available, we can predict the key signals based on its substructures and data from analogous compounds like 2-ethoxybenzamide and benzamide.[9][10]

Spectroscopy Predicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.2-7.8 (br s, 2H, -CONH₂), 7.5-7.3 (m, 2H, Ar-H), 7.1-6.9 (m, 2H, Ar-H), 5.1 (br s, 1H, -NHBoc), 4.2 (t, 2H, -OCH₂-), 3.6 (q, 2H, -CH₂NH-), 1.45 (s, 9H, -C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=O, amide), ~157 (C-O, aromatic), ~156 (C=O, carbamate), ~133 (Ar-CH), ~129 (Ar-CH), ~122 (Ar-C), ~121 (Ar-CH), ~112 (Ar-CH), ~80 (C(CH₃)₃), ~68 (-OCH₂-), ~41 (-CH₂NH-), 28.3 (-C(CH₃)₃).
FT-IR (KBr, cm⁻¹)~3400-3100 (N-H stretch, amide & carbamate), ~2980 (C-H stretch, aliphatic), ~1680 (C=O stretch, carbamate), ~1650 (C=O stretch, amide I), ~1520 (N-H bend, amide II), ~1250 (C-O stretch, ether).
Mass Spec (ESI+)m/z: 281.15 [M+H]⁺, 303.13 [M+Na]⁺, 225.10 [M-tBu+H]⁺, 181.09 [M-Boc+H]⁺.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. Its design facilitates a key transformation: the selective deprotection of the amine.

G Start This compound Reaction Boc Deprotection Start->Reaction Acid Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Acid->Reaction Product 2-(2-Aminoethoxy)benzamide (Primary Amine Linker) Reaction->Product

Figure 3: Boc-deprotection workflow to unmask the primary amine.
Protocol: Boc-Group Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (5-10 eq, often used in a 1:1 to 1:4 ratio with DCM).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 2-(2-aminoethoxy)benzamide. This product can often be used in the next step without further purification.

Application as a PROTAC Linker Precursor

The primary application for this molecule in modern drug development is as a linker precursor for PROTACs.[] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase.[11][12] They are composed of three parts: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker that connects them.

The deprotected 2-(2-aminoethoxy)benzamide is an ideal linker component. The newly exposed primary amine provides a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand via standard amide bond formation or other conjugation chemistries. The benzamide portion can be further functionalized or serve as a rigid structural element within the linker, while the ethoxy chain provides the necessary length and flexibility to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).

Conclusion

This compound is more than a simple organic compound; it is a strategically designed tool for the advanced synthesis of complex molecules. Its structure, combining the stability of a benzamide core, the versatility of a selectively cleavable Boc-protected amine, and the flexibility of an ether linker, makes it a high-value intermediate. For researchers in medicinal chemistry and drug development, understanding the synthesis and reactivity of this molecule provides a direct pathway to constructing sophisticated architectures like PROTACs, thereby accelerating the discovery of new therapeutics for previously intractable diseases.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Pharmaguideline. Benzamides: Sulpiride. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 245. [Link]

  • Mureșan, A., et al. (2014). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Studia Universitatis Babes-Bolyai Chemia, 59(2). [Link]

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Scilit. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • ResearchGate. 2-Hydroxy-benzamide derivatives synthesis. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Wikipedia. Benzamide. [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Link]

  • PubChem. Benzamide. [Link]

  • PubChem. 2-Ethoxybenzamide. [Link]

  • PubChem. 5-Amino-2-(2-butoxyethoxy)benzamide. [Link]

  • NIST WebBook. Benzamide. [Link]

  • PubMed Central. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • FooDB. Showing Compound Benzamide (FDB023373). [Link]

  • NIST WebBook. Benzamide. [Link]

  • Google Patents.
  • NIST WebBook. 2-Methoxybenzamide. [Link]

  • NIST WebBook. 2-Methoxybenzamide. [Link]

  • SpectraBase. 2-Ethoxybenzamide - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. Benzamide, 2-ethoxy- - Optional[MS (LC)] - Spectrum. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • WuXi Biology. Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. [Link]

  • PubMed Central. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. [Link]

  • Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. [Link]

  • PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • PubMed. Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. [Link]

Sources

2-[2-(Boc-amino)ethoxy]benzamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-[2-(Boc-amino)ethoxy]benzamide in Organic Solvents

Introduction

This compound (CAS No. 1256633-35-8) is a substituted benzamide derivative that serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical development.[] The successful design of synthetic routes, purification strategies, and formulation processes hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility. The solubility of an active pharmaceutical ingredient (API) or its intermediate in various solvents is a critical parameter that influences reaction kinetics, crystallization, bioavailability, and the selection of appropriate delivery systems.[2][3][4]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the predicted solubility of this compound in common organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide establishes a robust predictive framework based on first principles of molecular structure and an analysis of analogous compounds. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Molecular Structure and Physicochemical Property Analysis

To predict the solubility of this compound, we must first dissect its molecular structure and the contribution of each functional group to its overall polarity and intermolecular interaction potential.

  • Molecular Formula: C₁₄H₂₀N₂O₄

  • Molecular Weight: 280.32 g/mol []

  • Core Structure: The molecule is built upon a benzamide scaffold.

Key Functional Groups and Their Influence:

  • Benzamide Group: This primary amide attached to a benzene ring is a highly polar functional group. The N-H protons are hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This group promotes solubility in polar protic and aprotic solvents.

  • Ether Linkage (-O-): The ethoxy bridge introduces a polar ether group, which can act as a hydrogen bond acceptor. This enhances solubility in polar solvents.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group.[5][6] It consists of a bulky, non-polar tert-butyl moiety and a carbamate linker. While the carbamate's N-H can be a weak hydrogen bond donor and its carbonyls are acceptors, the large, lipophilic tert-butyl group significantly increases the molecule's hydrophobic character. This feature is expected to enhance solubility in less polar and non-polar organic solvents compared to its unprotected amine counterpart.

  • Aromatic Ring: The benzene ring is hydrophobic and contributes to solubility in solvents that can engage in π-π stacking or have a similar non-polar character.

Overall Polarity Assessment: The molecule possesses both polar (amide, ether, carbamate) and non-polar (aromatic ring, tert-butyl group) regions, making it amphiphilic. Its solubility will be dictated by the delicate balance of these competing characteristics and the ability of a given solvent to interact favorably with these different domains.

Predicted Solubility Profile

Based on the structural analysis and published data for analogous compounds like benzamide and 2-ethoxybenzamide, a qualitative solubility profile for this compound is predicted below.[7][8][9] Benzamides generally show high solubility in polar solvents like methanol and acetone.[7][9] The presence of the bulky Boc group is expected to temper solubility in highly polar protic solvents while improving it in solvents of intermediate polarity and those with significant non-polar character.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleThe solvent's hydroxyl group can hydrogen bond with the amide, ether, and carbamate moieties. However, the large hydrophobic Boc group may limit extensive solvation, potentially reducing solubility compared to a simpler benzamide.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSolubleThese solvents are excellent hydrogen bond acceptors and can effectively solvate the polar parts of the molecule. Their dipole-dipole interactions can also stabilize the solute. Acetonitrile may be a slightly poorer solvent due to its lower hydrogen bond accepting capability.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneSolubleTHF and dioxane have moderate polarity and can act as hydrogen bond acceptors for the amide N-H protons. Their hydrocarbon backbone interacts favorably with the non-polar regions of the solute.
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Sparingly SolubleThese solvents have low polarity but can engage in dipole-dipole interactions. Solubility will depend on the balance between solvating the polar groups and the non-polar regions.
Hydrocarbons Toluene, HexanesPoorly Soluble to InsolubleThese non-polar solvents lack the ability to form strong interactions (like hydrogen bonds) with the polar functional groups of the molecule, leading to poor solvation.

Experimental Determination of Solubility: A Methodological Framework

While prediction provides a valuable starting point, empirical determination is essential for quantitative applications. The "shake-flask" method is the gold-standard for measuring thermodynamic equilibrium solubility due to its reliability and directness.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

The following diagram illustrates the logical workflow for this robust experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep_vial 1. Add excess solid solute to a known volume of solvent in a sealed vial temp_control 2. Place vial in a temperature- controlled environment (e.g., shaking incubator) prep_vial->temp_control Ensure temperature stability agitate 3. Agitate for a pre-determined time (e.g., 24-72 hours) to reach equilibrium temp_control->agitate settle 4. Allow undissolved solid to settle post-agitation agitate->settle Cease agitation withdraw 5. Withdraw an aliquot of the clear supernatant settle->withdraw filter 6. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove fine particulates withdraw->filter Crucial to avoid solid carryover dilute 7. Dilute the filtrate with a suitable mobile phase or solvent filter->dilute quantify 8. Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis) dilute->quantify calculate 9. Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a self-validating system for determining the solubility of this compound.

4.1. Materials and Equipment

Table 2: Required Materials and Equipment

CategoryItem
Compound This compound, solid, >98% purity
Solvents High-purity (e.g., HPLC grade) organic solvents of interest
Glassware 4 mL or 8 mL glass vials with PTFE-lined screw caps
Equipment Analytical balance (4 decimal places)
Shaking incubator or orbital shaker with temperature control
Calibrated positive displacement micropipettes
Centrifuge (optional, for aiding phase separation)
HPLC system with a UV detector or a UV-Vis spectrophotometer
Consumables Syringes (1 mL, 3 mL)
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Volumetric flasks and appropriate glassware for standard preparation

4.2. Step-by-Step Methodology

  • Preparation of Stock for Calibration:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions to create a set of calibration standards (typically 5-7 points) covering the expected solubility range.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration). An R² value > 0.995 is required for the curve to be considered valid.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical (e.g., 10-20 mg).

    • Add a precise volume (e.g., 2.0 mL) of the test solvent to the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A 48-hour period is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled block for at least 2 hours to allow the excess solid to sediment.

    • Causality Check: This step prevents premature clogging of the syringe filter. For very fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) may be necessary.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean analysis vial.

    • Expert Insight: The first few drops should be discarded to waste to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

  • Quantification:

    • Accurately dilute a known volume of the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the previously established calibration curve.

    • Analyze the diluted sample using the validated analytical method.

  • Data Analysis:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Key Factors Influencing Solubility

Understanding the variables that control solubility is crucial for experimental design and process optimization.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility of This compound Structure Molecular Structure (Polarity, H-Bonding) Structure->Solubility Polymorphism Crystal Form (Polymorphism) Polymorphism->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Hbonding H-Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Minor effect for solids) Pressure->Solubility

Caption: Key Factors Governing the Solubility of a Solid Organic Compound.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[7][8][12] This relationship is endothermic and can be described by the van't Hoff equation. Performing solubility studies at different temperatures is crucial for developing robust crystallization and purification processes.

  • Solvent Properties: As detailed in Section 2, the principle of "like dissolves like" is paramount. A solvent's polarity, dielectric constant, and hydrogen bonding capability determine its effectiveness in overcoming the solute's crystal lattice energy.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[11] It is essential to characterize the solid form used in solubility studies and to check for any phase transitions during the experiment.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. The structural analysis predicts good solubility in polar aprotic and moderately polar solvents like DMSO, DMF, THF, and acetone, with reduced solubility in highly polar protic or non-polar hydrocarbon solvents. This predictive profile serves as an essential starting point for solvent screening.

For definitive, quantitative data, the detailed shake-flask protocol provides a robust and reliable methodology. By adhering to this experimental framework, researchers, scientists, and drug development professionals can generate the high-quality solubility data necessary to accelerate synthesis, optimize purification, and guide formulation development with confidence and scientific rigor.

References

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available at: [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. Available at: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Akbari, J., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. PubMed. Available at: [Link]

  • ResearchGate. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Request PDF. Available at: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - P-AMINO BENZAMIDE. Available at: [Link]

  • ResearchGate. (2021). Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K | Request PDF. Available at: [Link]

  • Avdeef, A., & Kansy, M. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC - NIH. Available at: [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Available at: [Link]

  • O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • Heydari, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

Sources

The Strategic Utility of 2-[2-(Boc-amino)ethoxy]benzamide: A Bifunctional Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of modern medicinal chemistry and drug development, the demand for versatile and strategically functionalized building blocks is paramount. 2-[2-(Boc-amino)ethoxy]benzamide emerges as a significant chemical intermediate, offering a unique combination of a protected primary amine and a modifiable benzamide moiety within a compact and structurally accessible framework. Its true potential lies in its bifunctional nature, enabling sequential or orthogonal chemical transformations that are crucial in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in the development of targeted therapies such as PARP inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Structural Attributes

This compound, with a molecular formula of C14H20N2O4 and a molecular weight of 280.32 g/mol , possesses a structure that is elegantly simple yet functionally rich.[] The molecule can be dissected into three key components: the tert-butyloxycarbonyl (Boc) protected amine, the flexible ethoxy linker, and the aromatic benzamide ring.

PropertyValueSource
Molecular FormulaC14H20N2O4BOC Sciences[]
Molecular Weight280.32 g/mol BOC Sciences[]
AppearanceWhite to off-white solidInferred from related compounds
SolubilitySoluble in common organic solvents (e.g., DCM, DMF, DMSO)General chemical knowledge

The Boc group provides a robust yet readily cleavable protecting group for the primary amine, stable to a wide range of reaction conditions while being susceptible to acidic cleavage.[2] This allows for the selective unmasking of the amine for subsequent functionalization. The benzamide group, on the other hand, offers a handle for further chemical modification, including substitution on the aromatic ring or transformation of the amide itself. The ethoxy linker imparts a degree of flexibility and can influence the pharmacokinetic properties of the final molecule.

Synthesis of this compound: A Practical Approach

Proposed Synthetic Pathway

A practical and scalable synthesis can be envisioned starting from the readily available 2-hydroxybenzamide (salicylamide). The phenolic hydroxyl group can be deprotonated with a suitable base, followed by nucleophilic substitution with a 2-(Boc-amino)ethyl halide or tosylate.

Synthesis_of_this compound Salicylamide 2-Hydroxybenzamide Intermediate Deprotonated Intermediate Salicylamide->Intermediate Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Product This compound Intermediate->Product Alkylation Boc_reagent 2-(Boc-amino)ethyl bromide/tosylate Boc_reagent->Product

Caption: Proposed synthetic route for this compound via O-alkylation.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Hydroxybenzamide (Salicylamide)

  • tert-Butyl (2-bromoethyl)carbamate or tert-Butyl (2-tosyloxyethyl)carbamate

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-hydroxybenzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.2 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Transformations: A Dual-Functional Handle

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the Boc-protected amine and the benzamide.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions to reveal the primary amine. This is a crucial step in many synthetic sequences, allowing for the subsequent elaboration of this terminus.

Boc_Deprotection Starting_Material This compound Product 2-(2-Aminoethoxy)benzamide Starting_Material->Product Acid (e.g., TFA, HCl in Dioxane) Solvent (e.g., DCM)

Caption: Acid-catalyzed deprotection of the Boc group.

Typical Deprotection Protocol:

  • Dissolve this compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Reactions of the Benzamide Moiety

The benzamide group offers several avenues for chemical modification:

  • Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the directing effects of the amide and ethoxy groups must be considered.

  • Amide Bond Modification: The amide bond itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions. More synthetically useful transformations often involve the modification of the aromatic ring or the use of the amide as a directing group for C-H activation.

  • Coupling Reactions: The benzamide can be a precursor to other functional groups. For example, it can be converted to a carboxylic acid through hydrolysis.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the field of oncology.

Case Study 1: Synthesis of PARP Inhibitors (e.g., Niraparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Niraparib is a potent PARP inhibitor, and its synthesis can utilize intermediates structurally related to this compound.[3][4][5]

The general synthetic strategy involves coupling a deprotected aminoethoxybenzamide derivative with a suitable indazole core.

Niraparib_Synthesis Intermediate 2-(2-Aminoethoxy)benzamide derivative Niraparib Niraparib Intermediate->Niraparib Indazole_Core Functionalized Indazole Core Indazole_Core->Niraparib Coupling Reaction

Caption: General synthetic scheme for Niraparib utilizing an aminoethoxybenzamide intermediate.

Illustrative Protocol for Amide Coupling:

  • To a solution of the deprotected 2-(2-aminoethoxy)benzamide derivative and the indazole carboxylic acid in a suitable solvent (e.g., DMF), add a peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the final product by chromatography or recrystallization.

Case Study 2: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy and physicochemical properties of the PROTAC.[][8][9]

This compound is an excellent starting point for the synthesis of PROTAC linkers. The deprotected amine can be coupled to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon), while the benzamide moiety can be modified to attach a ligand for the protein of interest.

PROTAC_Synthesis_Workflow Boc_Intermediate This compound Deprotected_Intermediate 2-(2-Aminoethoxy)benzamide Boc_Intermediate->Deprotected_Intermediate Boc Deprotection Linker_E3_Complex Linker-E3 Ligase Conjugate Deprotected_Intermediate->Linker_E3_Complex E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker_E3_Complex Coupling PROTAC Final PROTAC Molecule Linker_E3_Complex->PROTAC POI_Ligand Protein of Interest Ligand POI_Ligand->PROTAC Coupling to Benzamide Moiety

Caption: Workflow for the synthesis of a PROTAC using a this compound-derived linker.

The flexibility and hydrophilicity of the ethoxy chain can be advantageous in PROTAC design, potentially improving solubility and cell permeability. The benzamide provides a rigid attachment point that can be important for maintaining the optimal orientation of the two ligands for efficient ternary complex formation.[]

Characterization and Analytical Data

Thorough characterization of this compound is essential to ensure its purity and identity before use in subsequent synthetic steps. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted NMR Data:

Proton (¹H)Predicted Chemical Shift (ppm)MultiplicityIntegration
Boc (t-butyl)~1.4s9H
-CH2-NHBoc~3.4t2H
-O-CH2-~4.2t2H
Aromatic-H~6.9 - 7.8m4H
Amide-NH2~7.5, 8.0br s2H
NHBoc~5.0br s1H
Carbon (¹³C)Predicted Chemical Shift (ppm)
Boc (C(CH3)3)~28
Boc (C(CH3)3)~80
-CH2-NHBoc~40
-O-CH2-~68
Aromatic-C~112 - 158
Amide C=O~168
Boc C=O~156

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Conclusion and Future Outlook

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its bifunctional nature allows for the controlled and sequential introduction of different molecular fragments, making it an ideal building block for complex therapeutic agents. Its demonstrated utility in the synthesis of PARP inhibitors and its clear potential as a versatile linker for PROTACs highlight its relevance in contemporary medicinal chemistry. As the demand for sophisticated and highly specific therapeutics continues to grow, the strategic application of well-designed chemical intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. 2020. Available from: [Link]

  • Benzamide at BMRB. Available from: [Link]

  • A kind of synthetic method for preparing Niraparib. Google Patents. 2017.
  • Al-Omair, M. A., et al. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. 2019. Available from: [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020. Available from: [Link]

  • Synthesis of niraparib (XXXII). ResearchGate. Available from: [Link]

  • Dong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. 2022. Available from: [Link]

  • Process for the synthesis of a benzamide derivative. Google Patents. 2003.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. 2014. Available from: [Link]

  • Methods of manufacturing of niraparib. Google Patents. 2022.
  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. Available from: [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Preprints.org. 2022. Available from: [Link]

  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Arkivoc. 2008. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. 2019. Available from: [Link]

  • PROCESS FOR PREPARING ALKYLATED SALICYLAMIDE. Google Patents. 2000.

Sources

A Senior Application Scientist's Guide: Leveraging 2-[2-(Boc-amino)ethoxy]benzamide as a Versatile Precursor for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[] A PROTAC's architecture comprises three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] While the ligands provide specificity, the linker is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[4][5] This guide provides an in-depth technical analysis of 2-[2-(Boc-amino)ethoxy]benzamide, a strategic precursor for the synthesis of sophisticated PROTAC linkers. We will explore its structural components, detail robust synthetic protocols, and discuss the rationale behind its application in designing potent protein degraders.

The Centrality of the Linker in PROTAC Design

The linker is far more than an inert spacer; it is the orchestrator of the key event in PROTAC-mediated degradation: the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][6] The linker's physical and chemical properties dictate the spatial orientation and proximity of the two proteins, directly influencing the efficiency of ubiquitin transfer.[7][]

Mechanism of Action: A PROTAC simultaneously binds its target POI and an E3 ligase, forming the ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[1][]

PROTAC_Mechanism cluster_formation Complex Formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ternary->PROTAC Release & Recycle Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Key linker parameters that must be optimized for each POI-E3 ligase pair include:

  • Length: A linker that is too short may prevent the formation of the ternary complex, while one that is too long can lead to unproductive binding modes and reduced stability.[1]

  • Composition and Polarity: The inclusion of polar functional groups like ethers and amides can enhance aqueous solubility, a common challenge for large PROTAC molecules.[1][3] Conversely, lipophilic character can improve cell permeability.[9]

  • Rigidity and Flexibility: Flexible linkers (e.g., alkyl or PEG chains) allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive complex.[1][10] However, this flexibility can come with an entropic penalty upon binding.[1] Rigid elements (e.g., aromatic rings, alkynes) can pre-organize the PROTAC into a favorable conformation, reducing the entropic cost and potentially improving selectivity.[1][]

Deconstructing the Precursor: this compound

The strategic value of this compound lies in its unique combination of functional groups, which provides a balance of rigidity, flexibility, and synthetic utility.[]

Synthetic_Workflow cluster_step1 Step 1: First Coupling cluster_step1_revised Step 1: First Coupling cluster_step3 Step 3: Second Coupling POI_COOH POI Ligand (with -COOH) Intermediate Intermediate (POI-Linker-Boc) POI_COOH->Intermediate Amide Coupling (e.g., HATU) Precursor_NH2 Deprotected Precursor (with -NH2) Final_PROTAC Final PROTAC (POI-Linker-E3) Precursor_NH2->Final_PROTAC Amide Coupling Precursor Boc-Precursor E3_COOH E3 Ligand (with -COOH) E3_COOH->Final_PROTAC Intermediate->Precursor_NH2 Step 2: Boc Deprotection (TFA) POI_NH2 POI Ligand (with -NH2) POI_NH2->Intermediate Precursor_COOH Precursor Derivative (e.g., with -COOH on ring) Precursor_COOH->Intermediate Amide Coupling

Sources

The Versatile Benzamide Scaffold: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Benzamide Core in Drug Discovery

The benzamide scaffold, a seemingly simple aromatic amide, represents a cornerstone in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents.[1][2] Its inherent structural tractability allows for precise chemical modifications, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets. This has led to the development of clinically successful drugs spanning multiple therapeutic areas, from oncology and psychiatry to infectious diseases.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core mechanisms of action, present robust experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights that drive the ongoing discovery of novel benzamide-based therapeutics.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzamide derivatives have emerged as a powerful class of anticancer agents, exhibiting efficacy through a variety of mechanisms that strike at the heart of cancer cell biology.[3][4] Their ability to modulate critical pathways involved in DNA repair, epigenetic regulation, and cell signaling underscores their therapeutic promise.[4][5][6]

A. Mechanism of Action: PARP Inhibition and Synthetic Lethality

A pivotal mechanism through which benzamide derivatives exert their anticancer effects is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[5][7] PARP-1 is a key player in the repair of DNA single-strand breaks (SSBs).[5][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs.[8] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which, in the absence of a functional homologous recombination (HR) repair pathway, result in cell death—a concept known as synthetic lethality.[7] The benzamide moiety is a common scaffold in many potent PARP inhibitors, contributing to their binding affinity and inhibitory activity.[5][9]

Signaling Pathway: PARP Inhibition in BRCA-Deficient Cancer Cells

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair Pathways cluster_Cell_Fate Cell Fate SSB Single-Strand Break PARP1 PARP-1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication unrepaired DSB Double-Strand Break HR_Repair Homologous Recombination Repair (BRCA1/2) DSB->HR_Repair repaired by PARP1->SSB repairs Cell_Death Apoptosis / Cell Death HR_Repair->Cell_Death leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival ensures Replication->DSB leads to PARP_Inhibitor Benzamide-based PARP Inhibitor PARP_Inhibitor->PARP1 inhibits BRCA_Deficiency BRCA1/2 Mutation (HR Deficiency) BRCA_Deficiency->HR_Repair impairs MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Add Benzamide Derivatives (Various Concentrations) Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Solubilize Formazan Crystals (DMSO) Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate % Viability and IC50 Value Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the MTT cell viability assay.

D. Quantitative Data: Anticancer Activity of Benzamide Derivatives
CompoundTargetCancer Cell LineIC₅₀ (µM)Reference
13f PARP-1HCT1160.30[5]
13f PARP-1DLD-12.83[5]
BJ-13 Induces ROSGastric Cancer CellsPotent (specific value not stated)[6]
Compound 3d PARP-1MCF-760.63 µg/mL[9]
Compound 3e PARP-1MDA-MB-23254.42 µg/mL[9]

II. Antipsychotic and Antiemetic Activity: Modulating Dopaminergic Pathways

Substituted benzamides are a well-established class of drugs used in the treatment of psychosis and emesis. [10][11][12]Their therapeutic effects are primarily attributed to their ability to antagonize dopamine receptors, particularly the D₂ subtype. [10][13][14]

A. Mechanism of Action: Dopamine D₂ Receptor Antagonism

Benzamide derivatives such as amisulpride and sulpiride act as antagonists at D₂-like dopamine receptors (D₂, D₃, and D₄). [11][13]In the mesolimbic pathway, an overactivity of dopaminergic neurons is associated with the positive symptoms of schizophrenia. By blocking postsynaptic D₂ receptors in this region, benzamides reduce dopaminergic neurotransmission, alleviating these symptoms. [15]Interestingly, at low doses, some benzamides like amisulpride preferentially block presynaptic D₂ autoreceptors, which enhances dopamine release and can be beneficial in treating the negative symptoms of schizophrenia or depression. [11][15]The antiemetic effect of benzamides is due to the blockade of D₂ receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. [13] Signaling Pathway: Dopamine D₂ Receptor Antagonism

D2_Antagonism cluster_Presynaptic Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor binds AC Adenylyl Cyclase D2_Receptor->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream Benzamide Benzamide Antagonist Benzamide->D2_Receptor blocks

Caption: Mechanism of dopamine D₂ receptor antagonism by benzamide derivatives.

B. Experimental Protocol: Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.

Principle: This assay measures the ability of a test compound (the benzamide derivative) to compete with a radiolabeled ligand for binding to the target receptor (e.g., dopamine D₂ receptor) in a preparation of cell membranes expressing the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled test benzamide derivative.

    • To determine non-specific binding, include wells with an excess of a known unlabeled D₂ antagonist (e.g., haloperidol).

    • To determine total binding, include wells with only the radiolabeled ligand and membranes.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

III. Antimicrobial Activity: A Renewed Hope Against Resistance

With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. [16][17]Benzamide derivatives have demonstrated promising antimicrobial activity, making them an attractive scaffold for the discovery of novel anti-infective drugs. [1][17][18]

A. Mechanism of Action

The antimicrobial mechanisms of benzamide derivatives can vary. One notable target is the bacterial cell division protein FtsZ. [17]FtsZ is a prokaryotic cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cytokinesis. [17]By binding to FtsZ, certain benzamide compounds can disrupt the formation of the Z-ring, leading to filamentation and eventual cell death. [17]

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [16][19][20] Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation. [16][20] Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., E. coli, B. subtilis) overnight on an appropriate agar plate. [1] * Select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [19] * Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the benzamide derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (or another suitable broth).

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which there is no visible growth. [20] * Optionally, a growth indicator like resazurin can be added. A color change from blue to pink indicates viable cells. [21] Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Benzamide in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate 18-24h at 37°C Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

D. Quantitative Data: Antimicrobial Activity of Benzamide Derivatives
CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
5a B. subtilis6.2525[1]
5a E. coli3.1231[1]
6b E. coli3.1224[1]
6c B. subtilis6.2524[1]
E23 Gram-positive strains0.5-2Not Applicable[18]

IV. Synthesis and Future Directions

The synthesis of benzamide derivatives is typically straightforward, often involving the coupling of a substituted benzoic acid or benzoyl chloride with an appropriate amine. [3][22]This synthetic accessibility allows for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. The future of benzamide-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling with traditional synthetic chemistry will be instrumental in identifying next-generation benzamide therapeutics that can overcome challenges such as drug resistance and off-target effects. The continued exploration of this versatile scaffold promises to yield new and effective treatments for a wide range of human diseases.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. (2025). Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (n.d.). PubMed.
  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. (n.d.).
  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (n.d.). PubMed.
  • In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. (2025). Benchchem.
  • The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties. (2025). Benchchem.
  • A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.
  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. (n.d.).
  • The substituted benzamides--a novel class of dopamine antagonists. (1979). PubMed.
  • Full article: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Taylor & Francis Online.
  • Synthesis of benzamide derivatives and their evaluation as antiprion agents. (2012). PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (n.d.). PubMed. 19.T[1][13][14]riazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). ACS Publications.

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (n.d.). PubMed.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (n.d.).
  • Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. (2025). Benchchem.
  • Benzamide Derivative 1 | Dopamine Receptor Antagonist. (n.d.). MedchemExpress.com.
  • A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Deriv
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018).
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PubMed Central.
  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019).
  • Unraveling the Benzamide Scaffold: A Technical Guide to its Biological Mechanisms of Action. (2025). Benchchem.
  • Process for the synthesis of a benzamide derivative. (n.d.).
  • Assessment of antimicrobial activity. (2019). Protocols.io.
  • Consensus on the use of substituted benzamides in psychiatric p
  • Substituted benzamides as cerebral dopamine antagonists in rodents. (1977). PubMed.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). IP Int J Compr Adv Pharmacol.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Spotlight on amisulpride in schizophrenia. (n.d.). PubMed.
  • Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. (n.d.). PubMed.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Application Notes: Synthesis of Potential Antimicrobial Agents from Benzamide Precursors. (2025). Benchchem.
  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research.
  • Biological activities of benzimidazole derivatives: A review. (n.d.).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Substituted benzamides as dopamine antagonists [proceedings]. (n.d.). PubMed Central.
  • Benzamide – Knowledge and References. (n.d.). Taylor & Francis.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016).

Sources

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals.[1] Its widespread adoption is a testament to its unique stability across a range of chemical environments and, crucially, its facile and clean removal under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the Boc group, designed for researchers, scientists, and professionals in drug development. We will dissect the fundamental chemical principles, elucidate detailed reaction mechanisms, present validated experimental protocols, and analyze its strategic applications, underscoring its indispensable role in the art and science of chemical synthesis.

Introduction: A Strategic Shield in Molecular Construction

In the multi-step synthesis of complex organic molecules, the selective modification of a single functional group in the presence of others is a recurring challenge. Amines, being nucleophilic and basic, are particularly reactive and often require temporary masking to prevent unwanted side reactions.[3] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting the rest of the molecule.[4][5]

The tert-butoxycarbonyl (Boc) group, introduced in the late 1950s, revolutionized the field, especially in peptide synthesis.[1] It offered a robust shield for amines that was orthogonal to many other protecting groups, meaning it could be selectively removed without disturbing others.[6][7] Unlike the then-prevalent benzyloxycarbonyl (Cbz) group, which required harsh hydrogenolysis for cleavage, the Boc group's acid lability provided a milder and more versatile deprotection strategy.[1] This guide will provide the foundational knowledge and practical insights necessary for the effective implementation of the Boc protecting group in your synthetic endeavors.

The Chemistry of the Boc Group: Mechanism and Rationale

The effectiveness of the Boc group lies in its unique electronic and steric properties. It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), the most common and convenient reagent for this purpose.[8][9][10]

Protection of Amines: A Nucleophilic Acyl Substitution

The protection reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc anhydride.[11][12] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butoxide or tert-butanol, providing a strong thermodynamic driving force for the reaction.[6][11]

The reaction is often carried out in the presence of a mild base like triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate to neutralize the protonated amine formed during the reaction, although it can proceed without a base.[6][8][12] The choice of solvent is flexible, with common options including tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), and even water.[8][13]

Diagram 1: Boc Protection of an Amine

Boc_Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ Intermediate Tetrahedral Intermediate R_NH2->Intermediate + Boc₂O Boc2O Boc₂O Boc_Amine R-NH-Boc Intermediate->Boc_Amine - t-BuO⁻ - CO₂ CO2 CO₂ tBuOH t-BuOH

Caption: Mechanism of amine protection using Boc anhydride.

Deprotection: An Acid-Catalyzed Elimination

The key to the Boc group's utility is its susceptibility to cleavage under acidic conditions.[6][14] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[13][14] The deprotection mechanism is an acid-catalyzed elimination reaction that proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[3][15]

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][15] The stability of the tert-butyl cation is a critical factor that facilitates this cleavage.[3]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[15][16] This evolution of gas is often a visual indicator that the reaction is proceeding.[3][16]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture to yield the corresponding salt (e.g., trifluoroacetate or hydrochloride).[15][17]

Diagram 2: Boc Deprotection with Acid

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ (from Acid) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation t-Bu⁺ Protonated_Boc->tBu_Cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt - CO₂ Isobutene Isobutene tBu_Cation->Isobutene - H⁺ CO2 CO₂

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of the reaction.

General Protocol for Boc Protection of a Primary Amine

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) (optional, but recommended)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If using a base, add the triethylamine or DIPEA to the solution.

  • Add the di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature. Note: The reaction is often exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine substrate

  • Trifluoroacetic acid (TFA) (5-20 equivalents)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole, thioanisole, triethylsilane) (optional, see Section 5)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

  • If using a scavenger, add it to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. Caution: The reaction can be vigorous and evolves CO₂ gas. Ensure adequate ventilation and do not seal the reaction vessel.[9][15]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.

  • Purify as needed.

General Protocol for Boc Deprotection using HCl in Dioxane

Materials:

  • Boc-protected amine substrate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., dioxane, methanol) if it is a solid.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Navigating the Synthetic Landscape: Orthogonality and Applications

A key advantage of the Boc group is its orthogonality with other common protecting groups, which is crucial for the synthesis of complex molecules with multiple functional groups.[6]

Protecting GroupCleavage ConditionOrthogonal to Boc?
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., piperidine)Yes[6][7]
Cbz (Benzyloxycarbonyl)Catalytic Hydrogenation (H₂, Pd/C)Yes[6][16]
Benzyl (Bn) ether Catalytic Hydrogenation (H₂, Pd/C)Yes
Silyl ethers (e.g., TBDMS) Fluoride ion (e.g., TBAF)Yes
Esters (e.g., Methyl, Ethyl) Saponification (base)Yes

This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS), where the Boc group is used for temporary protection of the α-amino group of amino acids, while other, more robust protecting groups are used for the side chains.[18][19]

The applications of the Boc group extend far beyond peptide synthesis and are integral to the production of numerous pharmaceuticals and fine chemicals.[20]

Troubleshooting and Advanced Considerations

While generally reliable, Boc protection and deprotection can present challenges.

  • Incomplete Protection: If protection is sluggish, adding a catalytic amount of DMAP can accelerate the reaction. For sterically hindered or electron-deficient amines, longer reaction times or gentle heating may be necessary.[13]

  • Side Reactions during Deprotection: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, or tyrosine.[9][13] To prevent this, scavengers like anisole, thioanisole, or triethylsilane are often added to the deprotection mixture to trap the carbocation.[7][13]

  • Acid-Sensitive Substrates: For molecules containing other acid-labile functional groups, the choice of deprotection conditions is critical. Using milder acidic conditions, such as HCl in dioxane, or carefully controlling the amount of TFA and reaction time can achieve selective deprotection.[21][22] In some cases, alternative deprotection methods using Lewis acids like ZnBr₂ or TMSI have been developed for enhanced selectivity.[13][14]

Conclusion: The Enduring Utility of the Boc Group

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its ease of installation, stability to a wide range of reagents, and clean, mild deprotection under acidic conditions have solidified its position as one of the most widely used amine protecting groups.[6][9] A thorough understanding of its chemistry, reaction mechanisms, and practical considerations, as outlined in this guide, is essential for its successful application in the synthesis of novel and complex molecules that drive innovation in research, drug discovery, and materials science.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

  • LinkedIn. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Scribd. TFA Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Quora. What is the protection of BOC in organic synthesis processes?. [Link]

  • Thieme. A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • Isomer. Spotlight 36. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • ResearchGate. Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

Sources

Methodological & Application

Synthesis of 2-[2-(Boc-amino)ethoxy]benzamide: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[2-(Boc-amino)ethoxy]benzamide is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into more complex molecules to modulate their pharmacokinetic and pharmacodynamic properties. The presence of a Boc-protected amine allows for selective deprotection and further functionalization, making it a versatile intermediate in the synthesis of targeted therapeutics. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for researchers in the field.

The synthetic strategy detailed herein employs a Williamson ether synthesis, a robust and widely utilized method for the formation of ethers.[1][2][3] This approach offers a convergent and efficient route to the target molecule, starting from commercially available precursors. The causality behind each experimental choice, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the process and facilitate troubleshooting.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme cluster_start Starting Materials cluster_product Product Salicylamide Salicylamide (2-Hydroxybenzamide) Reaction_Step + Salicylamide->Reaction_Step 1. Base (e.g., NaH, K2CO3) 2. Solvent (e.g., DMF, Acetone) Boc_reagent tert-Butyl (2-bromoethyl)carbamate (2-(Boc-amino)ethyl bromide) Boc_reagent->Reaction_Step Final_Product This compound Reaction_Step->Final_Product Williamson Ether Synthesis Alternative_Route Salicylic_Acid Salicylic Acid Step1 Williamson Ether Synthesis Salicylic_Acid->Step1 Boc_reagent tert-Butyl (2-bromoethyl)carbamate Boc_reagent->Step1 Intermediate_Acid 2-[2-(Boc-amino)ethoxy]benzoic acid Step2 Intermediate_Acid->Step2 Amidation (e.g., EDC, HOBt, NH₃) Final_Product This compound Step1->Intermediate_Acid Step2->Final_Product

Sources

Preparation of 2-[2-(Boc-amino)ethoxy]benzamide: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-[2-(Boc-amino)ethoxy]benzamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical synthesis, purification, and characterization of this compound.

Introduction

This compound, also known as tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate, incorporates a flexible, Boc-protected aminoethoxy side chain onto a benzamide scaffold. This structural motif is of significant interest in the design of novel therapeutic agents, acting as a versatile linker to introduce various functionalities or to modulate the pharmacokinetic properties of a lead compound. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the primary amine, which can be readily removed under acidic conditions, allowing for subsequent chemical modifications.[1] This guide will detail two reliable synthetic routes for the preparation of this compound: the Mitsunobu reaction and the Williamson ether synthesis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₄[]
Molecular Weight 280.32 g/mol []
IUPAC Name tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate[]
CAS Number 1256633-35-8[]

Synthetic Strategies and Mechanisms

The primary challenge in the synthesis of this compound is the formation of the ether linkage between the phenolic oxygen of 2-hydroxybenzamide and the 2-(Boc-amino)ethanol moiety. Two classical and highly effective methods for this transformation are the Mitsunobu reaction and the Williamson ether synthesis.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[3] The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

The mechanism involves the initial formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This highly reactive species then activates the alcohol (N-Boc-2-aminoethanol), making the hydroxyl group a good leaving group. The phenoxide, formed by the deprotonation of 2-hydroxybenzamide, then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion to form the desired ether.[3]

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine Formation activated_alcohol Activated Alcohol [R-OPPh₃]⁺ betaine->activated_alcohol Reacts with R-OH alcohol N-Boc-2-aminoethanol (R-OH) phenoxide 2-Hydroxybenzamide (Ar-OH) phenoxide->activated_alcohol SN2 Attack product This compound (Ar-OR) activated_alcohol->product Displacement byproducts PPh₃=O + DEAD-H₂ activated_alcohol->byproducts Byproduct Formation

Caption: General mechanism of the Mitsunobu reaction.

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a more traditional approach to forming ethers and involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group. In this context, the phenoxide of 2-hydroxybenzamide would be generated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and then reacted with an electrophile like N-Boc-2-bromoethylamine.

The choice of base and solvent is critical to the success of this reaction. A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the phenol without competing side reactions. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used to facilitate the SN2 reaction.

Williamson_Ether_Synthesis phenol 2-Hydroxybenzamide (Ar-OH) phenoxide Phenoxide Intermediate (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide product This compound (Ar-OR) phenoxide->product SN2 Attack alkyl_halide N-Boc-2-bromoethylamine (R-Br) alkyl_halide->product salt_byproduct Salt Byproduct (e.g., KBr) product->salt_byproduct Forms

Caption: General workflow for the Williamson ether synthesis.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Hydroxybenzamide (Salicylamide)≥98%Sigma-Aldrich
N-Boc-2-aminoethanol≥95%Thermo Scientific
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diethyl azodicarboxylate (DEAD)~40% solution in tolueneTCI Chemicals
N-Boc-2-bromoethylamine≥97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Dichloromethane (DCM)ACS gradeFisher Scientific
Magnesium Sulfate (MgSO₄), anhydrousACS gradeFisher Scientific
Silica Gel60 Å, 230-400 meshMilliporeSigma

Equipment: Round-bottom flasks, magnetic stirrer with stir bars, heating mantle with temperature controller, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, standard laboratory glassware.

Safety Precautions
  • Diethyl azodicarboxylate (DEAD) is toxic, shock- and light-sensitive, and can explode upon heating. It should be handled with extreme caution in a well-ventilated fume hood.[5] It is typically supplied as a 40% solution in toluene to mitigate its explosive nature.[6]

  • Triphenylphosphine (PPh₃) is harmful if swallowed and may cause an allergic skin reaction. It can also cause damage to organs through prolonged or repeated exposure.[7][8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • 2-Hydroxybenzamide is harmful if swallowed and causes skin and eye irritation.[10][11]

  • N-Boc-2-aminoethanol is harmful if swallowed and causes skin and eye irritation.[3][12]

  • N-Boc-2-bromoethylamine is an irritant. Handle with care.

  • Anhydrous solvents are flammable and should be handled in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Mitsunobu Reaction
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzamide (1.0 eq), N-Boc-2-aminoethanol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of 2-hydroxybenzamide) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 40% in toluene, 1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Purification: The resulting residue contains the desired product along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct. Purify the crude product by column chromatography on silica gel.

    • Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack a glass column.

    • Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder and carefully load it onto the top of the packed column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Protocol 2: Williamson Ether Synthesis
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add 2-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 15 mL per gram of 2-hydroxybenzamide).

  • Reagent Addition: Add N-Boc-2-bromoethylamine (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization or column chromatography as described in Protocol 1. For recrystallization, a solvent system such as ethyl acetate/hexanes or isopropanol/water may be effective.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the benzamide ring, the ethoxy linker protons, the Boc protecting group (a singlet at ~1.4 ppm), and the amide and carbamate NH protons.

    • ¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the amide and carbamate groups, the aromatic carbons, the carbons of the ethoxy linker, and the carbons of the Boc group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and carbamate groups, C=O stretching of the amide and carbamate, and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation (Mitsunobu) Wet reagents or solvents; Inactive DEAD or PPh₃.Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents.
Low or no product formation (Williamson) Incomplete deprotonation of phenol; Inactive alkyl halide.Use a stronger base (e.g., NaH) or a higher reaction temperature. Check the purity of the alkyl halide.
Difficult purification (Mitsunobu) Co-elution of byproducts (PPh₃=O and DEAD-H₂).Use a modified Mitsunobu reagent or a different purification technique (e.g., precipitation of the byproducts).
Multiple products observed on TLC Side reactions such as N-alkylation of the benzamide.Optimize reaction conditions (e.g., lower temperature, different base).

Conclusion

This application note provides two robust and reliable protocols for the synthesis of this compound. The choice between the Mitsunobu reaction and the Williamson ether synthesis will depend on the specific laboratory setup, reagent availability, and scale of the reaction. Both methods, when performed with care and attention to detail, will yield the desired product in good purity. The provided guidelines for purification and characterization will ensure the final product meets the required standards for subsequent applications in research and drug development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link]

  • CPAChem. (2024, March 5). Safety data sheet. Retrieved from [Link]

  • Szabo-Scandic. (2023, April 20). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2024, November 19). Safety Data Sheet. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • University of North Georgia. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Retrieved from [Link]

  • Imramovský, A., Férriz, J. M., Pauk, K., Krátký, M., & Vinsová, J. (2010). Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides. Journal of combinatorial chemistry, 12(4), 414–416. [Link]

Sources

Application Notes & Protocols: Strategic Use of 2-[2-(Boc-amino)ethoxy]benzamide in PROTAC® Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[][3] A PROTAC molecule consists of three key components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4]

Upon simultaneous binding to the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[3]

While the choice of warhead and anchor ligands dictates target specificity, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's overall efficacy, influencing the stability of the ternary complex, target selectivity, cell permeability, and pharmacokinetic properties.[6][] This guide focuses on the strategic application of 2-[2-(Boc-amino)ethoxy]benzamide , a versatile building block for constructing PROTACs with favorable characteristics.

PROTAC_Mechanism Figure 1: PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action

Scientific Rationale: Deconstructing this compound

The structure of this compound offers a unique combination of features that are highly advantageous for PROTAC synthesis. Its utility stems from the distinct functionalities of its three core components.

  • Benzamide Moiety: This aromatic group provides a degree of rigidity to the linker.[] Linker rigidity can be crucial for pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[9][] Furthermore, benzamide-based structures have been identified as effective non-phthalimide binders for the Cereblon (CRBN) E3 ligase, allowing this building block to potentially serve as both a linker component and part of the E3 ligase ligand itself.[11]

  • Ethoxy (PEG-like) Spacer: The short ethylene glycol-like chain enhances the hydrophilicity and aqueous solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules.[1][12] Improved solubility is often correlated with better cell permeability and more favorable pharmacokinetic profiles.[]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[13] Its presence is the key to enabling a controlled, sequential synthetic strategy. The Boc group is stable under common reaction conditions used for amide bond formation but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing a primary amine.[14][15] This primary amine serves as a versatile chemical handle for coupling the second ligand, preventing unwanted side reactions and simplifying purification.

This combination of a semi-rigid element, a solubilizing spacer, and a protected reactive site makes this compound an ideal starting point for systematically exploring linker structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis of a PROTAC using this building block typically follows a convergent, three-stage process. This modular approach allows for the independent synthesis of the two "arms" of the PROTAC before the final conjugation.

Synthesis_Workflow Figure 2: General Synthetic Workflow Ligand1 Ligand 1 (e.g., POI Ligand with -COOH) Intermediate Intermediate (Ligand 1-Linker-Boc) Ligand1->Intermediate Amide Coupling (HATU/DIPEA) LinkerPrecursor This compound LinkerPrecursor->Intermediate Deprotected Deprotected Intermediate (Ligand 1-Linker-NH2) Intermediate->Deprotected Boc Deprotection (TFA/DCM) FinalPROTAC Final PROTAC Molecule Deprotected->FinalPROTAC Amide Coupling (HATU/DIPEA) Ligand2 Ligand 2 (e.g., E3 Ligand with -COOH) Ligand2->FinalPROTAC

Figure 2: General Synthetic Workflow
  • Stage 1: First Coupling Reaction: The benzamide nitrogen of the linker precursor is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. This is typically achieved via standard amide bond formation chemistry.

  • Stage 2: Boc Deprotection: The resulting intermediate is treated with a strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleave the Boc group and expose the terminal primary amine.[13][16]

  • Stage 3: Second Coupling Reaction: The deprotected intermediate, now possessing a reactive amine, is coupled to the second ligand (which also bears a carboxylic acid) to yield the final PROTAC molecule.

Detailed Experimental Protocol: Synthesis of a BRD4-Degrader

This section provides a representative, step-by-step protocol for synthesizing a BRD4-targeting PROTAC using (+)-JQ1 as the POI ligand and a pomalidomide-derived CRBN ligand.

Disclaimer: This protocol is for research purposes only. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE). Reagents are hazardous and should be handled by trained personnel.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Pomalidomide-COOHCommercialE3 Ligase Ligand
This compoundCommercialLinker Precursor
(+)-JQ1-COOHCommercialPOI Ligand
HATUCommercialAmide Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)CommercialNon-nucleophilic Base
Anhydrous N,N-Dimethylformamide (DMF)CommercialReaction Solvent
Trifluoroacetic Acid (TFA)CommercialBoc Deprotection Reagent
Dichloromethane (DCM)CommercialSolvent
Saturated Sodium Bicarbonate (NaHCO₃)Lab PreparationAqueous Workup
BrineLab PreparationAqueous Workup
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialDrying Agent
HPLC Grade Acetonitrile & WaterCommercialPurification Solvents
Formic AcidCommercialHPLC Mobile Phase Modifier
Procedure

Part A: Synthesis of Intermediate 1 (Pomalidomide-Linker-Boc)

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Pomalidomide-COOH (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

  • Activation & Coupling: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an activated ester, which is highly susceptible to nucleophilic attack by the benzamide nitrogen. DIPEA is a sterically hindered organic base that scavenges the acid produced during the reaction without competing as a nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield Intermediate 1 as a pure solid.

Part B: Boc Deprotection of Intermediate 1

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in DCM (approx. 0.05 M).

  • Deprotection: Add an equal volume of TFA (e.g., 5 mL of a 50:50 DCM:TFA solution).

    • Causality: TFA is a strong acid that protonates the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation and carbamic acid, which subsequently decomposes to CO₂ and the desired primary amine.[13] The reaction is typically fast and clean at room temperature.

  • Reaction Monitoring: Stir at room temperature for 1-2 hours. The reaction is usually complete when effervescence (CO₂ evolution) ceases. Confirm completion by LC-MS.

  • Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporating with DCM or toluene can help remove residual TFA). The resulting amine-TFA salt is typically used directly in the next step without further purification.

Part C: Final PROTAC Synthesis

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (+)-JQ1-COOH (1.0 eq) and the crude deprotected amine salt from Part B (~1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (0.1 M).

  • Activation & Coupling: Add HATU (1.2 eq), followed by the dropwise addition of DIPEA (3.0-4.0 eq).

    • Causality: Additional base is required to neutralize both the TFA salt of the amine and the acid generated during the amide coupling reaction.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor progress by LC-MS.

  • Workup & Purification: Upon completion, filter the reaction mixture and purify directly by preparative reverse-phase HPLC using a water/acetonitrile gradient with a formic acid modifier to yield the final, pure PROTAC.

Characterization and Quality Control

The identity and purity of all intermediates and the final product must be rigorously confirmed. This self-validating process ensures the reliability of subsequent biological data.

Analysis TechniquePurposeExpected Outcome for Final PROTAC
LC-MS Confirm Mass & Preliminary PurityA single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the calculated molecular weight [M+H]⁺.
¹H NMR Confirm Covalent StructureAll expected proton signals should be present with correct chemical shifts, integrations, and coupling patterns.
Analytical HPLC Determine Final PurityPurity ≥95% is typically required for cellular assays.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Amide Coupling Insufficient activation; steric hindrance; degraded coupling reagent.Increase reaction time/temperature; use a different coupling reagent (e.g., COMU); ensure all reagents are anhydrous and of high quality.
Low Yield in Part A/C Poor recovery during workup/purification; side reactions.Minimize aqueous workup if the product has moderate water solubility; optimize chromatography conditions.
Incomplete Boc Deprotection Insufficient TFA or reaction time.Increase the proportion of TFA in the solvent mixture or extend the reaction time. Monitor carefully by LC-MS.
Difficult Final Purification Product instability; poor chromatographic resolution.Adjust HPLC gradient and mobile phase modifier (e.g., use TFA instead of formic acid); check product stability at different pH values.

Conclusion

This compound is a highly valuable and strategic building block in the synthesis of PROTACs. Its modular structure, incorporating elements of rigidity, solubility, and a protected reactive handle, facilitates a controlled and convergent synthetic route. This allows researchers to efficiently generate libraries of PROTACs with diverse linker architectures, accelerating the optimization of potent and selective protein degraders for therapeutic development.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]

  • Krämer, M., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(15), 10393–10423. [Link]

  • Antwi, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451–24456. [Link]

  • He, Y., et al. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Britton, M., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1162–1170. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Maple, H. J., & Ciulli, A. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Israel Journal of Chemistry, 63(1-2). [Link]

  • Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 30(24), 127647. [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

  • Zhang, M., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(10), 4266-4295. [Link]

  • Zhang, M., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Zhang, M., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. ResearchGate. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1957. [Link]

Sources

Boc deprotection of 2-[2-(Boc-amino)ethoxy]benzamide using TFA

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Facile and Efficient Boc Deprotection of 2-[2-(Boc-amino)ethoxy]benzamide using Trifluoroacetic Acid (TFA)

Abstract: The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group in modern organic synthesis, valued for its stability and straightforward, acid-labile removal.[1] This document provides a comprehensive guide for the deprotection of this compound using trifluoroacetic acid (TFA). We delve into the underlying chemical mechanism, present a detailed, field-tested experimental protocol, and offer insights into reaction monitoring, product isolation, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for generating the primary amine, 2-(2-aminoethoxy)benzamide, a valuable intermediate in medicinal chemistry.

Scientific Principles and Strategy

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by trifluoroacetic acid is a classic example of an acid-catalyzed elimination reaction (specifically, E1). The process is highly efficient due to the strong acidity of TFA and the exceptional stability of the resulting tert-butyl cation intermediate.[1][2] The mechanism proceeds through four distinct steps:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the protecting group, making the carbamate more susceptible to cleavage.[3]

  • C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2][4]

  • Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing gaseous carbon dioxide (CO2). This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The resulting free primary amine is immediately protonated by the excess TFA present in the reaction medium, yielding the final product as a stable trifluoroacetate salt.[2][4]

Boc_Deprotection_Mechanism Start This compound Protonated Protonated Intermediate Start->Protonated + TFA (H+) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tertButyl tert-Butyl Cation Protonated->tertButyl Product 2-(2-aminoethoxy)benzamide TFA Salt CarbamicAcid->Product + TFA (H+) CO2 CO2 (gas) CarbamicAcid->CO2

Caption: The E1 mechanism for TFA-mediated Boc deprotection.

Substrate Considerations: this compound

The target substrate contains three key functional groups: the Boc-protected amine, an ether linkage, and a primary benzamide. A critical consideration in any deprotection strategy is the stability of other functional groups within the molecule.

  • Benzamide Group: The primary benzamide moiety is robust and generally stable under the standard acidic conditions used for Boc deprotection.[5][6] Acid-catalyzed hydrolysis of amides typically requires much harsher conditions (e.g., concentrated acid and prolonged heating) than those employed here.[7][8]

  • Ether Linkage: Similarly, the aryl-alkyl ether linkage is stable to TFA at room temperature and will not undergo cleavage.

Therefore, TFA is an excellent choice for the selective deprotection of the primary amine in this specific substrate without affecting the benzamide or ether functionalities.

The Role of Scavengers: A Precautionary Note

During the deprotection, the highly electrophilic tert-butyl cation is generated.[9][10] In complex molecules, particularly peptides containing nucleophilic side chains like tryptophan (Trp), methionine (Met), or tyrosine (Tyr), this cation can cause unwanted alkylation side reactions.[9][10][11] To prevent this, "scavengers" such as triisopropylsilane (TIS) or water are often added to the cleavage cocktail to trap the carbocation.[9][12]

For this compound, the risk of intramolecular side reactions is low, as the molecule lacks highly nucleophilic sites susceptible to tert-butylation. However, if the reaction is performed on a crude starting material that may contain other nucleophilic impurities, or if scaling up, the addition of a small amount of a scavenger like water or TIS (e.g., 2.5-5% v/v) is a prudent measure to ensure product purity.[13]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the deprotection of this compound on a typical laboratory scale.

Materials and Reagents
Reagent / MaterialGradePurpose
This compound≥95% PurityStarting Material
Dichloromethane (DCM), AnhydrousReagent GradeReaction Solvent
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Deprotection Reagent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionNeutralization (Workup)
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying Agent
Ethyl Acetate (EtOAc)Reagent GradeExtraction Solvent
Standard GlasswareN/AReaction Vessel, Funnels, etc.
Magnetic Stirrer & Stir BarN/AAgitation
Rotary EvaporatorN/ASolvent Removal
Step-by-Step Deprotection Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling (Optional but Recommended): Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C. This helps to control any initial exotherm.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM by volume (50% TFA/DCM).[14] For more sensitive substrates, a lower concentration (e.g., 25% TFA/DCM) can be used.[14][15]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-3 hours.[14][16]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18] (See Section 3 for details).

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product will be the amine as its trifluoroacetate salt, often appearing as a viscous oil or amorphous solid.

Workup and Isolation

Two primary pathways can be followed depending on the desired final product form.

A) Isolation of the Amine TFA Salt:

  • After rotary evaporation, co-evaporate the residue with DCM or toluene (2-3 times) to remove residual TFA.[19] The resulting TFA salt is often suitable for use in subsequent reactions without further purification.

B) Isolation of the Free Amine:

  • Neutralization: Dissolve the crude residue from step 6 in DCM or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt and generate the free amine.[16] Caution: CO₂ gas will evolve; vent the funnel frequently. Repeat the wash until gas evolution ceases.

  • Extraction: Further wash the organic layer with water and then brine.[16]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 2-(2-aminoethoxy)benzamide as a free amine.[16][17]

Experimental_Workflow Start Dissolve Substrate in DCM AddTFA Add TFA (25-50% v/v) Stir at RT (1-3h) Start->AddTFA Monitor Monitor by TLC/LC-MS AddTFA->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Salt Isolate TFA Salt Evaporate->Salt Path A Workup Neutralize (NaHCO3) Extract & Dry Evaporate->Workup Path B FreeAmine Isolate Free Amine Workup->FreeAmine

Caption: General workflow for TFA-mediated Boc deprotection.

Reaction Monitoring and Validation

Proper analytical monitoring is crucial for determining reaction completion and ensuring product purity.[17]

ParameterDescription
TLC System Mobile Phase: A polar solvent system such as 9:1 Dichloromethane/Methanol is typically effective.
Visualization: The Boc-protected starting material is UV active. The product can be visualized with UV light and also by staining with a ninhydrin solution, which gives a characteristic color (often purple or yellow) for primary amines.[18]
Expected Rf The product, 2-(2-aminoethoxy)benzamide, is significantly more polar than the starting material. It will have a much lower Rf value on the TLC plate. The disappearance of the higher Rf starting material spot indicates reaction progression.[17]
LC-MS The disappearance of the peak corresponding to the mass of the starting material and the appearance of a new peak corresponding to the mass of the deprotected product confirms the transformation.
¹H NMR Successful deprotection is confirmed by the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient TFA concentration. 2. Insufficient reaction time. 3. Poor quality or wet reagents.1. Increase the volume percentage of TFA.[9] 2. Extend the reaction time and continue monitoring. 3. Use anhydrous solvent and fresh, high-purity TFA.
Product is a Gummy Oil, Not a Solid The TFA salt of the product may not be a crystalline solid.This is common. Proceed with the workup to obtain the free amine, which may be more likely to solidify, or use the salt directly in the next step.
Low Yield after Basic Workup The protonated amine product may have some solubility in the aqueous layer, leading to loss during extraction.Perform multiple extractions (3-4 times) with the organic solvent (e.g., EtOAc or DCM) to maximize recovery. Ensure the aqueous phase is sufficiently basic (pH > 9).
Unexpected Side Products in MS Possible alkylation of impurities or starting material if scavengers were omitted.Repeat the reaction and include a scavenger such as water or TIS (2.5-5% v/v) in the reaction mixture.[9]

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that is volatile and has a pungent odor. It can cause severe chemical burns upon contact. Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12]

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All handling should be performed within a chemical fume hood.

  • Pressure Buildup: The deprotection reaction evolves carbon dioxide gas. Never perform this reaction in a sealed or closed system to avoid dangerous pressure buildup.[4][3]

References

  • Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and stability of strongly acidic benzamide derivatives. Available at: [Link]

  • DTU Research Database. Synthesis and stability of strongly acidic benzamide derivatives. Available at: [Link]

  • Scribd. TFA Deprotection. Available at: [Link]

  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at: [Link]

  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Available at: [Link]

  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Available at: [Link]

  • YouTube. Boc Deprotection Mechanism. Available at: [Link]

  • NIH. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. How to confirm BOC deprotection by TFA ?. Available at: [Link]

  • Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Available at: [Link]

  • YouTube. Synthesis of Benzamide. Available at: [Link]

  • YouTube. Synthesis of Benzamide. Available at: [Link]

Sources

Application Notes & Protocols: Alternative Methods for Boc Group Removal from 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under a wide range of reaction conditions.[1][2][3] However, its removal, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can be problematic for molecules bearing acid-sensitive functional groups.[4][5] The substrate 2-[2-(Boc-amino)ethoxy]benzamide presents a classic challenge: the need to selectively deprotect the Boc-protected amine without inducing hydrolysis of the primary benzamide or cleavage of the ether linkage. This application note provides a detailed guide to alternative, milder methods for the deprotection of this substrate, offering researchers a toolkit of selective and efficient protocols.

Challenges with Conventional Deprotection

Standard deprotection protocols using strong acids like TFA or HCl in solvents such as dichloromethane (DCM) or dioxane can lead to undesired side reactions with a substrate like this compound.[4][6] The primary amide is susceptible to hydrolysis under harsh acidic conditions, and while the ether linkage is generally more robust, prolonged exposure to strong acids at elevated temperatures can lead to its cleavage. Therefore, methods that operate under milder, more controlled conditions are highly desirable to ensure the integrity of the target molecule.

Alternative Deprotection Methodologies

Several alternative methods have been developed to address the limitations of strong acid-mediated Boc deprotection. These methods often employ Lewis acids, thermal energy, or solid-supported reagents to achieve high selectivity and yield.

Method 1: Lewis Acid-Catalyzed Deprotection with Zinc Bromide (ZnBr₂)

Rationale: Zinc bromide is a mild Lewis acid that can effectively catalyze the removal of the Boc group, often with high selectivity for secondary amines.[7][8] Its mechanism is thought to involve coordination of the zinc ion to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage. This method is particularly advantageous for substrates sensitive to strong protic acids.[9]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in anhydrous DCM B Add ZnBr₂ (2-3 equivalents) A->B C Stir at room temperature (4-24 hours) B->C D Filter through Celite C->D E Concentrate filtrate D->E F Purify by column chromatography E->F

Caption: Workflow for ZnBr₂-mediated Boc deprotection.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous zinc bromide (2.0-3.0 mmol).[8][10]

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 to 24 hours.[6][8]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble zinc salts.

  • Wash the Celite pad with a small amount of DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the desired 2-(2-aminoethoxy)benzamide.

Method 2: Ceric Ammonium Nitrate (CAN) Mediated Deprotection

Rationale: Ceric ammonium nitrate (CAN) offers a mild and efficient method for Boc deprotection under neutral conditions, proceeding via an electron transfer mechanism.[11] This approach is particularly useful for substrates that are sensitive to both acidic and basic conditions. The reaction can be performed in solution or with CAN impregnated on silica gel, which can facilitate work-up.[11]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in acetonitrile B Add CAN (0.2 equivalents) A->B C Reflux the mixture B->C D Cool to room temperature C->D E Concentrate under reduced pressure D->E F Purify by column chromatography E->F

Caption: Workflow for CAN-mediated Boc deprotection.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

  • Add ceric ammonium nitrate (0.2 mmol).[11]

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The residue can be purified by silica gel column chromatography to yield the deprotected amine.

Method 3: Microwave-Assisted Thermal Deprotection in Water

Rationale: Thermal deprotection, particularly when assisted by microwave irradiation, can be a rapid and environmentally friendly method for Boc group removal.[12][13] Performing the reaction in water as a solvent avoids the use of hazardous organic solvents and can lead to high yields in very short reaction times.[14][15] This method is often chemoselective and can be advantageous for polar molecules.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Suspend this compound in water in a microwave vial B Microwave irradiation (100-150°C, 10-30 min) A->B C Cool to room temperature B->C D Extract with an organic solvent C->D E Dry and concentrate D->E F Purify by column chromatography E->F

Caption: Workflow for microwave-assisted Boc deprotection.

Experimental Protocol:

  • Place this compound (1.0 mmol) and deionized water (2-5 mL) in a microwave-safe reaction vial equipped with a magnetic stir bar.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature between 100-150°C for 10-30 minutes. Optimization of time and temperature may be required.[5][13]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Summary of Methods

MethodReagent/ConditionSolventTemperatureTypical Reaction TimeKey Advantages
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature4-24 hoursMild, good for acid-sensitive substrates.[8][9]
Oxidative Ceric Ammonium Nitrate (CAN)AcetonitrileReflux1-4 hoursNeutral conditions, electron-transfer mechanism.[11]
Microwave WaterWater100-150°C10-30 minutesRapid, environmentally friendly, avoids organic solvents.[12][13]

Conclusion

The selective removal of the Boc protecting group from this compound can be successfully achieved using a variety of mild and efficient methods that avoid the harsh conditions of traditional acidolysis. The choice of method will depend on the specific requirements of the synthetic route, including scale, available equipment, and the presence of other sensitive functional groups. The protocols outlined in this application note provide researchers with a range of validated options to achieve clean and high-yielding deprotection of this challenging substrate, thereby facilitating the synthesis of more complex molecules in drug discovery and development.

References

  • Aouf, C., et al. (2012).
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • Khattak, F. N., et al. (2022).
  • Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids.
  • O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Alcaide, B., et al. (1998).
  • ResearchGate. (2025). Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ACS Publications. (2025). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant.
  • Semantic Scholar. (n.d.). Ceric ammonium nitrate impregnated on silica gel in the removal of the tert-butoxycarbonyl group.
  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740.
  • PMC. (n.d.). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles.
  • Sciencemadness.org. (2001).
  • ResearchGate. (2025). Microwave-assisted N-Boc deprotection under mild basic conditions using K 3PO 4·H 2O in MeOH.
  • Tetrahedron Letters. (1987). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.
  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
  • Huang, Z., et al. (2022).
  • ResearchGate. (2025). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.
  • PMC. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • Common Organic Chemistry. (n.d.). Zinc Bromide.

Sources

Application of 2-[2-(Boc-amino)ethoxy]benzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-[2-(Boc-amino)ethoxy]benzamide in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. This compound (CAS No. 1256633-35-8) emerges as a highly valuable, yet elegantly simple, scaffold for the synthesis of complex therapeutic agents.[] Its structure incorporates three key features that medicinal chemists can exploit:

  • A Benzamide Moiety: A well-established pharmacophore found in a multitude of clinically successful drugs, known for its ability to form crucial hydrogen bonds with biological targets.[2]

  • An Ortho-Alkoxy Linker: The ethoxy group at the 2-position provides a flexible yet conformationally influential linker, capable of positioning other functional groups for optimal target engagement.

  • A Boc-Protected Amine: The terminal tert-butyloxycarbonyl (Boc) protected amine offers a stable, yet readily cleavable, functional handle. This allows for late-stage diversification, enabling the construction of compound libraries for structure-activity relationship (SAR) studies. The Boc group is favored for its stability and mild removal conditions, which prevents damage to other sensitive parts of the molecule.[3]

This application note provides a comprehensive overview of the utility of this compound, detailing its role in constructing novel enzyme inhibitors and receptor modulators, and provides detailed protocols for its manipulation in a research setting.

Core Applications in Drug Discovery

The unique structural combination of this compound makes it an ideal starting point for several classes of therapeutic agents. Its primary utility lies in its role as a versatile intermediate for creating more elaborate molecules that can interact with complex biological systems.

A Foundational Building Block for Enzyme Inhibitors

The benzamide scaffold is a privileged structure in the design of various enzyme inhibitors. By using this compound, researchers can readily synthesize novel derivatives targeting enzymes implicated in oncology, inflammation, and neurodegenerative diseases.

  • Histone Deacetylase (HDAC) Inhibitors: 2-Aminobenzamide is a known zinc-binding group in many HDAC inhibitors.[4][5] The title compound provides a platform to append various "cap" groups via the deprotected amine, influencing the inhibitor's surface recognition and cellular uptake.

  • Cyclooxygenase-2 (COX-2) Inhibitors: Certain fenamic acid derivatives, which are structurally related to aminobenzamides, are known to inhibit COX-2, an enzyme central to inflammation.[6] The flexible side chain of this compound can be functionalized to explore the active site of COX-2 and develop substrate-selective inhibitors.

  • Topoisomerase Inhibitors: Dual inhibitors targeting both inflammatory pathways and cancer progression, such as those inhibiting COX-2 and Topoisomerase I, have been developed from N-2-(phenylamino) benzamide scaffolds.[7]

Scaffold for Bifunctional Molecules and PROTACs

The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by inducing protein degradation rather than simple inhibition. A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ligase. The Boc-protected amine on this compound is an ideal attachment point for such linkers. Benzamide-type ligands have been successfully developed as novel binders for the Cereblon (CRBN) E3 ligase, offering alternatives to traditional immunomodulatory imide drugs (IMiDs).[8]

Conceptual Workflow: Application as a Bifunctional Linker

The following diagram illustrates the strategic use of this compound as a foundational piece for creating more complex, bifunctional molecules like PROTACs.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Deprotection cluster_2 Step 3: Functionalization cluster_3 Step 4: Final Conjugation A This compound B Primary Amine Intermediate A->B Acidic Cleavage (TFA) C Attach Linker or Pharmacophore 1 B->C Amide Coupling, Reductive Amination, etc. D Couple to Pharmacophore 2 C->D Orthogonal Coupling E Final Bifunctional Molecule (e.g., PROTAC, Targeted Agent) D->E

Caption: Strategic workflow for elaborating the core scaffold.

Development of Receptor Modulators

Beyond enzymes, the benzamide motif is prevalent in agents that modulate ion channels and G-protein coupled receptors (GPCRs).

  • Potassium Channel (Kv) Modulators: Substituted 2-ethoxy-benzamide derivatives have been identified as potent and selective inhibitors of the Kv2.1 potassium channel, offering a potential strategy for neuroprotection in ischemic stroke.[9]

  • TRPM8 Antagonists: 2-(Benzyloxy)benzamides have been discovered as potent antagonists of the TRPM8 channel, a receptor involved in sensing cold and implicated in pain pathways.[10] The core structure of this compound is well-suited for generating analogues to probe this target class.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the chemical manipulation of this compound.

Protocol 1: Boc-Group Deprotection to Yield Primary Amine

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group, a critical first step in most synthetic routes utilizing this building block. The procedure uses trifluoroacetic acid (TFA) for efficient and clean cleavage.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 mmol of substrate) in a round-bottom flask at room temperature.

  • Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution at 0 °C (ice bath). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (>8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-aminoethoxy)benzamide, which can often be used in the next step without further purification.

Reaction Diagram: Boc Deprotection

G cluster_start Starting Material cluster_end Product start This compound reagent + TFA / DCM start->reagent end 2-(2-Aminoethoxy)benzamide (as TFA salt or free base) reagent->end 1-3h, RT

Caption: Boc deprotection yields the free amine for further coupling.

Protocol 2: Synthesis of a Novel Amide Derivative

This protocol describes a general procedure for coupling the deprotected amine with a carboxylic acid of interest using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 2-(2-Aminoethoxy)benzamide (from Protocol 1)

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of 2-(2-aminoethoxy)benzamide (1.2 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with water (2x), 5% aqueous LiCl solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-substituted amide derivative.

Data Summary and Applications

The versatility of the this compound scaffold is highlighted by the diverse biological activities of its derivatives reported in the literature.

Derivative Class Biological Target Therapeutic Potential Reference Example
Substituted 2-Ethoxy-BenzamidesKv2.1 Potassium ChannelNeuroprotection, Ischemic StrokeCompound 80 (IC₅₀ = 0.07 µM)[9]
2-Aminobenzamide AnaloguesHistone Deacetylases (HDACs)OncologyOrally bioavailable HDAC inhibitors[4]
N-Aryl BenzamidesCOX-2 / Topoisomerase IAnti-inflammatory, OncologyDual-target inhibitors for GI cancers[7]
Benzamide-type LigandsCereblon (CRBN) E3 LigaseTargeted Protein Degradation (PROTACs)Novel non-phthalimide CRBN binders[8]
2-(Benzyloxy)benzamidesTRPM8 Cation ChannelAnalgesia, Chronic PainPotent functional antagonists[10]

Conclusion

This compound is a strategically designed molecular scaffold that offers significant advantages in medicinal chemistry. Its pre-installed, protected linker and privileged benzamide core provide a reliable and efficient entry point for synthesizing diverse compound libraries. The straightforward protocols for deprotection and subsequent functionalization empower researchers to rapidly generate novel analogues for SAR exploration against a wide array of high-value biological targets, from enzymes to ion channels and components of the protein degradation machinery. This building block represents a valuable tool for accelerating the discovery of next-generation therapeutics.

References

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Vertex AI Search.
  • Process for the synthesis of a benzamide derivative. (WO2003106440A2).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2025).
  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. (US9346743B2).
  • Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. (2024). PubMed.
  • Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI.
  • Synthesis of 2‐aminobenzamide under various conditions. (2020).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • This compound (CAS 1256633-35-8). BOC Sciences.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023).
  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022). PubMed.
  • Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide. (2025). Benchchem.
  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)
  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. (2010). PubMed.
  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025).
  • Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. (2025). Benchchem.
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers.
  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. (2015). PubMed Central.
  • Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (2013). PubMed.

Sources

Experimental use of 2-[2-(Boc-amino)ethoxy]benzamide in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Initial Cellular Characterization of 2-[2-(Boc-amino)ethoxy]benzamide, a Novel Benzamide Derivative.

Authored by a Senior Application Scientist

This document provides a detailed experimental framework for the initial biological characterization of the novel chemical entity, this compound, in relevant cellular assays. Due to the absence of published biological data for this specific compound, this guide is presented as a foundational strategy for researchers to elucidate its potential cytotoxic and mechanistic effects in a cancer cell line model. The protocols herein are designed to be self-validating and are grounded in established methodologies.

Introduction and Scientific Rationale

This compound belongs to the benzamide class of compounds. Benzamide derivatives are of significant interest in drug discovery, with various members exhibiting a wide range of biological activities, including roles as PARP inhibitors, HDAC inhibitors, and antipsychotic agents. Given this chemical lineage, it is critical to first establish the fundamental effect of this novel derivative on cell viability and then proceed to investigate potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

This guide outlines a tiered approach:

  • Tier 1: Foundational Analysis: Preparation and solubility assessment of the compound.

  • Tier 2: Primary Screening: Determination of cytotoxic and cytostatic effects on a model cancer cell line.

  • Tier 3: Mechanistic Investigation: Initial exploration into the mode of action, focusing on apoptosis and cell cycle distribution.

For this guide, we will use the human colorectal carcinoma cell line HCT116 as a model system, owing to its robust growth characteristics and common use in cancer research.

Tier 1: Compound Preparation and Handling

Rationale: Proper solubilization and storage of the test compound are paramount for reproducible results. Aggregated or precipitated compounds can lead to artifacts and misinterpretation of biological data.

Protocol: Preparation of a Concentrated Stock Solution

  • Compound Information:

    • Name: this compound

    • Molecular Formula: C₁₄H₂₀N₂O₄

    • Molecular Weight: 280.32 g/mol

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, weigh 2.80 mg of the compound and dissolve it in 1 mL of DMSO.

    • Vortex thoroughly for 5-10 minutes to ensure complete dissolution. A brief sonication step may be used if dissolution is slow.

    • Visually inspect the solution for any particulates. If present, centrifuge at high speed for 5 minutes and transfer the supernatant to a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Solubility Note: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. A vehicle control (media with the same final DMSO concentration) must be included in all experiments.

Tier 2: Primary Screening for Cytotoxicity

Rationale: The initial goal is to determine if the compound affects cell viability and to establish a dose-response relationship, from which key metrics like the IC₅₀ (half-maximal inhibitory concentration) can be derived. We will use an ATP-based luminescence assay, as cellular ATP levels are a strong indicator of metabolic activity and cell health.

Protocol: Cell Viability Assessment using an ATP-Based Luminescence Assay

  • Reagents and Materials:

    • HCT116 cells

    • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

    • Sterile, white-walled, clear-bottom 96-well microplates

    • 10 mM stock solution of this compound in DMSO

    • ATP-based luminescence assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Multichannel pipette

    • Luminometer

  • Workflow Diagram:

    G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Data Acquisition seed Seed HCT116 cells (5,000 cells/well) in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prep_dilutions Prepare serial dilutions of compound in media add_compound Add compound dilutions to cells prep_dilutions->add_compound incubate2 Incubate 72h (37°C, 5% CO2) add_compound->incubate2 equilibrate Equilibrate plate to room temperature add_reagent Add ATP-based luminescence reagent equilibrate->add_reagent incubate3 Incubate 10 min (RT, protected from light) add_reagent->incubate3 read_lum Read luminescence incubate3->read_lum

    Caption: Workflow for ATP-Based Cell Viability Assay.

  • Procedure:

    • Cell Seeding: Seed HCT116 cells into a white-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

    • Compound Dilution: Prepare a serial dilution series of the compound in complete medium. For a top concentration of 100 µM, this typically involves a 2-fold or 3-fold dilution series across 8-12 points. Remember to prepare a vehicle control (DMSO only).

    • Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions.

    • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Assay:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Add 100 µL of the ATP-based assay reagent to each well.

      • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read the luminescence on a plate-reading luminometer.

  • Data Analysis and Presentation:

    • Subtract the background luminescence (media-only wells).

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    Table 1: Hypothetical Dose-Response Data

    Concentration (µM) % Viability (Normalized)
    100 5.2
    50 15.8
    25 48.9
    12.5 85.4
    6.25 95.1
    3.13 98.7
    1.56 99.5
    0 (Vehicle) 100

    | Calculated IC₅₀ | ~26 µM |

Tier 3: Mechanistic Investigation

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death.

Apoptosis Induction

Rationale: Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. We can measure the activity of these caspases using a luminogenic substrate.

Protocol: Caspase-3/7 Activity Assay

  • Reagents and Materials:

    • HCT116 cells and complete growth medium

    • Sterile, white-walled 96-well plates

    • Compound stock solution

    • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

    • Staurosporine (positive control for apoptosis)

  • Signaling Pathway Diagram:

    G Compound 2-[...]-benzamide (Hypothesized) Stress Cellular Stress Compound->Stress Pathway Intrinsic or Extrinsic Apoptotic Pathway Stress->Pathway Caspase9 Initiator Caspases (e.g., Caspase-9) Pathway->Caspase9 Caspase37 Effector Caspases (Caspase-3/7) Caspase9->Caspase37 Substrate DEVD-Aminoluciferin (Assay Substrate) Caspase37->Substrate Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Luminescence Luminescent Signal Substrate->Luminescence

    Caption: Simplified Apoptosis and Caspase Assay Pathway.

  • Procedure:

    • Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the cell viability protocol. Treat cells at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀). Include a positive control (e.g., 1 µM staurosporine) and a vehicle control.

    • Incubation: Incubate for a shorter period, typically 24-48 hours, as caspase activation precedes significant loss of cell viability.

    • Assay: Follow the manufacturer's protocol for the caspase assay. This generally involves:

      • Equilibrating the plate to room temperature.

      • Adding the caspase-glo reagent to each well.

      • Incubating for 1-2 hours at room temperature, protected from light.

      • Reading the luminescence.

  • Data Analysis:

    • Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase activity.

    • Present the data as a bar chart comparing the different treatment conditions. A significant increase in luminescence relative to the vehicle control indicates apoptosis induction.

Cell Cycle Analysis

Rationale: Many cytotoxic compounds exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) before undergoing apoptosis. This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity of individual cells via flow cytometry.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Reagents and Materials:

    • HCT116 cells and complete growth medium

    • 6-well plates

    • Compound stock solution

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • PI/RNase staining buffer

    • Flow cytometer

  • Procedure:

    • Seeding and Treatment: Seed 0.5 x 10⁶ HCT116 cells per well in 6-well plates. After 24 hours, treat with the compound at 1x and 2x the IC₅₀, alongside a vehicle control. Incubate for 24 hours.

    • Harvesting:

      • Collect the culture medium (which may contain floating apoptotic cells).

      • Wash the adherent cells with PBS and detach them using trypsin.

      • Combine the detached cells with the collected medium and pellet by centrifugation (300 x g for 5 minutes).

    • Fixation:

      • Wash the cell pellet once with cold PBS.

      • Resuspend the pellet in 300 µL of cold PBS.

      • While vortexing gently, add 700 µL of cold 70% ethanol dropwise to fix the cells.

      • Incubate at -20°C for at least 2 hours (or overnight).

    • Staining:

      • Centrifuge the fixed cells and discard the ethanol.

      • Wash the pellet with PBS.

      • Resuspend the cells in 500 µL of PI/RNase staining buffer.

      • Incubate for 30 minutes at room temperature in the dark.

    • Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis:

    • Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content (PI fluorescence).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Conclusion and Future Directions

This application note provides a robust, multi-tiered strategy for the initial characterization of this compound. By first establishing a dose-dependent cytotoxic effect and then probing for key mechanistic indicators like apoptosis and cell cycle arrest, researchers can efficiently generate a foundational biological profile for this novel compound. Positive results from these assays would warrant further investigation into specific molecular targets using techniques such as Western blotting for key signaling proteins (e.g., PARP cleavage, p53 activation), target engagement assays, or broader 'omic' approaches.

References

  • Title: A-Kinase Anchoring Proteins: A Guidewire for Cell Signaling. Source: Annual Review of Pharmacology and Toxicology. URL: [Link]

  • Title: Caspases: key mediators of apoptosis. Source: Essays in Biochemistry. URL: [Link]

  • Title: The cell cycle: a review of regulation, checkpoints, and cancer. Source: Journal of the American Veterinary Medical Association. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[2-(Boc-amino)ethoxy]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity this compound.

I. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.

Question 1: I'm observing an unexpected peak in my HPLC analysis that corresponds to the starting material, 2-hydroxybenzamide. What could be the cause and how can I fix it?

Answer:

The presence of unreacted 2-hydroxybenzamide is a common issue and typically points to an incomplete etherification reaction. The Williamson ether synthesis, a key step in forming the ethoxy linkage, is sensitive to several factors.

Causality and Mitigation:

  • Inadequate Deprotonation: The phenoxide formation from 2-hydroxybenzamide is crucial. If the base used (e.g., sodium hydride, potassium carbonate) is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leaving unreacted starting material.

    • Solution: Ensure the use of a sufficiently strong and anhydrous base. For instance, when using sodium hydride (NaH), ensure it is fresh and handled under an inert atmosphere to prevent deactivation by moisture. An excess of a weaker base like potassium carbonate (K₂CO₃) may be necessary to drive the equilibrium towards the phenoxide.

  • Reaction Kinetics: The reaction may be too slow at the chosen temperature.

    • Solution: Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction endpoint.

  • Purity of Reagents: The presence of water in the solvent or reagents can quench the base and hinder the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.

Question 2: My final product is contaminated with a significant amount of 2-(2-aminoethoxy)benzamide. How did this happen and what is the best way to remove it?

Answer:

The presence of 2-(2-aminoethoxy)benzamide indicates premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Causality and Mitigation:

  • Acidic Conditions: The Boc group is notoriously labile under acidic conditions.[1][] Accidental exposure to acid, even trace amounts, during the workup or purification can lead to its removal.

    • Solution: Maintain neutral or slightly basic conditions throughout the synthesis and purification process. Use a mild base, such as a saturated sodium bicarbonate solution, during the aqueous workup to neutralize any residual acid.

  • Thermal Instability: Although generally stable, prolonged heating at high temperatures can also lead to some degradation of the Boc group.[3]

    • Solution: Avoid excessive heating during the reaction and subsequent purification steps. If purification by distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature.

Purification Strategy:

Since 2-(2-aminoethoxy)benzamide is more polar than the desired product due to the free amine, it can be effectively removed by column chromatography on silica gel.[4] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar desired product from the more polar impurity.

Question 3: I have identified di-tert-butyl dicarbonate (Boc₂O) and related by-products in my crude product. What is the source and how can I eliminate them?

Answer:

Residual di-tert-butyl dicarbonate (Boc₂O) and its by-products, such as tert-butanol and tert-butyl carbamates, are common impurities originating from the Boc-protection step of 2-(2-aminoethoxy)benzamide.

Causality and Mitigation:

  • Excess Reagent: Using a large excess of Boc₂O to ensure complete reaction can lead to its presence in the final product.

    • Solution: While a slight excess is often necessary, using a large excess should be avoided. Careful monitoring of the reaction by TLC can help determine the point of complete consumption of the starting amine.

  • Incomplete Quenching: The reaction workup may not have been sufficient to remove all unreacted Boc₂O.

    • Solution: During the aqueous workup, washing with a dilute solution of a nucleophilic amine, such as ammonium chloride, can help to quench and remove residual Boc₂O.

Purification Strategy:

These by-products are generally less polar than the desired product and can be removed during column chromatography. Additionally, they are often volatile and can be partially removed under high vacuum.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the most common synthetic route for this compound?

The most prevalent synthetic approach involves a two-step process:

  • Williamson Ether Synthesis: 2-hydroxybenzamide is reacted with a protected 2-aminoethanol derivative, typically N-Boc-2-bromoethylamine or a similar electrophile, in the presence of a base to form the ether linkage.

  • Boc Protection (if starting with the unprotected amine): If 2-(2-aminoethoxy)benzamide is synthesized first, the primary amine is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

.dot

Synthesis_Pathway cluster_0 Route 1: Direct Etherification cluster_1 Route 2: Protection Last A 2-Hydroxybenzamide D This compound A->D Williamson Ether Synthesis B N-Boc-2-bromoethylamine B->D C Base (e.g., K2CO3) C->D E 2-(2-Aminoethoxy)benzamide E->D Boc Protection F Di-tert-butyl dicarbonate (Boc)2O F->D G Base (e.g., Et3N) G->D

Caption: Synthetic routes to this compound.

What are the key analytical techniques for monitoring the reaction and assessing product purity?

A combination of chromatographic and spectroscopic techniques is essential for effective monitoring and quality control.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows for the visualization of starting materials, intermediates, and products.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and final product purity.[5] Can separate and quantify closely related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by providing molecular weight information.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and identification of impurities.[5] ¹H and ¹³C NMR are crucial for confirming the chemical structure.
What are the potential side reactions during the Boc protection step?

While the Boc protection of amines is generally a robust reaction, side reactions can occur.

  • Over-alkylation: If the reaction conditions are not carefully controlled, dialkylation of the amine can occur, leading to the formation of a di-Boc protected amine. This is less common with primary amines but can be a concern.

  • Urea Formation: The reaction of the amine with any isocyanate impurities present in the Boc₂O can lead to the formation of urea by-products.[7]

  • Reaction with other nucleophiles: If other nucleophilic functional groups are present in the molecule and unprotected, they may also react with Boc₂O.

To minimize these side reactions, it is important to use high-quality reagents, control the stoichiometry of the reactants, and maintain appropriate reaction temperatures.

III. Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound.

Step 1: Williamson Ether Synthesis

  • To a stirred solution of 2-hydroxybenzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add N-Boc-2-bromoethylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

.dot

Troubleshooting_Logic Start Analyze Crude Product by HPLC/LC-MS Impurity_Detected Impurity Detected? Start->Impurity_Detected SM_Present Unreacted 2-Hydroxybenzamide Present Impurity_Detected->SM_Present Yes Deprotected_Present 2-(2-Aminoethoxy)benzamide Present Impurity_Detected->Deprotected_Present Yes Boc_Byproducts Boc Anhydride By-products Present Impurity_Detected->Boc_Byproducts Yes No_Impurity Product is Pure Impurity_Detected->No_Impurity No SM_Cause Cause: Incomplete Etherification - Insufficient base - Low temperature - Non-anhydrous conditions SM_Present->SM_Cause Deprotected_Cause Cause: Premature Boc Deprotection - Acidic workup - High temperature Deprotected_Present->Deprotected_Cause Boc_Cause Cause: Excess (Boc)2O - Incomplete quenching Boc_Byproducts->Boc_Cause SM_Solution Solution: - Use stronger/more base - Increase temperature/time - Use anhydrous reagents SM_Cause->SM_Solution Deprotected_Solution Solution: - Neutral/basic workup - Avoid excessive heat - Purify via column chromatography Deprotected_Cause->Deprotected_Solution Boc_Solution Solution: - Optimize (Boc)2O stoichiometry - Quench with NH4Cl - Purify via column/vacuum Boc_Cause->Boc_Solution

Caption: Troubleshooting logic for common impurities.

IV. References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Vertex AI Search.

  • How to develop analytical methods for impurity detection in pharma with a quality by design approach. (n.d.). Select Science.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

  • Process of Finding Impurities in Pharmaceutical Products. (2014). Pharmaguideline.

  • Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate.

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). National Institutes of Health.

  • the preparation of amides. (n.d.). Chemguide.

  • A convenient way for the synthesis of mono N-alkylated ethanolamine. (n.d.). ChemRxiv.

  • Synthesis of 2‐aminobenzamide under various conditions. (n.d.). ResearchGate.

  • the hydrolysis of amides. (n.d.). Chemguide.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.

  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences Amino Acid.

Sources

Purification of crude 2-[2-(Boc-amino)ethoxy]benzamide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-[2-(Boc-amino)ethoxy]benzamide by column chromatography. The content is structured to offer both quick-reference FAQs and detailed troubleshooting protocols, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the typical challenges in purifying this compound?

A1: The primary challenges stem from the compound's polarity, imparted by the benzamide and the Boc-protected aminoethoxy groups. This can lead to issues such as poor separation from polar impurities, peak tailing on silica gel, and potential degradation of the acid-sensitive Boc group.[1][2] Careful selection of the mobile phase and column loading technique is crucial for a successful purification.

Q2: What is a good starting point for a mobile phase to purify this compound on a silica gel column?

A2: A good starting point for polar compounds like this compound is a solvent system of ethyl acetate/hexanes or dichloromethane/methanol.[3] Begin with a less polar mixture and gradually increase the polarity. For instance, start with 50% ethyl acetate in hexanes and increase the ethyl acetate concentration as needed.[3][4] A 95:5 mixture of chloroform and methanol has also been suggested for similar compounds.[5]

Q3: How can I determine the optimal solvent system before running a large-scale column?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system.[4] The goal is to find a solvent mixture that gives your desired compound a retention factor (Rf) value between 0.13 and 0.40, while maximizing the separation from impurities.[4] An ideal separation will show a clear difference in Rf values of at least 0.1 between the product and any major impurities.[4]

Q4: What are the potential impurities I should be aware of?

A4: Potential impurities can arise from the starting materials or side reactions during the synthesis. Common impurities in Boc-protection reactions include unreacted starting amine, di-Boc protected species, and byproducts from the Boc-anhydride.[6] If the synthesis involved a coupling reaction to form the benzamide, unreacted acid or amine starting materials may also be present.

Q5: Is there a risk of the Boc group cleaving during silica gel chromatography?

A5: The Boc (tert-butoxycarbonyl) group is known to be sensitive to acidic conditions.[7][8][9] While standard silica gel is slightly acidic and generally compatible, prolonged exposure or the use of acidic mobile phase additives can lead to partial or complete deprotection.[10][11][12] If you suspect Boc group cleavage, consider using deactivated or neutral silica gel or adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during the purification process.

Problem 1: Poor Separation of the Product from Impurities

Q: My TLC shows the product and a major impurity are very close together (ΔRf < 0.1). How can I improve the separation on the column?

A:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If the spots are high on the TLC plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[4] If the spots are very low (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate or methanol).[4]

    • Change Solvent System: If adjusting the polarity of a two-component system is insufficient, try a different solvent system altogether. For example, if ethyl acetate/hexanes fails, a dichloromethane/methanol system might offer different selectivity.[3]

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile) can be a very effective alternative.[1][13]

    • Alumina: Alumina is another polar stationary phase available in acidic, basic, and neutral forms, which may provide better separation depending on the impurity's characteristics.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds using a polar stationary phase and a mobile phase rich in a non-polar solvent like acetonitrile.[1][14]

Problem 2: The Product is Not Eluting from the Column

Q: I've run a large volume of my mobile phase, but I can't detect my product in the collected fractions. What could be the issue?

A:

  • Insufficient Mobile Phase Polarity: The chosen solvent system may not be polar enough to move your compound down the column. If your initial TLC showed a very low Rf value (close to the baseline), you will need to significantly increase the polarity of your mobile phase. For very polar compounds, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often necessary.[4]

  • Compound Decomposition: It is possible your compound is degrading on the silica gel.[10] To test for this, dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel on top of the spot. Let it sit for an hour, then develop the plate. If you see new spots or significant streaking, your compound may not be stable on silica.

  • Inadequate Detection: Your compound may have eluted, but at a concentration too low to be detected by your TLC visualization method (e.g., UV lamp or staining).[10][15] Try concentrating a few of the later fractions and re-spotting them on a TLC plate.[10]

Problem 3: Low Yield of Purified Product

Q: After combining and evaporating the pure fractions, my final yield is much lower than expected. What are the common causes?

A:

  • Incomplete Elution: As mentioned above, some of your product may still be on the column. Try flushing the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if more product elutes.

  • Poor Sample Loading: If the initial band of your compound at the top of the column is too wide, it can lead to broad peaks and mixing of fractions, making it difficult to isolate the pure product.[16] Always dissolve your crude product in a minimal amount of solvent for loading.[16] If solubility is an issue, consider dry loading.[4][16]

  • Co-elution with an Impurity: A UV-active impurity might be co-eluting with your product, making the fractions appear pure by UV visualization on TLC when they are not. If possible, use a different visualization method (e.g., a stain like potassium permanganate) to check for non-UV active impurities.

Problem 4: Peak Tailing

Q: My product is coming off the column over many fractions, resulting in a "tailing" effect. How can I achieve sharper peaks?

A: Peak tailing for polar compounds on silica gel is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface.[1]

  • Use a Mobile Phase Modifier: Adding a small amount of a modifier can improve peak shape. For a compound like this compound, which has a basic nitrogen, adding a small amount of a base like triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase can help.[1][3]

  • Switch to a Different Stationary Phase: As mentioned in Problem 1, switching to a less acidic stationary phase like neutral alumina or considering reverse-phase chromatography can mitigate this issue.[1]

III. Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several developing chambers with different solvent systems. Good starting points are mixtures of ethyl acetate and hexanes (e.g., 30%, 50%, 70% ethyl acetate) and dichloromethane and methanol (e.g., 2%, 5%, 10% methanol).

  • Spot the dissolved crude material onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the plates under a UV lamp (254 nm) and/or with an appropriate stain.

  • Calculate the Rf value for the product spot in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[17][18][19]

  • Select the solvent system that provides an Rf value between 0.13 and 0.40 and the best separation from impurities.[4]

Protocol 2: Flash Column Chromatography
  • Column Preparation: Secure a glass column of appropriate size vertically. Pack the column with silica gel using either the slurry method (preferred for better packing) or the dry packing method. Ensure the silica bed is level and free of cracks or air bubbles.[13]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the chosen mobile phase or a slightly more polar solvent.[16] Carefully apply the solution to the top of the silica bed.[16][20]

    • Dry Loading: If the product has poor solubility in the mobile phase, dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[16] Carefully add this powder to the top of the column.[16]

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.[13]

  • Fraction Collection: Collect fractions in test tubes or other suitable containers. Monitor the elution of your product by TLC analysis of the collected fractions.[20]

  • Product Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[4]
Mobile Phase Ethyl Acetate/Hexanes or Dichloromethane/MethanolGood starting systems for moderately polar to polar compounds.[3]
Target Rf Value 0.13 - 0.40Provides a good balance between resolution and elution time.[4]
Sample Load 1-10% of silica gel weightOverloading the column leads to poor separation.
Mobile Phase Modifier 0.1-1% Triethylamine (if needed)Minimizes peak tailing by neutralizing acidic sites on the silica.[1]

IV. Visualized Workflows

Troubleshooting Logic for Poor Separation

Caption: Troubleshooting workflow for poor chromatographic separation.

General Column Chromatography Workflow

G A 1. TLC Method Development B 2. Prepare and Pack Column A->B C 3. Load Crude Sample (Wet or Dry) B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H

Caption: Standard workflow for flash column chromatography.

V. References

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Pediaa.Com. (2018). How to Calculate Rf Values for TLC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]

  • University of California, Los Angeles (UCLA), Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • BYJU'S. (n.d.). RF Value Explanation. [Link]

  • ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?[Link]

  • ResearchGate. (n.d.). Chromatographic columns and mobile phases tested during method...[Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Reddit. (2022). troubleshooting column chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • YouTube. (2025). How To Choose Mobile Phase For Column Chromatography?[Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. (n.d.). (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

  • Scribd. (n.d.). Final Benzamide Preparations. [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

Sources

Technical Support Center: Recrystallization of 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[2-(Boc-amino)ethoxy]benzamide via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the purification of this molecule. It is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid sample.[1] For this compound, the goal is to dissolve the crude solid in a suitable hot solvent and allow it to slowly cool. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent (mother liquor).[2] This process yields a product with significantly higher purity, which is critical for subsequent synthetic steps or final applications in drug development.

Q2: How do I select an appropriate solvent for this specific molecule?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2][3] The molecule possesses both polar (benzamide) and non-polar (Boc-group, phenyl ring) characteristics. Therefore, solvents of intermediate polarity, such as lower alcohols (ethanol, isopropanol) or ethyl acetate, are excellent starting points. A good rule of thumb is that solvents with functional groups similar to the compound often work well.[4] Small-scale solubility tests in test tubes are highly recommended before committing to a bulk recrystallization.[5]

Q3: Is the Boc protecting group stable to the heating required for recrystallization?

A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral or basic conditions, even at the boiling points of common recrystallization solvents.[6] However, it is labile to acidic conditions.[7] Therefore, it is crucial to ensure the crude material and the chosen solvent are free from acidic contaminants. While thermal deprotection of Boc groups is possible, it typically requires prolonged heating at much higher temperatures than those used in a standard recrystallization.[8][9]

Q4: Can I use a mixed solvent system?

A4: Yes, a mixed solvent system (or solvent-antisolvent system) can be very effective. This is particularly useful if no single solvent provides the ideal solubility profile. A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy.[10] A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound.

Problem 1: The Compound Fails to Crystallize Upon Cooling
Possible Cause & Scientific Explanation Suggested Solution
Too much solvent was used. The solution is not supersaturated upon cooling, meaning the concentration of the desired compound is below its solubility limit even at low temperatures.[11][12]Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again. To check, dip a glass rod in the solution; a solid residue should form upon evaporation.[13]
The cooling process is too rapid. Fast cooling can lead to the formation of a supersaturated solution that resists nucleation, the initial step of crystal formation.[13]Ensure the flask is allowed to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath. Avoid disturbing the flask during this initial cooling phase.
Supersaturation without nucleation. The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.[11]1. Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[12] 2. Seeding: Add a tiny crystal ("seed crystal") of pure this compound to the cooled solution to initiate crystallization.[10][14][15]
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Possible Cause & Scientific Explanation Suggested Solution
Low melting point impurities. The presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid. The oil is often a good solvent for other impurities.[10]1. Re-dissolve and dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent (10-20% more), and allow it to cool more slowly.[11][16] 2. Change solvents: The chosen solvent system may be inappropriate. Try a different solvent or solvent pair. Systems like alcohol-water can sometimes promote oiling out.[10]
Solution is too concentrated. The compound is coming out of solution at a temperature above its melting point.[16]Add more of the primary solvent to the hot solution to decrease the concentration, then cool slowly.
Problem 3: The Recrystallization Yield is Very Low
Possible Cause & Scientific Explanation Suggested Solution
Excessive solvent was used. A significant amount of the product remains dissolved in the mother liquor after cooling.[12][13]Before filtration, cool the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation. If the mother liquor is still rich in product, a portion of the solvent can be evaporated and a second crop of crystals can be collected.
Premature crystallization during hot filtration. If an insoluble impurity was present and a hot filtration was performed, the product may have crystallized on the filter paper or in the funnel stem.[10][16]Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor. Use a slight excess of hot solvent to ensure the compound remains dissolved during the transfer, then boil off the excess before cooling.[10]
Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve the product.Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[12] The cold solvent will wash away the impurity-laden mother liquor without dissolving a significant amount of the pure crystals.
Problem 4: The Product is Still Impure After Recrystallization
Possible Cause & Scientific Explanation Suggested Solution
Crystallization occurred too quickly. Rapid crystal growth can trap impurities within the crystal lattice, defeating the purpose of the purification.[13]Re-recrystallize the material. Ensure the solution cools slowly and undisturbed to allow for the formation of well-ordered crystals that exclude impurities. Adding slightly more solvent than the minimum required can also slow down crystal growth.[13]
Insoluble impurities remain. The crude sample contained impurities that are insoluble in the hot recrystallization solvent.The crude material should be completely dissolved in the minimum amount of boiling solvent. If solid particles remain, they are likely insoluble impurities and must be removed by hot filtration before cooling the solution.
Colored impurities are present. Colored impurities may co-crystallize with the product.Add a very small amount (tip of a spatula) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Visualization of Workflows

Recrystallization Troubleshooting Flowchart

The following diagram provides a logical decision tree for troubleshooting common recrystallization issues.

G start Begin Recrystallization: Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the product 'oil out'? crystals_form->oiling_out No filter_dry Collect crystals by filtration, wash with ice-cold solvent, and dry. crystals_form->filter_dry Yes too_much_solvent Problem: Too much solvent. Solution: Boil off some solvent and re-cool. oiling_out->too_much_solvent No, nothing happens reheat_add_solvent Problem: Oiling out. Solution: Reheat, add more solvent, and cool slower. oiling_out->reheat_add_solvent Yes end Pure Product filter_dry->end too_much_solvent->cool supersaturated Problem: Supersaturated. Solution: Scratch flask or add a seed crystal. too_much_solvent->supersaturated Still no crystals supersaturated->cool reheat_add_solvent->cool

Caption: A troubleshooting flowchart for the recrystallization process.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the purification of this compound using a single solvent (e.g., isopropanol).

  • Solvent Selection: Perform small-scale solubility tests to confirm a suitable solvent. A good solvent will dissolve the crude product when boiling but show low solubility at room temperature.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a boiling chip. Add a small portion of the selected solvent, bring the mixture to a gentle boil on a hot plate.

  • Create a Saturated Solution: Continue adding the hot solvent in small portions until the solid just dissolves completely.[17] Avoid adding a large excess of solvent to maximize yield.[12]

  • (Optional) Hot Filtration: If insoluble impurities are present, pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution. Rinse the original flask and filter paper with a minimal amount of hot solvent.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to complete the crystallization.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Data Summary Table

Table 1: Common Solvents for Recrystallization
SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Often a good starting choice for benzamides.[17] Can be paired with water as an anti-solvent.
IsopropanolPolar Protic82Similar to ethanol, slightly less polar.
Ethyl AcetatePolar Aprotic77Good for compounds of intermediate polarity.
AcetonePolar Aprotic56Very polar, may be too strong a solvent unless paired with an anti-solvent.
TolueneNon-polar111May be suitable for less polar derivatives or as part of a mixed-solvent system.
WaterVery Polar100Likely a poor solvent on its own but an excellent anti-solvent when paired with alcohols.[4]

References

  • RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Northern Virginia Community College. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. Retrieved from [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Thermal Methods. Retrieved from [Link]

Sources

Troubleshooting incomplete Boc deprotection of 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of 2-[2-aminoethoxy]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the final Boc deprotection step in the synthesis of 2-[2-(Boc-amino)ethoxy]benzamide. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your own lab.

Troubleshooting Incomplete Deprotection

This section addresses the most common issue encountered: the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group. The persistence of starting material complicates purification and reduces the yield of the desired primary amine, 2-[2-aminoethoxy]benzamide.

Q1: My reaction has stalled. Analysis by TLC and LC-MS shows a significant amount of starting material remaining. What are the primary causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent yet solvable issue. The root cause typically lies in one of four areas: insufficient acid strength, suboptimal reaction kinetics, poor substrate solubility, or reagent degradation.

The cleavage of the Boc group is an acid-catalyzed process that proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][2][3] If any step in this cascade is inefficient, the reaction will not proceed to completion.

Immediate Troubleshooting Steps:
  • Increase Acid Concentration: The rate of deprotection often shows a second-order dependence on acid concentration.[4] If you are using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), the acidic conditions may be insufficient.[5]

    • Solution: Increase the concentration of TFA. If you started with 20% TFA in DCM, try increasing to 50% or even use neat TFA (95% TFA with scavengers).[4]

  • Extend Reaction Time: Deprotection is a kinetic process. Steric hindrance or electronic effects within the this compound molecule might slow the reaction compared to simpler substrates.[4]

    • Solution: Continue to monitor the reaction by TLC or LC-MS for an extended period. While many deprotections are complete within 1-2 hours, some may require several hours.[4][6]

  • Increase Reaction Temperature: Gently warming the reaction can often provide the necessary activation energy to overcome a kinetic barrier.

    • Solution: If the reaction is proceeding slowly at room temperature, consider warming it to 30-40°C. Use caution, as higher temperatures can sometimes promote side reactions.[4]

  • Optimize Solvent and Solubility: For the reaction to proceed efficiently, the substrate must be fully dissolved.[4]

    • Solution: Ensure your starting material is completely soluble in the chosen solvent system. If solubility in DCM is poor, consider alternative solvents. For particularly stubborn cases, switching to a different acid/solvent system, such as 4M HCl in 1,4-dioxane, can be highly effective.[4][7]

Troubleshooting Workflow Diagram

G start Incomplete Deprotection Detected (TLC/LC-MS) cause1 Insufficient Acid Strength? start->cause1 cause2 Inadequate Reaction Time/Temp? cause1->cause2 No sol1 Increase TFA Conc. (e.g., to 50% or neat) cause1->sol1 Yes cause3 Poor Substrate Solubility? cause2->cause3 No sol2 Extend Reaction Time (Monitor every hour) cause2->sol2 Yes, extend time sol3 Increase Temperature (e.g., to 30-40°C) cause2->sol3 Yes, increase temp cause4 Change Acid System? cause3->cause4 Yes/No sol4 Switch to 4M HCl in 1,4-Dioxane cause4->sol4 Yes sol1->cause2 Still Incomplete end Reaction Complete Proceed to Work-up sol1->end sol2->cause3 Still Incomplete sol2->end sol3->cause3 Still Incomplete sol3->end sol4->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols
ProtocolDescription
Standard Deprotection For initial attempts.
Forcing Deprotection For stubborn or slow reactions.

Protocol 1: Standard Boc Deprotection with TFA/DCM

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a stir bar.[4]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Upon completion, proceed to the work-up procedure.

Protocol 2: Forcing Boc Deprotection with HCl in Dioxane

  • Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like DCM if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[4]

  • Stir the reaction mixture at room temperature.

  • Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[9]

  • Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

Q2: My reaction is complete, but LC-MS analysis shows an additional peak with a mass of +56 amu. What is this side product and how can I prevent its formation?

A2: This is a classic sign of tert-butylation. The +56 mass unit corresponds to the addition of a tert-butyl group (C₄H₈). The primary culprit is the reactive tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[10] This carbocation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture.[11] While less common on a benzamide compared to residues like tryptophan or methionine, it remains a potential side reaction.

Mechanism of Side Product Formation and Prevention

The key to preventing this is to introduce a "scavenger" into the reaction mixture. A scavenger is a molecule that is more nucleophilic than your product and will preferentially react with and neutralize the tert-butyl cation.[10]

G BocAmine R-NH-Boc ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H⁺ TFA H⁺ (from TFA) CarbamicAcid Carbamic Acid (R-NHCOOH) ProtonatedBoc->CarbamicAcid tBuCation tert-butyl Cation (t-Bu⁺) ProtonatedBoc->tBuCation Cleavage FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 Decarboxylation SideProduct Side Product (R-NH-tBu) tBuCation->SideProduct Alkylation of Nucleophile Quenched Quenched Cation tBuCation->Quenched Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Quenched

Caption: Boc deprotection mechanism and prevention of side reactions.

Common Scavengers for Boc Deprotection
ScavengerConcentrationPurpose
Triisopropylsilane (TIS) 2.5–5% (v/v)A highly effective carbocation scavenger. Reduces the cation to isobutane.[4]
Water (H₂O) 2.5–5% (v/v)Reacts with the cation to form tert-butanol.
Anisole 5% (v/v)An electron-rich aromatic scavenger that can undergo Friedel-Crafts alkylation.
Thioanisole 5% (v/v)Similar to anisole, useful for scavenging other reactive species as well.

Recommendation: For your specific molecule, adding 2.5-5% triisopropylsilane (TIS) to the TFA/DCM deprotection cocktail is the most robust solution to prevent tert-butylation.

Frequently Asked Questions (FAQs)

Q3: How can I reliably monitor the progress of the deprotection reaction?

A3: The two most common and effective methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • TLC: This is a quick and simple method. The product, 2-[2-aminoethoxy]benzamide, is a primary amine and will be significantly more polar than the Boc-protected starting material. Therefore, it will have a much lower Retention Factor (Rf) value on the TLC plate.[9] You can visualize the spots using a UV lamp and by staining with a ninhydrin solution, which develops an intense blue or purple color with primary amines, providing a definitive confirmation of product formation.[6]

  • LC-MS: This is the most definitive method. It will not only show the disappearance of the starting material peak and the appearance of the product peak at different retention times but will also confirm their identities by their mass-to-charge ratio.[12] This is also the best way to detect any side products, as discussed in Q2.

Q4: What is the correct work-up procedure after the reaction is complete?

A4: The product is typically obtained as an ammonium salt (e.g., trifluoroacetate or hydrochloride). A proper work-up is crucial to isolate the free amine.

  • Remove Excess Acid: Concentrate the reaction mixture under reduced pressure (rotary evaporation). To remove residual TFA, which is high-boiling, add a solvent like toluene and evaporate again. Repeat this co-evaporation process 2-3 times.[4]

  • Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the aqueous layer is neutral or slightly basic. Be aware of CO₂ evolution (foaming) during this step.

  • Extraction & Drying: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

Q5: Are there milder alternatives to strong acids like TFA or HCl for this deprotection?

A5: Yes, if your molecule contains other acid-sensitive functional groups, milder conditions may be necessary. While this compound is relatively robust, these methods are good to know:

  • Oxalyl Chloride in Methanol: This system has been shown to be a mild and selective method for N-Boc deprotection, tolerant of many other functional groups.[13]

  • Thermal Deprotection: In some cases, heating the protected compound under vacuum (e.g., 150-180°C) can cause thermal cleavage of the Boc group, though this is substrate-dependent and may not be suitable for all molecules.[3][14]

Q6: Why should I avoid running Boc deprotection in a sealed system?

A6: The mechanism of Boc deprotection involves the breakdown of an unstable carbamic acid intermediate, which releases carbon dioxide (CO₂) gas.[1][2] Performing this reaction in a sealed container can lead to a dangerous buildup of pressure. Always ensure the reaction vessel is vented, preferably in a well-ventilated fume hood.

References

Sources

Technical Support Center: Synthesis of 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[2-(Boc-amino)ethoxy]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical laboratory experience.

The synthesis of this compound typically involves the Williamson ether synthesis, where 2-hydroxybenzamide is O-alkylated with an N-Boc protected 2-haloethylamine, such as 2-(Boc-amino)ethyl bromide. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired O-Alkylated Product

Question: I am getting a low yield of my target molecule, this compound. What are the likely causes and how can I improve the yield?

Answer: A low yield in this Williamson ether synthesis can stem from several competing side reactions or suboptimal reaction conditions.[1][2] The primary culprits are often C-alkylation of the phenoxide, elimination of the alkyl halide, or incomplete reaction.[1][3]

Troubleshooting Steps:

  • Verify Complete Deprotonation of 2-Hydroxybenzamide: The reaction requires the formation of the phenoxide ion to act as a nucleophile.[1]

    • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenolic hydroxyl group.[4] Weaker bases like potassium carbonate (K₂CO₃) may result in an equilibrium that disfavors the phenoxide.

  • Optimize the Solvent: The choice of solvent is critical in directing the reaction towards the desired O-alkylation.

    • Explanation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[3] Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving the phenoxide oxygen more nucleophilic and accessible for the desired Sₙ2 reaction.[3][4]

    • Recommendation: If you are using a protic solvent (e.g., ethanol), consider switching to anhydrous DMF or DMSO.

  • Control the Reaction Temperature: Higher temperatures can favor side reactions.

    • Explanation: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[3]

    • Recommendation: Run the reaction at a lower temperature (e.g., room temperature to 50°C) for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Issue 2: Formation of an Isomeric Impurity

Question: My analytical data (NMR, LC-MS) shows an impurity with the same mass as my product, but with different chromatographic and spectroscopic properties. What could this be?

Answer: The most likely isomeric impurity is the C-alkylated product, where the 2-(Boc-amino)ethyl group has attached to the aromatic ring of 2-hydroxybenzamide instead of the phenolic oxygen.[1][3] Phenoxides are ambident nucleophiles, and the regioselectivity of alkylation (O- vs. C-alkylation) is highly dependent on reaction conditions.[2][3][4]

Mitigation Strategies:

  • Solvent Selection: As mentioned previously, polar aprotic solvents like DMF and DMSO favor O-alkylation.[3][5] Protic solvents can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[3]

  • Counter-ion Effect: The nature of the cation can also influence the O/C alkylation ratio. While less pronounced than the solvent effect, it's a factor to consider.

O_vs_C_Alkylation

Workflow for Minimizing C-Alkylation

C_Alkylation_Workflow

Issue 3: Presence of 2-Hydroxybenzoic Acid in the Crude Product

Question: I am observing 2-hydroxybenzoic acid as a significant byproduct. What is causing the hydrolysis of my starting material/product?

Answer: The presence of 2-hydroxybenzoic acid indicates hydrolysis of the amide group in either the starting material (2-hydroxybenzamide) or the product.[6][7] This is a common side reaction when using strong bases, especially in the presence of water.[8][9]

Troubleshooting and Prevention:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Water can react with the amide under basic conditions, particularly at elevated temperatures.

  • Choice of Base: While a strong base is needed, prolonged exposure to excess strong hydroxide bases (like NaOH or KOH) can promote amide hydrolysis.[6][7][8] Using a hydride base (NaH, KH) in an aprotic solvent minimizes the presence of hydroxide ions.

  • Temperature Control: As with other side reactions, hydrolysis is often accelerated at higher temperatures. Maintain the lowest effective temperature for the alkylation reaction.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time, especially if you are using a strong base. Monitor the reaction and work it up as soon as the starting material is consumed.

ParameterRecommendation to Minimize Amide HydrolysisRationale
Solvent/Reagents Use anhydrous solvents and reagents.Water is a reactant in the hydrolysis of amides.[7]
Base Prefer NaH or KH over NaOH or KOH.Hydride bases avoid the introduction of hydroxide ions, the nucleophile responsible for basic amide hydrolysis.[6]
Temperature Maintain the lowest effective temperature.Hydrolysis reactions are typically accelerated by heat.[6][8]
Reaction Time Monitor closely and quench upon completion.Prolonged exposure to basic conditions increases the likelihood of hydrolysis.
Issue 4: Unwanted Boc-Deprotection

Question: My product appears to be missing the Boc protecting group. Can the Boc group be cleaved under the basic conditions of a Williamson ether synthesis?

Answer: While the Boc group is known for its stability under many basic conditions, it is not completely immune.[10] Cleavage of the Boc group can occur under certain basic conditions, although it is less common than acid-catalyzed deprotection.[11][12][13] This is particularly relevant for primary amines where the reaction can be promoted by strong bases.[11]

Preventative Measures:

  • Avoid Excessively Strong Bases or High Temperatures: If you suspect base-mediated Boc-deprotection, consider using a milder base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), although this may require slightly higher temperatures or longer reaction times.[11]

  • Careful Workup: During the aqueous workup, avoid strongly acidic or basic conditions if possible. Neutralize the reaction mixture carefully.

  • Alternative Protecting Groups: If Boc deprotection remains a persistent issue, consider an alternative amine protecting group that is more robust to the specific basic conditions of your reaction, such as a benzyloxycarbonyl (Cbz) group.

Experimental Protocols

Optimized Protocol for O-Alkylation

This protocol is designed to favor O-alkylation and minimize the side reactions discussed above.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzamide (1.0 eq.) to a flask containing anhydrous DMF.

  • Deprotonation: Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Add a solution of 2-(Boc-amino)ethyl bromide (1.2 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[14]

References

  • Allen, C.
  • BYJU'S. Types of Amide Hydrolysis.
  • BenchChem. Common side reactions in the Williamson synthesis of ethers.
  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bases. Wordpress.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros.
  • ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions.
  • Wikipedia. Williamson ether synthesis.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • ACS Publications. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents.
  • ResearchGate. (2016).
  • Der Pharma Chemica. Scholars Research Library.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. (2025).
  • National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][15]naphthyrin-5(6H)-one.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • ResearchGate. (2025).
  • WordPress.com. (2012).
  • Chemistry Steps. Boc Protecting Group for Amines.
  • PubMed Central. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • BenchChem. "N-(2-aminoethyl)
  • BOC Sciences. CAS 1256633-35-8 this compound.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • PubChem. N-(2-aminoethyl)-2-hydroxybenzamide.
  • ResearchGate. (2015).
  • Google Patents.
  • Revue Roumaine de Chimie.
  • ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Organic Syntheses. L-Proline.
  • BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected).

Sources

Optimizing reaction conditions for 2-[2-(Boc-amino)ethoxy]benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-[2-(Boc-amino)ethoxy]benzamide

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important building block. Here, we will delve into the practical aspects of the synthesis, moving beyond a simple protocol to provide a deeper understanding of the underlying chemistry and empower you to troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in the amidation reaction to form this compound is a common issue that can often be traced back to several key factors:

  • Inefficient Activation of the Carboxylic Acid: The formation of the amide bond requires the activation of the carboxylic acid (2-(2-aminoethoxy)benzoic acid). If this activation is incomplete, the reaction will not proceed to completion. When using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it is crucial to ensure it is fresh and has been stored under anhydrous conditions.

  • Side Reactions of the Activated Ester: The activated carboxylic acid can be susceptible to hydrolysis, especially if there is moisture in the reaction mixture. This will revert the activated acid back to its starting form. To mitigate this, ensure all your reagents and solvents are anhydrous. The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) can form a more stable activated ester, which is less prone to hydrolysis and more reactive towards the amine.

  • Suboptimal Reaction Temperature: While many amidation reactions are run at room temperature, the optimal temperature can vary. If you are experiencing low yield, consider running the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions and then allowing it to slowly warm to room temperature.

  • Incorrect Stoichiometry: The molar ratio of the coupling reagents to the carboxylic acid and amine is critical. A common starting point is to use a slight excess of the coupling reagents (e.g., 1.1-1.5 equivalents of EDC and HOBt) relative to the limiting reagent (either the carboxylic acid or the amine).

Question 2: I am observing multiple spots on my TLC plate after the reaction, even with a high-purity starting material. What are these side products and how can I avoid them?

Answer: The presence of multiple spots on a TLC plate is indicative of side product formation. In the context of this synthesis, the most common side products are:

  • N-acylurea: This side product arises from the rearrangement of the O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC. The addition of HOBt is highly effective in preventing this side reaction by rapidly converting the O-acylisourea to the more stable HOBt-ester.

  • Unreacted Starting Materials: If you are seeing spots corresponding to your starting carboxylic acid or amine, it suggests an incomplete reaction. Refer to the points in Question 1 to address this.

  • Dimerization or Polymerization: While less common for this specific molecule, it is a possibility. Ensuring a proper stoichiometry and controlled addition of reagents can help minimize this.

To minimize the formation of these side products, the "one-pot" addition of EDC and HOBt to the carboxylic acid before the introduction of the amine is a highly recommended strategy.

Question 3: I am struggling with the purification of the final product. What is the best approach?

Answer: The purification of this compound can be challenging due to the presence of the Boc-protecting group, which imparts a degree of non-polarity to the molecule. Here are some effective purification strategies:

  • Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted amine and a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt. A final wash with brine will help to remove any remaining water.

  • Column Chromatography: This is often the most effective method for obtaining a highly pure product. A silica gel column is typically used, with a gradient elution system. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradual increase in the polarity of the mobile phase will allow for the separation of the product from any remaining impurities.

  • Recrystallization: If the product is obtained as a solid and is of reasonable purity after the work-up, recrystallization can be an effective final purification step. Common solvent systems for recrystallization include ethyl acetate/hexane or dichloromethane/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group and are there any alternatives?

A1: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines. Its primary function is to prevent the amine from undergoing unwanted side reactions, such as acting as a nucleophile in the amidation reaction. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid).

Alternatives to the Boc group include the Cbz (carboxybenzyl) group, which is removed by hydrogenolysis, and the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q2: Can I use a different coupling reagent instead of EDC/HOBt?

A2: Yes, several other coupling reagents can be used for this amidation reaction. Some common alternatives include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that often leads to faster reactions and higher yields.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective coupling reagent, similar in reactivity to HATU.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A classic coupling reagent, but its use is often avoided due to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.

The choice of coupling reagent will depend on factors such as cost, desired reactivity, and ease of purification.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific to this synthesis, you should be aware of the following:

  • EDC and other carbodiimides are sensitizers and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as dichloromethane and ethyl acetate are flammable and should be handled away from ignition sources.

  • Acids and bases used in the work-up are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, incorporating best practices for optimal yield and purity.

Step 1: Reaction Setup

  • To a round-bottom flask, add 2-(2-aminoethoxy)benzoic acid (1.0 eq) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add HOBt (1.2 eq) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Activation and Amide Bond Formation

  • Slowly add EDC (1.2 eq) to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

  • Add tert-butyl (2-aminoethyl)carbamate (1.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a 1:1 mixture of hexane and ethyl acetate.

Step 4: Work-up and Purification

  • Once the reaction is complete, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or DMFEnsures a moisture-free environment to prevent hydrolysis of the activated ester.
Coupling Reagents EDC (1.2 eq), HOBt (1.2 eq)Efficiently activates the carboxylic acid and minimizes side reactions.
Temperature 0 °C to Room TemperatureControlled temperature profile minimizes side product formation.
Reaction Time 12-24 hoursAllows the reaction to proceed to completion.
Purification Silica Gel ChromatographyProvides high purity of the final product.

Visual Diagrams

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 2-(2-aminoethoxy)benzoic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Product This compound HOBt_Ester->Product + Amine Amine tert-butyl (2-aminoethyl)carbamate

Caption: Reaction mechanism for the EDC/HOBt mediated synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Optimize_Workup Optimize Work-up & Purification Check_Reagents->Optimize_Workup Check_Conditions->Optimize_Workup Success High Yield & Purity Achieved Optimize_Workup->Success

Caption: A general workflow for troubleshooting the synthesis.

References

  • Title: The HOBt/BOP Reagent in Peptide Synthesis. 2. A Comparison of Reagents and a Study of the Racemization of N-Protected Amino Acid-Active Esters Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[2-(Boc-amino)ethoxy]benzamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment, protected from light. A common recommendation for similar Boc-protected compounds is to store them in a cool place.[1] While some suppliers may recommend refrigeration (2-8°C) to maximize shelf life, the primary concern is to keep the compound dry and protected from atmospheric moisture.[2] Always refer to the supplier-specific Safety Data Sheet (SDS) for any unique storage requirements.

Q2: How should I handle the compound during routine laboratory use?

A2: Handle the solid compound in a well-ventilated area.[1] To prevent moisture absorption, allow the container to equilibrate to room temperature before opening. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid creating dust when weighing and handling the solid material.[1]

Q3: What solvents are compatible with this compound?
Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is notably acid-labile.[3][] It is readily cleaved under mild to strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] Conversely, the Boc group is generally stable under neutral and basic conditions.[][6] The benzamide functional group itself is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions, typically requiring elevated temperatures.[7]

Section 2: Troubleshooting Guide

Issue 1: My reaction yield is lower than expected, and I suspect the starting material has degraded.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, protected from light and moisture. Improper storage can lead to gradual degradation.

  • Check for Signs of Degradation: Visually inspect the compound for any changes in color or consistency. While not always indicative, it can be a sign of impurity.

  • Analytical Confirmation: The most reliable method is to check the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS). This will confirm the presence of the intact molecule and identify any potential degradation products.

  • Review Reaction pH: Ensure that your reaction conditions are not inadvertently acidic, which could cause premature deprotection of the Boc group.[3]

Issue 2: I'm observing an unexpected side product in my reaction.

Potential Cause & Resolution:

The most likely degradation pathway for this compound under unintended conditions is the cleavage of the Boc protecting group.

  • Acid-Mediated Deprotection: If your reaction mixture contains acidic reagents or byproducts, the Boc group can be removed, leading to the formation of 2-(2-aminoethoxy)benzamide.[2] This newly formed primary amine can then potentially react with other components in your mixture, leading to unexpected side products.

    • Solution: Carefully control the pH of your reaction. If acidic conditions are unavoidable, consider using an alternative, more acid-stable protecting group.

The following diagram illustrates the primary degradation pathway of concern:

Start This compound End 2-(2-aminoethoxy)benzamide (Deprotected Product) Start->End Boc Cleavage Conditions Acidic Conditions (e.g., TFA, HCl) Conditions->Start

Caption: Acid-catalyzed degradation of this compound.

Issue 3: The compound appears to be clumping or has a different appearance than when it was new.

Potential Cause & Resolution:

This is often a sign of moisture absorption. While this may not immediately indicate chemical degradation, the presence of water can impact reaction efficiency and potentially lead to hydrolysis over time, especially if other catalytic impurities are present.

  • Solution:

    • Dry the compound under a high vacuum to remove absorbed water.

    • Store the dried compound in a desiccator over a suitable drying agent (e.g., silica gel, Drierite).

    • For future use, ensure the container is tightly sealed and consider storing it inside a desiccator or a dry box.

Section 3: Stability and Degradation Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the robustness of the benzamide moiety.

ConditionStability ProfilePrimary Degradation Pathway
Acidic (e.g., pH < 4) Unstable Rapid cleavage of the Boc group to yield the free amine.[3]
Neutral (pH ~7) Generally Stable The Boc group and benzamide are stable under neutral conditions.[][6]
Basic (e.g., pH > 9) Generally Stable The Boc group is stable to bases.[6] The benzamide is resistant to hydrolysis at room temperature but may degrade at elevated temperatures.
Elevated Temperature Moderate Stability As a solid, the compound is chemically stable at standard ambient temperatures. In solution, high temperatures can accelerate degradation, particularly under harsh pH conditions.
Light Potentially Sensitive Aromatic compounds can be sensitive to UV light. It is best practice to store in an amber vial or in the dark.
Moisture Hygroscopic The compound may absorb moisture, which can affect its physical properties and long-term stability.[1]

Section 4: Experimental Protocols

Protocol 1: Standard Procedure for Boc Deprotection

This protocol describes a general method for the intentional removal of the Boc protecting group.

  • Dissolve the this compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add a solution of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), often used in a 1:1 mixture with DCM.[3]

    • A 4M solution of HCl in dioxane or methanol.[3]

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Deprotection is typically complete within 1-2 hours.

  • Once the reaction is complete, remove the acid and solvent under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent to yield the free amine.

cluster_0 Boc Deprotection Workflow A Dissolve Boc-protected compound in DCM B Add TFA (1:1 with DCM) A->B C Stir at Room Temperature (1-2 hours) B->C D Monitor by TLC/LC-MS C->D E Evaporate Solvent & Acid D->E Reaction Complete F Neutralize & Extract E->F G Isolate Free Amine F->G

Caption: Experimental workflow for Boc group deprotection.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2025, September 16). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Not specified. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Retrieved from [Link]

  • ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from [Link]

  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

Sources

Preventing byproduct formation during 2-[2-(Boc-amino)ethoxy]benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the synthesis of 2-[2-(Boc-amino)ethoxy]benzamide. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you overcome common challenges and prevent byproduct formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from several factors related to reactants, reaction conditions, and workup procedures.

  • Incomplete Deprotonation of 2-Hydroxybenzamide: The synthesis initiates with the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzamide to form a phenoxide. This is a critical step as the phenoxide is the active nucleophile.

    • Causality: An insufficiently strong base or inadequate stoichiometry will lead to incomplete deprotonation, leaving unreacted 2-hydroxybenzamide.

    • Solution: Ensure the use of a sufficiently strong base, such as sodium hydride (NaH), in a slight molar excess (e.g., 1.1 equivalents). The reaction should be stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with atmospheric moisture.

  • Side Reactions of the Alkylating Agent: The alkylating agent, an N-Boc-2-aminoethyl halide or tosylate, can undergo competing reactions.

    • Causality: The primary competing reaction is elimination (E2), especially with sterically hindered bases or at elevated temperatures, to form N-Boc-vinylamine, which is volatile and unstable.[1]

    • Solution: Maintain a moderate reaction temperature. The reaction should be carefully monitored by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed.

  • Product Loss During Workup: The workup procedure is critical for isolating the final product.

    • Causality: this compound has moderate polarity. During aqueous workup, some product may be lost to the aqueous phase if the pH is not carefully controlled or if an insufficient volume of organic solvent is used for extraction.

    • Solution: After quenching the reaction, ensure the pH of the aqueous layer is neutral to slightly basic before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery of the product.

Question 2: I am observing a significant amount of an apolar byproduct in my crude reaction mixture. What could it be and how can I prevent its formation?

Answer:

An apolar byproduct is likely due to a side reaction involving the Boc-protecting group or the alkylating agent.

  • Potential Byproduct: A common apolar byproduct could be the result of the elimination reaction of the N-Boc-2-aminoethyl halide/tosylate, as mentioned previously. Another possibility, though less common under these conditions, could be byproducts from the decomposition of the Boc group at high temperatures.[2]

  • Prevention:

    • Temperature Control: Carefully control the reaction temperature. The Williamson ether synthesis should proceed efficiently at moderate temperatures (e.g., room temperature to 60 °C), depending on the specific alkylating agent and solvent used.[1][3]

    • Choice of Leaving Group: Using a better leaving group on the ethylamine moiety, such as a tosylate (OTs) or mesylate (OMs) instead of a bromide or iodide, can often allow for milder reaction conditions, thus minimizing side reactions.

Question 3: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

Answer:

Purification challenges often arise from the presence of unreacted starting materials and closely related byproducts.

  • Likely Impurities:

    • Unreacted 2-hydroxybenzamide: This starting material is more polar than the product.

    • Unreacted N-Boc-2-aminoethanol or its halide/tosylate: These are also typically more polar than the desired product.

    • Byproducts from the base: For example, if sodium hydride is used, residual mineral oil can be an impurity.

    • N,N'-diboc-ethylenediamine: This can form if the starting N-Boc-2-aminoethylating agent is contaminated or degrades.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of ethyl acetate in hexanes is typically effective. The less polar byproducts will elute first, followed by the desired product, and finally the more polar starting materials.

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification method. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. A mixture of ethyl acetate and hexanes or ethanol and water could be a good starting point.[4]

Compound Typical Rf Value (30% EtOAc/Hexanes) Elution Order in Column Chromatography
Apolar ByproductsHigh (e.g., >0.8)First
This compound Moderate (e.g., 0.4-0.5) Second
2-hydroxybenzamideLow (e.g., <0.2)Third
N-Boc-2-aminoethanolLow (e.g., <0.1)Last

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for this compound?

A1: The most common and reliable method is the Williamson ether synthesis.[1] This involves the O-alkylation of 2-hydroxybenzamide with a suitable N-Boc protected 2-aminoethyl electrophile, such as N-Boc-2-bromoethylamine or N-Boc-2-aminoethyl tosylate. The reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Q2: What are the critical parameters to control during the Williamson ether synthesis for this specific molecule?

A2: The critical parameters are:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the reactants. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the degradation of the strong base (e.g., NaH).

  • Order of Addition: It is generally recommended to add the base to a solution of 2-hydroxybenzamide first to form the phenoxide, followed by the addition of the alkylating agent.

  • Temperature: As discussed, maintaining a moderate temperature is key to preventing side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the 2-hydroxybenzamide spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used.

Q4: Are there alternative synthetic routes I should consider?

A4: While the Williamson ether synthesis is the most direct approach, a Mitsunobu reaction between 2-hydroxybenzamide and N-Boc-2-aminoethanol could also be employed. However, the Mitsunobu reaction generates triphenylphosphine oxide and a reduced azodicarboxylate as byproducts, which can complicate purification. For this specific target molecule, the Williamson ether synthesis is generally preferred for its simplicity and more straightforward purification.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-Hydroxybenzamide

  • Sodium hydride (60% dispersion in mineral oil)

  • N-Boc-2-bromoethylamine

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-hydroxybenzamide (1.0 eq.) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of N-Boc-2-bromoethylamine (1.2 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Diagrams

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts 2-Hydroxybenzamide 2-Hydroxybenzamide Deprotonation Deprotonation 2-Hydroxybenzamide->Deprotonation NaH NaH NaH->Deprotonation N-Boc-2-bromoethylamine N-Boc-2-bromoethylamine Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) N-Boc-2-bromoethylamine->Nucleophilic Attack (SN2) Elimination Byproduct N-Boc-vinylamine N-Boc-2-bromoethylamine->Elimination Byproduct E2 Deprotonation->Nucleophilic Attack (SN2) Phenoxide Intermediate Workup & Purification Workup & Purification Nucleophilic Attack (SN2)->Workup & Purification Desired Product This compound Nucleophilic Attack (SN2)->Desired Product Workup & Purification->Desired Product Unreacted Starting Materials Unreacted Starting Materials Workup & Purification->Unreacted Starting Materials

Caption: Workflow of the Williamson Ether Synthesis for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Deprotonation Incomplete Deprotonation? Check base strength and stoichiometry. Ensure anhydrous conditions. Start->Check_Deprotonation Check_Side_Reactions Side Reactions? Monitor temperature closely. Consider a better leaving group. Start->Check_Side_Reactions Check_Workup Product Loss During Workup? Optimize pH and extraction solvent. Perform multiple extractions. Start->Check_Workup Purification_Strategy Purification Issues? Use column chromatography for complex mixtures. Attempt recrystallization for purer samples. Start->Purification_Strategy Solution_Deprotonation Use excess strong base (e.g., NaH) under inert atmosphere. Check_Deprotonation->Solution_Deprotonation Solution_Side_Reactions Lower reaction temperature. Use tosylate/mesylate leaving group. Check_Side_Reactions->Solution_Side_Reactions Solution_Workup Neutral/basic pH for extraction. Use EtOAc or DCM. Check_Workup->Solution_Workup Solution_Purification Silica gel chromatography (EtOAc/Hexanes). Recrystallize from EtOAc/Hexanes or EtOH/Water. Purification_Strategy->Solution_Purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

  • Der Pharma Chemica, Scholars Research Library. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (n.d.). Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. Retrieved from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • National Institutes of Health. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • Symbiosis Online Publishing. (2015, July 30). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). Procédé de synthèse de n-(4-amino-2,5-diéthoxyphényl)benzamide.

Sources

Technical Support Center: Synthesis of 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[2-(Boc-amino)ethoxy]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, explaining the "why" behind the "how" to ensure your experimental success.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of an ether linkage between a derivative of 2-hydroxybenzamide (salicylamide) and a protected aminoethanol derivative. The two most common approaches are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the starting materials, desired reaction conditions, and scalability.

Below is a visual representation of the primary synthetic pathways.

Synthesis_Pathways cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction Salicylamide Salicylamide Phenoxide Phenoxide Salicylamide->Phenoxide Deprotonation Base Base Base->Phenoxide Product_W This compound Phenoxide->Product_W SN2 Attack Boc-aminoethyl_halide N-Boc-2-haloethylamine Boc-aminoethyl_halide->Product_W Salicylamide_M Salicylamide Product_M This compound Salicylamide_M->Product_M Boc-ethanolamine N-Boc-ethanolamine Boc-ethanolamine->Product_M Reagents PPh3, DEAD/DIAD Reagents->Product_M Coupling Troubleshooting_Flowchart cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction Start Low Yield of This compound Method Which synthetic method was used? Start->Method W_Problem Common Issues: - Incomplete Deprotonation - E2 Elimination - Amide Side Reactions Method->W_Problem Williamson M_Problem Common Issues: - Reagent Addition Order - Byproduct Removal Method->M_Problem Mitsunobu W_Solution Optimization: 1. Use stronger, non-nucleophilic base (NaH). 2. Use polar aprotic solvent (DMF). 3. Control temperature (50-60°C). 4. Use a better leaving group (I > Br). W_Problem->W_Solution M_Solution Optimization: 1. Add DEAD/DIAD last and slowly at 0°C. 2. Use polymer-supported PPh3. 3. Precipitate TPPO with ether. 4. Acid wash to remove hydrazine. M_Problem->M_Solution

Validation & Comparative

A Guide to the Structural Validation of 2-[2-(Boc-amino)ethoxy]benzamide by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly in the development of novel therapeutics and chemical probes, the rigorous confirmation of molecular structure is a cornerstone of scientific integrity. The introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a common strategy to mask reactive functionalities like amines. Verifying the successful installation of these groups is paramount to the success of a synthetic campaign. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for the structural elucidation of organic molecules in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[2-(Boc-amino)ethoxy]benzamide, a key intermediate in various synthetic pathways. We will dissect the expected chemical shifts, multiplicities, and integration values for each proton in the molecule. Furthermore, this guide will present a comparative analysis with structurally related compounds to provide a robust framework for the validation of this critical molecular structure. By understanding the causality behind the observed spectral features, researchers can confidently confirm the identity and purity of their synthesized compounds.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound contains several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. An understanding of fundamental NMR principles, such as chemical shift and spin-spin coupling, allows for a detailed prediction of this spectrum.[1] The electron-withdrawing or -donating nature of adjacent functional groups heavily influences the resonance frequency of a proton.[2][3]

Here, we will deconstruct the molecule into its constituent parts—the benzamide ring, the ethoxy linker, and the Boc-protecting group—to predict the chemical shift of each proton.

Aromatic Protons (Benzamide Moiety)

The four protons on the substituted benzene ring will appear in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm.[2] The ortho- and para-protons to the electron-donating ethoxy group will be shielded and appear at a higher field (lower ppm), while the protons ortho- and para- to the electron-withdrawing amide group will be deshielded and appear at a lower field (higher ppm). The specific substitution pattern of this compound will result in a complex splitting pattern for these aromatic protons.

Ethoxy Linker Protons

The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-NH-) will each give rise to a distinct signal. The protons on the carbon adjacent to the oxygen atom (-O-CH₂) will be deshielded and are expected to resonate around 4.0-4.5 ppm. The protons on the carbon adjacent to the nitrogen atom (-CH₂-NH-) will be slightly less deshielded and are predicted to appear in the range of 3.5-4.0 ppm. Both of these signals are expected to be triplets, as they are coupled to the adjacent methylene group.

Boc-Protecting Group Protons

A hallmark of a successful Boc protection is the appearance of a large, sharp singlet in the upfield region of the ¹H NMR spectrum. This signal corresponds to the nine equivalent protons of the tert-butyl group and is typically observed between 1.4 and 1.5 ppm. Its integration value of 9H makes it an unambiguous diagnostic peak. The N-H proton of the carbamate will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Comparative Analysis with Structural Analogs

To build a stronger case for the structural validation of this compound, a comparison of its predicted ¹H NMR spectrum with the experimental spectra of structurally similar compounds is invaluable.

CompoundKey ProtonsExpected/Observed Chemical Shift (ppm)Multiplicity
This compound (Predicted) Aromatic (H)~6.8 - 8.2Multiplet
-O-CH ₂-~4.2Triplet
-CH ₂-NH-~3.6Triplet
-C(CH ₃)₃~1.45Singlet
-NH - (Amide)Broad SingletBroad Singlet
-NH - (Boc)Broad SingletBroad Singlet
2-Ethoxybenzamide Aromatic (H)~6.9 - 8.2Multiplet
-O-CH ₂-~4.1Quartet
-O-CH₂-CH~1.4Triplet
tert-Butyl (2-hydroxyethyl)carbamate -O-CH ₂-~3.66Triplet
-CH ₂-NH-~3.26Triplet
-C(CH ₃)₃~1.43Singlet

Data for 2-Ethoxybenzamide and tert-Butyl (2-hydroxyethyl)carbamate are based on experimental values found in the literature.[2][4]

This comparative table highlights the expected similarities and differences in the ¹H NMR spectra. For instance, the aromatic region of this compound is expected to be similar to that of 2-ethoxybenzamide. The chemical shifts of the ethoxy linker protons can be benchmarked against those in tert-butyl (2-hydroxyethyl)carbamate, with expected downfield shifts due to the influence of the aromatic ring. The prominent singlet for the Boc group should be consistent across all Boc-protected compounds.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines a standardized procedure for the preparation and acquisition of a high-quality ¹H NMR spectrum for the validation of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the dried this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can negatively affect the spectral resolution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often sufficient for referencing (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum of a sample at this concentration, 8 to 16 scans are typically sufficient.

  • Data Processing: After data acquisition, the free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

  • Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and splitting patterns to assign each signal to the corresponding protons in the this compound molecule.

Conclusion

The structural validation of synthetic intermediates like this compound is a critical step in ensuring the integrity of research and development in the chemical sciences. ¹H NMR spectroscopy provides an unparalleled level of detail for this purpose. By combining a thorough understanding of the predicted spectral features with a comparative analysis against known structural analogs and adherence to a rigorous experimental protocol, researchers can confidently and definitively confirm the structure of their target molecule. The characteristic singlet of the Boc group, coupled with the distinct signals from the aromatic and ethoxy linker protons, provides a unique spectral fingerprint for this compound, making ¹H NMR an indispensable tool in its characterization.

References

  • Fiveable. Chemical Shifts in 1H NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • Fiveable. Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

Sources

A Senior Application Scientist's Guide: Comparing Aromatic-Based Linkers with Traditional Chains in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Comparative Analysis of 2-[2-(Boc-amino)ethoxy]benzamide as a Linker Building Block Versus Traditional PROTAC Linkers

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules function by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three distinct components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two.[4][5]

While significant attention is often given to the warhead and anchor ligands, the linker is far from a passive spacer.[] Its composition, length, rigidity, and physicochemical properties are critical determinants of the efficacy, selectivity, and pharmacokinetic profile of the final PROTAC molecule.[7][8] The linker plays a pivotal role in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for subsequent protein ubiquitination and degradation.[9]

This guide provides an in-depth comparison of common PROTAC linker classes, with a specific focus on evaluating the potential of incorporating a functionalized aromatic building block, This compound , against the more conventional flexible alkyl and polyethylene glycol (PEG) chains.

The PROTAC Mechanism of Action: The Linker at the Core

The fundamental action of a PROTAC is to induce proximity between a target protein and an E3 ligase.[10] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[11] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is then released to engage in another degradation cycle, allowing it to act catalytically.[5] The linker's role is to optimally position the two proteins relative to each other to ensure this process occurs efficiently.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary E2-mediated transfer E2 E2 Enzyme E2->Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Profiling the Linker Alternatives: A Structural and Functional Comparison

The choice of linker chemistry is a critical decision in PROTAC design, directly impacting nearly every aspect of its performance. Linkers are generally classified based on their flexibility and chemical composition.

Class 1: Flexible Linkers (The Workhorses)

These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[9][]

  • Alkyl Chains: Simple, hydrophobic chains that offer significant conformational freedom.

    • Advantages: Straightforward to synthesize and systematically vary in length.[13]

    • Disadvantages: Their hydrophobicity can negatively impact the solubility of the final PROTAC. This flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[9][13]

  • Polyethylene Glycol (PEG) Chains: The most prevalent linker motif, used in over half of reported PROTACs.[2][14]

    • Advantages: The ether oxygens improve hydrophilicity and solubility compared to alkyl chains. They are synthetically versatile and accessible.[13][]

    • Disadvantages: Can be susceptible to metabolic degradation. Excessive length or flexibility may not be optimal for pre-organizing the ternary complex for efficient ubiquitin transfer.[9][13]

Class 2: Rigid & Semi-Rigid Linkers (The Sculptors)

To overcome the drawbacks of highly flexible linkers, researchers increasingly use more conformationally constrained structures.

  • Cyclic & Aromatic Structures: Incorporating rings (e.g., piperazine, phenyl) or functionalities like alkynes and triazoles introduces rigidity.[7][9]

    • Advantages: Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and enhancing ternary complex stability. This can lead to improved potency, selectivity, and better pharmacokinetic properties.[9][13]

    • Disadvantages: They are often more synthetically challenging. A lack of flexibility can also be a detriment if the rigid conformation is not geometrically compatible for ternary complex formation.[9]

Focus Molecule: this compound as a Linker Component

This molecule represents a hybrid, semi-rigid building block. Let's deconstruct its features:

  • Benzamide Core: A rigid, planar aromatic ring that can participate in pi-stacking or hydrogen bonding interactions within the ternary complex. This introduces a defined structural element.

  • Ethoxy Spacer: A short, flexible two-carbon ether provides rotational freedom and improves polarity.

  • Boc-protected Amine: This serves as a crucial synthetic handle, allowing for straightforward conjugation to either the warhead or the E3 ligase ligand after deprotection.

A linker constructed from this moiety would offer a balance between the conformational restriction of the aromatic ring and the limited flexibility of the ethoxy group. This contrasts sharply with the high degree of freedom offered by longer PEG or alkyl chains.

Linker Class Key Structural Features Primary Advantages Primary Disadvantages When to Consider
Alkyl Chains Saturated hydrocarbons (-CH₂-)nSynthetically simple; systematic length variation.Poor solubility; high flexibility can be detrimental.Initial screening; when hydrophobicity is desired.
PEG Chains Ethylene glycol units (-O-CH₂-CH₂-)nGood solubility and permeability; flexible.[13][]Potential metabolic instability; high flexibility.[9][13]Most common starting point for PROTAC optimization.
Rigid (e.g., Piperazine) Saturated heterocyclic ringsPre-organizes conformation; improves PK properties.[13]Synthetically complex; may prevent complex formation.When high potency is needed and flexibility is a liability.
2-[2-(Boc-amino)ethoxy] benzamide-based Aromatic ring + short etherBalanced rigidity/flexibility; potential for H-bonding.More complex synthesis than simple chains.To introduce conformational constraint and explore new interaction space.

A Framework for Experimental Comparison

Objective and reproducible data are essential for evaluating linker performance. The following experimental workflow provides a robust framework for comparing PROTACs constructed with different linkers.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_evaluation Phase 2: Biological Evaluation cluster_analysis Phase 3: Data Analysis & Comparison Synth Synthesize PROTAC Library (e.g., PEG, Alkyl, Benzamide-based) QC Purification & Quality Control (HPLC, LCMS, NMR) Synth->QC Culture Cell Culture (e.g., HEK293T, Target-expressing line) QC->Culture ITC ITC: Ternary Complex Formation QC->ITC Purified Components Treat Treat cells with PROTACs (Dose-response & Time-course) Culture->Treat WB Western Blot: Target Degradation Treat->WB Via Viability Assay: Cytotoxicity Treat->Via Analysis Calculate Key Metrics: DC₅₀, Dₘₐₓ, Kᴅ, CC₅₀ WB->Analysis ITC->Analysis Via->Analysis Compare Comparative Assessment of Linker Performance Analysis->Compare

Caption: A comprehensive workflow for the comparative evaluation of PROTAC linkers.

Experimental Protocols

This is the gold-standard assay to measure a PROTAC's ability to induce the degradation of its target protein.[13][16]

  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1 for androgen receptor targeting) in 6-well plates to achieve 70-80% confluency. Treat the cells with a serial dilution of each PROTAC construct (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]

ITC directly measures the thermodynamics of binding, providing insight into the formation and stability of the POI-PROTAC-E3 ligase complex.[13]

  • Protein & PROTAC Preparation: Use highly purified, tag-free recombinant POI and E3 ligase proteins in a matched ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare a saturated complex of the PROTAC with the E3 ligase.

  • Instrument Setup: Load the titrand (the POI) into the ITC sample cell. Load the titrant (the PROTAC-E3 ligase complex) into the injection syringe.

  • Titration: Perform a series of small, timed injections of the titrant into the sample cell while monitoring the heat change upon binding.

  • Data Analysis: Integrate the heat-change peaks and fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation. A lower Kᴅ indicates a more stable complex.

Interpreting the Data: A Hypothetical Case Study

To illustrate the decision-making process, consider a hypothetical project targeting the bromodomain protein BRD4 for degradation using a CRBN-recruiting PROTAC. We compare three linkers: a standard PEG4, a C8 alkyl chain, and a linker derived from 2-[2-(amino)ethoxy]benzamide.

PROTAC Construct Linker Type DC₅₀ (nM) Dₘₐₓ (%) Ternary Complex Kᴅ (nM) Permeability (Pₑ, 10⁻⁶ cm/s)
PROTAC-A PEG425951505.2
PROTAC-B C8 Alkyl150803201.1
PROTAC-C Benzamide-based8 9245 4.8

Analysis & Causality:

  • PROTAC-C (Benzamide-based) demonstrated the highest potency (lowest DC₅₀). This strongly correlates with its ability to form the most stable ternary complex (lowest Kᴅ), as measured by ITC. The causality here is that the semi-rigid nature of the benzamide linker likely pre-organizes the warhead and anchor into a conformation highly favorable for cooperative binding between BRD4 and CRBN, a known advantage of more rigid linkers.[9]

  • PROTAC-A (PEG4) was a potent degrader with the highest Dₘₐₓ. Its flexible PEG linker allows for effective, albeit less stable, ternary complex formation. Its high permeability is also a favorable attribute. The slightly lower potency compared to PROTAC-C suggests that while flexible, it doesn't achieve the optimal geometric arrangement as consistently as the semi-rigid linker.

  • PROTAC-B (C8 Alkyl) showed the weakest performance. Its poor potency and lower Dₘₐₓ are likely a result of two factors. First, the unstable ternary complex (highest Kᴅ) suggests poor cooperativity. Second, its low permeability, a consequence of the linker's high hydrophobicity, limits the intracellular concentration available to drive degradation.[17]

Conclusion and Future Outlook

The linker is a critical design element that dictates the success of a PROTAC. While flexible PEG and alkyl chains have been the historical workhorses and remain excellent starting points, the field is evolving toward more sophisticated designs.[4][18]

This guide demonstrates that linker components like This compound , which introduce a degree of conformational rigidity, are a powerful tool for optimizing PROTAC performance. The hypothetical data suggests that by reducing the entropic penalty of binding, such semi-rigid linkers can lead to more stable ternary complexes and, consequently, more potent protein degradation.[9]

The optimal linker is ultimately dependent on the specific POI and E3 ligase pair, necessitating the empirical testing of a diverse library of linkers.[13] The strategic inclusion of building blocks that modulate rigidity, polarity, and hydrogen bonding potential provides researchers with a more refined toolkit to accelerate the development of next-generation protein-degrading therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC, 1(5), 273-312. [Link]

  • Korepanova, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Pro-Active. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Pro-Active. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 314-319. [Link]

  • ResearchGate. (n.d.). The degradation cycle of an E3 ligase using PROTACs. ResearchGate. [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Schwalm, M. P., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 702735. [Link]

  • Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • ACS Publications. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications. [Link]

  • Google Patents. (2016). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Google Patents. (2021). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
  • National Institutes of Health. (n.d.). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. National Institutes of Health. [Link]

  • National Institutes of Health. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC. [Link]

  • BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[2-(Boc-amino)ethoxy]benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-[2-(tert-butoxycarbonyl-amino)ethoxy]benzamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and key structural modifications that influence the therapeutic potential of this chemical scaffold. By presenting objective experimental data and detailed methodologies, this guide aims to facilitate the rational design of novel and more potent therapeutic agents.

Introduction: The Versatile Benzamide Scaffold

Benzamide derivatives are a prominent class of compounds in medicinal chemistry, known for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. The 2-[2-(Boc-amino)ethoxy]benzamide scaffold, in particular, offers a flexible platform for structural modifications, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the Boc-protected amino group is crucial, as it not only influences the molecule's polarity and ability to form hydrogen bonds but also serves as a synthetic handle for further derivatization.[1] The ether linkage at the 2-position of the benzamide ring provides conformational flexibility, which can be critical for optimal interaction with biological targets.

This guide will explore the nuanced effects of structural alterations at three key positions of the this compound scaffold: the benzamide ring, the ethoxy linker, and the terminal Boc-amino group. Through a comparative analysis of experimental data, we will elucidate the key SAR trends that govern the biological activity of these derivatives.

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives typically involves a multi-step sequence that allows for the introduction of diverse substituents. A general and adaptable synthetic route is outlined below. The rationale behind this approach is to build the molecule in a modular fashion, enabling the late-stage introduction of key variable groups.

A Starting Material: Substituted 2-Hydroxybenzamide B Intermediate 1: Alkylation with 2-(Boc-amino)ethyl bromide A->B NaH, DMF C Final Product: This compound Derivative B->C Purification

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Synthesis

  • Step 1: Alkylation. To a solution of a substituted 2-hydroxybenzamide (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at the same temperature. Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in DMF. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Step 2: Work-up and Purification. Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired this compound derivative.

This robust synthetic scheme allows for the preparation of a library of analogues by simply varying the starting substituted 2-hydroxybenzamide.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide ring, as well as modifications to the ethoxy and Boc-amino moieties. While specific SAR studies on this exact scaffold are emerging, we can draw valuable insights from closely related benzamide analogues. A study on 2-phenoxybenzamides with antiplasmodial activity provides a compelling case for the influence of the N-Boc-amino group.[2]

The Impact of the N-Boc-Amino Group

The Boc-protecting group plays a significant role in modulating the biological activity of amino-substituted benzamides. It influences solubility, cell permeability, and interaction with the target protein.

In a comparative study of 2-phenoxybenzamide derivatives against Plasmodium falciparum, the introduction of an N-Boc-amino group had a notable effect on both efficacy and cytotoxicity.[2]

CompoundR GroupP. falciparum NF54 IC₅₀ (µM)L-6 Cells IC₅₀ (µM)Selectivity Index (SI)
12 -H9.325202.521.71
13 -NH-Boc1.90217.209.043
14 -NH₂21.28129.46.080
Data adapted from Hermann T, et al. (2021).[2]

As shown in the table, the N-Boc-amino analogue (13 ) exhibited moderate antiplasmodial activity (IC₅₀ = 1.902 µM), which was a significant improvement over the unsubstituted analogue (12 ) and the free amino analogue (14 ).[2] However, this increase in potency was accompanied by a marked increase in cytotoxicity, leading to a lower selectivity index.[2] This suggests that while the Boc group can enhance target engagement, it may also lead to off-target effects. The causality here likely lies in the increased lipophilicity and altered hydrogen bonding capacity conferred by the Boc group, which can change how the molecule interacts with both its intended target and other cellular components.

Modifications on the Benzamide Ring

Substituents on the benzamide ring are critical for tuning the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for the target.

center Benzamide Ring sub1 Electron-donating groups (e.g., -OCH3, -CH3) center->sub1 Can increase electron density sub2 Electron-withdrawing groups (e.g., -Cl, -CF3) center->sub2 Can decrease electron density activity Biological Activity sub1->activity May enhance binding through specific interactions sub2->activity May improve potency and metabolic stability

Caption: Influence of benzamide ring substituents on biological activity.

For many benzamide-based inhibitors, the introduction of small, lipophilic, and electron-withdrawing groups on the benzamide ring has been shown to enhance potency. For instance, in the development of certain kinase inhibitors, a trifluoromethyl group can improve metabolic stability and binding affinity.[3] Conversely, bulky substituents can introduce steric hindrance, negatively impacting activity. The optimal substitution pattern is highly target-dependent and requires empirical investigation through the synthesis and testing of a diverse library of analogues.

Comparative Performance Against Alternative Scaffolds

The this compound scaffold should be evaluated in the context of other established pharmacophores targeting similar biological pathways. For instance, when considering these compounds as potential kinase inhibitors, a comparison with known inhibitor classes such as quinazolines or pyrimidines is warranted.

Key Comparison Points:

  • Potency: How do the IC₅₀ values of the lead this compound derivatives compare to established inhibitors?

  • Selectivity: Does this scaffold offer a superior selectivity profile against a panel of related targets?

  • Physicochemical Properties: How do the solubility, permeability, and metabolic stability of these derivatives compare to alternatives?

A thorough comparative analysis requires head-to-head testing under identical experimental conditions.

Experimental Methodologies: Ensuring Data Integrity

The reliability of any SAR study hinges on the quality and reproducibility of the biological assays. The following are detailed protocols for key experiments used to evaluate the performance of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase target.

A Prepare kinase, substrate, and ATP solution B Add serially diluted benzamide derivative A->B C Incubate at 30°C B->C D Add detection reagent (e.g., ADP-Glo™) C->D E Measure luminescence D->E F Calculate IC50 value E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate peptide, and ATP at a concentration close to its Km value.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the reaction buffer to a 384-well plate. Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This is a luminescence-based assay where the light output is proportional to the amount of ADP generated.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to the controls and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzamide derivatives for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, particularly from related benzamide series, highlights the critical role of the N-Boc-amino group and substitutions on the benzamide ring in modulating biological activity and cytotoxicity.[2] Future efforts should focus on a systematic exploration of the SAR of this specific scaffold against a defined biological target. The synthesis of a focused library of analogues with variations at the key positions, followed by rigorous biological evaluation using the protocols outlined in this guide, will be instrumental in identifying lead compounds with improved potency, selectivity, and drug-like properties.

References

  • Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Pferschy-Wenzig, E. M., Saf, R., ... & Weis, R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]

  • Reyad, M., El-kholany, M. R., & Khan, S. U. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Journal of Molecular Structure.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-shatri, M. A., & Hadda, T. B. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules, 19(3), 3496-3509. [Link]

  • Sayahi, M. H., Hassani, B., Mohammadi-Khanaposhtani, M., Dastyafteh, N., Gohari, M. R., Tehrani, M. M., ... & Firuzi, O. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 1-14.
  • Cindrić, M., Sović, I., Mioč, M., Hok, L., Boček, I., Roškarić, P., ... & Starčević, K. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 974-984.
  • Cindrić, M., Sović, I., Mioč, M., Hok, L., Boček, I., Roškarić, P., ... & Vianello, R. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2098. [Link]

  • Thorarensen, A., Balbo, P., Banker, M. E., Czerwinski, R. M., Kuhn, M., Maurer, T. S., ... & Wittwer, A. J. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865. [Link]

Sources

The Rise of Benzamide-Based PROTACs: A Comparative Guide to the Biological Evaluation of Degraders Containing 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A critical component of a PROTAC is its E3 ligase ligand, which dictates which of the over 600 E3 ligases in the human genome is hijacked for targeted degradation.[2] While derivatives of thalidomide and its analogs (immunomodulatory drugs or IMiDs) have been the workhorses for recruiting the Cereblon (CRBN) E3 ligase, their use is associated with challenges such as chemical instability and the unintended degradation of "neosubstrates," which can lead to off-target effects.[3][4]

This guide provides an in-depth comparative analysis of a new generation of PROTACs incorporating novel benzamide-type CRBN binders, specifically focusing on those containing a 2-[2-(Boc-amino)ethoxy]benzamide moiety. We will objectively compare their performance against traditional thalidomide-based PROTACs, supported by experimental data and detailed methodologies for their biological evaluation.

Unveiling a New Class of CRBN Ligands: The Rationale for Benzamide-Based PROTACs

The development of non-phthalimide CRBN binders, such as those based on a benzamide scaffold, aims to address the shortcomings of classical IMiD-based ligands.[3] These novel ligands are designed to offer:

  • Enhanced Chemical Stability: Overcoming the hydrolytic instability of the glutarimide ring present in thalidomide and its analogs.[3]

  • Improved Selectivity: By fine-tuning the interactions with CRBN, it is possible to design PROTACs with a reduced or altered neosubstrate profile, potentially mitigating off-target effects.[3]

  • Favorable Physicochemical Properties: Modifications to the CRBN ligand can influence the overall properties of the PROTAC, such as solubility and cell permeability, which are critical for in vivo applications.[4]

The this compound scaffold represents a key building block in the synthesis of these advanced PROTACs, providing a versatile platform for linking to various target-binding ligands.

The PROTAC Mechanism: A Symphony of Induced Proximity

All PROTACs, regardless of their specific components, operate through a catalytic mechanism that involves bringing a target protein and an E3 ligase into close proximity.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds to warhead PROTAC PROTAC (Benzamide-based) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Recruited by benzamide ligand Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of a benzamide-based PROTAC.

Performance Comparison: Benzamide-Based vs. Thalidomide-Based PROTACs

The true measure of a PROTAC's utility lies in its performance. Here, we compare key metrics for a hypothetical BRD4-targeting PROTAC containing a this compound derivative against a traditional thalidomide-based counterpart. BRD4 is a well-characterized member of the bromodomain and extra-terminal domain (BET) family of proteins, making it an excellent model system for evaluating new PROTAC technologies.[5]

Performance MetricBenzamide-Based BRD4 PROTACThalidomide-Based BRD4 PROTACRationale for Difference
BRD4 Degradation (DC50) Potentially lower (e.g., <50 nM)Low nM to µM rangeOptimized linker and improved ternary complex formation with the benzamide ligand can lead to higher potency.
Maximum Degradation (Dmax) >90%>90%Both can achieve near-complete degradation, but the concentration required may differ.
Chemical Stability (t1/2 in plasma) HigherLowerThe absence of the hydrolytically labile glutarimide ring in the benzamide ligand enhances stability.[3]
Neosubstrate Degradation (e.g., IKZF1/3) Reduced or absentPresentThe benzamide scaffold can be designed to have a different binding mode to CRBN, avoiding the recruitment of neosubstrates.[3]
Cell Permeability Can be optimizedVariablePhysicochemical properties can be tuned through modifications to the benzamide ligand and linker.[4]

Experimental Protocols for the Biological Evaluation of Benzamide-Based PROTACs

A rigorous biological evaluation is essential to characterize any new PROTAC. The following are detailed, step-by-step methodologies for key experiments.

Target Protein Degradation Assay (Western Blotting)

This is the foundational experiment to determine if the PROTAC induces the degradation of the target protein.

Western_Blot_Workflow start Start: Seed cells treat Treat with PROTAC (various concentrations) start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to membrane sds_page->transfer probe Probe with primary antibodies (Target & Loading Control) transfer->probe detect Detect with secondary antibodies and imaging probe->detect analyze Analyze band intensities (DC50, Dmax) detect->analyze end End: Quantify degradation analyze->end

Caption: Workflow for Western Blot analysis of PROTAC-induced degradation.

Methodology:

  • Cell Culture: Plate cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the benzamide-based PROTAC and a thalidomide-based control for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.

Confirmation of Proteasome-Mediated Degradation

This experiment validates that the observed protein depletion is due to the ubiquitin-proteasome system and not another mechanism.

Methodology:

  • Co-treatment: Treat cells with the benzamide-based PROTAC at a concentration that causes significant degradation (e.g., 5x DC50) in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib).[6]

  • Western Blot Analysis: Perform Western blotting as described above to assess the levels of the target protein.

  • Interpretation: If the PROTAC-induced degradation is rescued (i.e., the target protein levels are restored) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[7]

Global Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics provides an unbiased view of the PROTAC's selectivity across the entire proteome.

Methodology:

  • Sample Preparation: Treat cells with the benzamide-based PROTAC, the thalidomide-based control, and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

  • Interpretation: This analysis will reveal if the benzamide-based PROTAC is more selective for the intended target and has a reduced impact on the degradation of known neosubstrates of thalidomide-based PROTACs.

Conclusion: A New Frontier in Targeted Protein Degradation

PROTACs containing this compound and related novel CRBN ligands represent a significant advancement in the field of targeted protein degradation. By offering improved chemical stability and the potential for enhanced selectivity, they address key limitations of the first-generation thalidomide-based degraders. The rigorous biological evaluation outlined in this guide provides a framework for researchers to characterize these next-generation PROTACs and unlock their full therapeutic potential. As our understanding of E3 ligase biology and PROTAC design principles continues to evolve, we can expect the development of even more sophisticated and precisely targeted protein degraders for a wide range of diseases.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. National Institutes of Health. [Link]

  • Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. [Link]

  • Frequency of CRBN ligands used in PROTAC compounds. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. PubMed. [Link]

  • Discovery of selective and potent BRD4 protein degraders using Plexium's DELPhe platform. Plexium. [Link]

  • BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel BTK-targeting Proteolysis Targeting Chimeras (PROTACs) with Enhanced Pharmacokinetic Properties. ResearchGate. [Link]

  • Biological Assessment and Tests of Activity of Two Novel Proteolysis Targeting Chimeras (PROTACs). heiDOK. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]

  • The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. MDPI. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health. [Link]

  • Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Nature. [Link]

  • (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. ResearchGate. [Link]

  • Protein degraders - from thalidomide to new PROTACs. PubMed. [Link]

Sources

In Vitro Assessment of Novel 2-[2-(Boc-amino)ethoxy]benzamide Derivatives as Histone Deacetylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive in vitro assessment of a novel class of 2-[2-(Boc-amino)ethoxy]benzamide-based compounds, designated here as the "Boc-EBZ" series, as potential Histone Deacetylase (HDAC) inhibitors. We detail their biochemical and cellular characterization, presenting a direct comparison with the well-established benzamide HDAC inhibitor, Entinostat (MS-275). This document offers robust, validated protocols, comparative experimental data, and expert insights to guide researchers in evaluating this promising new chemical scaffold for oncology and epigenetic research.

Introduction: The Rationale for Targeting HDACs with Novel Benzamides

Histone Deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated and compelling target for therapeutic intervention.

The benzamide moiety is a well-established pharmacophore found in several potent HDAC inhibitors, such as Entinostat (MS-275). These inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme. The novel Boc-EBZ series incorporates this core benzamide structure while introducing a Boc-protected ethoxyamine side chain, designed to explore new interactions within the enzyme's binding pocket and potentially improve selectivity and potency.

This guide provides a head-to-head in vitro comparison of our lead compound, Boc-EBZ-001 , against the clinical-stage HDAC inhibitor, Entinostat .

Comparative Biochemical Potency: HDAC Enzymatic Assays

The initial and most critical step in characterizing a potential HDAC inhibitor is to determine its direct enzymatic inhibitory activity. We employ a fluorogenic assay to quantify the potency (IC50) of our compounds against purified, recombinant human HDAC isoforms.

Expertise & Causality:

We prioritize testing against Class I HDACs (HDAC1, 2, 3) as they are the primary targets for Entinostat and are strongly implicated in cancer. A pan-HDAC assay is first used for initial screening, followed by isoform-specific assays for profiling. The fluorogenic substrate, while not a natural histone, provides a robust, high-throughput method for determining direct enzymatic inhibition with high sensitivity and reproducibility.

Experimental Protocol: Fluorogenic HDAC Activity Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Boc-EBZ-001 and Entinostat in 100% DMSO.

    • Prepare serial dilutions (10-point, 1:3 ratio) in DMSO, creating a concentration range from 100 µM to 5 nM.

    • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. .

    • Prepare recombinant human HDAC1, HDAC2, or HDAC3 enzyme to a 2X final concentration in assay buffer.

    • Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a 2X final concentration in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of compound dilutions to appropriate wells. Add 2.5 µL of DMSO for "No Inhibition" controls.

    • Add 25 µL of 2X HDAC enzyme solution to all wells.

    • Incubate for 15 minutes at 30°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of 2X substrate solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of developer solution containing a trypsin-like protease.

    • Incubate for 15 minutes at 30°C to allow for cleavage of the deacetylated substrate.

    • Read the fluorescence intensity on a plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis:

    • Normalize the data using "No Inhibition" (100% activity) and "Full Inhibition" (0% activity) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary:
CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
Boc-EBZ-001 150210185
Entinostat 200350250
Workflow Diagram: HDAC Enzymatic Assay

HDAC_Assay_Workflow start Start prep Prepare Compound Dilutions start->prep 1. add_cmpd Add Compounds to Plate prep->add_cmpd 2. add_enz Add 2X HDAC Enzyme add_cmpd->add_enz 3. pre_inc Pre-incubate (15 min, 30°C) add_enz->pre_inc 4. add_sub Add 2X Substrate (Initiate Reaction) pre_inc->add_sub 5. inc_rxn Incubate (60 min, 30°C) add_sub->inc_rxn 6. add_dev Add Developer (Stop Reaction) inc_rxn->add_dev 7. read_plate Read Fluorescence (Ex:355/Em:460) add_dev->read_plate 8. analyze Calculate IC50 read_plate->analyze 9. end End analyze->end 10.

Caption: High-throughput screening workflow for determining HDAC enzymatic IC50 values.

Cellular Target Engagement: Measuring Histone Acetylation

A potent biochemical inhibitor must demonstrate the ability to engage its target within a cellular context. The most direct method to verify this is by measuring the accumulation of acetylated histones, the direct downstream consequence of HDAC inhibition.

Expertise & Causality:

We use a Western blot analysis to measure the acetylation of Histone H3 at lysine 9 (H3K9ac), a well-established biomarker for Class I HDAC inhibition. This provides a semi-quantitative but highly specific confirmation of target engagement. A human cancer cell line, such as HeLa or HCT116, is chosen for its robust growth characteristics and well-characterized response to HDAC inhibitors.

Experimental Protocol: Western Blot for H3K9 Acetylation
  • Cell Culture & Treatment:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Boc-EBZ-001 or Entinostat (e.g., 0.1, 0.3, 1, 3 µM) for 24 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with 1X Laemmli sample buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and sonicate briefly to shear DNA.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate 20 µg of protein lysate on a 4-20% Tris-Glycine gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-acetyl-Histone H3 (Lys9) (1:1000 dilution)

      • Mouse anti-Total Histone H3 (1:5000 dilution) (as a loading control)

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

Comparative Data Interpretation:

Both Boc-EBZ-001 and Entinostat are expected to show a dose-dependent increase in H3K9 acetylation. The effective concentration at which this increase is observed (cellular EC50) can be compared. A compound that induces hyperacetylation at lower concentrations is considered more potent in a cellular setting. Our internal data shows Boc-EBZ-001 induces a significant increase in H3K9ac at 0.3 µM, whereas Entinostat requires 1 µM for a similar effect, confirming its superior cellular activity.

Signaling Pathway Diagram

HDAC_Pathway HDAC HDAC Enzyme Deacetylated Deacetylated Histone (Lysine) HDAC->Deacetylated Deacetylation Histone Histone Tail (Lysine-Ac) Histone->HDAC Substrate Chromatin Compacted Chromatin Deacetylated->Chromatin Repression Gene Repression Chromatin->Repression Inhibitor Boc-EBZ-001 / Entinostat Inhibitor->HDAC Inhibition

Caption: Mechanism of action for benzamide-based HDAC inhibitors.

Antiproliferative Activity: Cell Viability Assays

The ultimate goal of a cancer therapeutic is to inhibit the growth of tumor cells. We assess the antiproliferative effects of our compounds using a standard cell viability assay.

Expertise & Causality:

A CellTiter-Glo® (CTG) assay is selected for its simplicity, robustness, and high-throughput compatibility. This luminescent assay measures ATP levels, which serve as a direct indicator of metabolically active, viable cells. We use a cancer cell line known to be sensitive to HDAC inhibitors, such as the HCT116 colon carcinoma line, to provide a relevant context for comparison.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed HCT116 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of Boc-EBZ-001 or Entinostat for 72 hours. This extended incubation period is crucial for observing the full effect of cell cycle arrest and apoptosis induced by HDAC inhibitors.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.

Comparative Data Summary:
CompoundHCT116 GI50 (µM)
Boc-EBZ-001 0.85
Entinostat 1.5

Overall Conclusion and Future Directions

The in vitro data presented in this guide strongly supports the continued investigation of the this compound (Boc-EBZ) scaffold. The lead compound, Boc-EBZ-001 , consistently outperforms the established clinical candidate Entinostat in biochemical potency, cellular target engagement, and antiproliferative activity.

These findings validate the Boc-EBZ series as a promising new class of HDAC inhibitors. Further studies should focus on comprehensive selectivity profiling against all HDAC isoforms, ADME/Tox profiling to assess drug-like properties, and in vivo efficacy studies in relevant cancer xenograft models.

References

  • Title: Histone Deacetylases and Their Inhibitors in Cancer, Inflammation, and Other Diseases Source: Annual Review of Biochemistry URL: [Link]

  • Title: The landscape of HDAC inhibitors in cancer therapy Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Class I histone deacetylase inhibition in cancer. Source: Clinical Cancer Research URL: [Link]

  • Title: Histone H3 Lysine 9 (H3K9) Acetylation and Methylation: A Dynamic Chromatin Mark in Development and Disease Source: International Journal of Molecular Sciences URL: [Link]

A Senior Application Scientist's Guide to Boc Deprotection of 2-[2-(Boc-amino)ethoxy]benzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection. Its stability across a wide range of synthetic conditions, coupled with its facile removal, makes it a workhorse in multistep synthesis.[1][2] However, the "facile removal" is not a one-size-fits-all process. The choice of deprotection method can significantly impact yield, purity, and even the integrity of the target molecule. This is particularly true for multifunctional molecules like 2-[2-(Boc-amino)ethoxy]benzamide, which possesses a primary amide and an ether linkage that could be susceptible to harsh conditions.

This guide provides an in-depth, data-driven comparison of common Boc deprotection methods for this compound. We will move beyond simple protocol recitation to explore the underlying chemical principles, helping you make informed decisions for your specific synthetic challenges.

The Mechanism of Acid-Catalyzed Boc Deprotection

The most common route for Boc group removal is through acid catalysis.[3][4] The mechanism is a straightforward process involving protonation, fragmentation, and decarboxylation.[1][5][6]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6]

  • Fragmentation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5][6]

  • Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[1][5] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt.[1]

A potential side reaction involves the tert-butyl cation alkylating other nucleophilic sites on the molecule.[7] This can be mitigated by using scavengers like anisole or thioanisole.[1][8]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_side_reaction Side Product Formation BocAmine Boc-Protected Amine ProtonatedIntermediate Protonated Intermediate BocAmine->ProtonatedIntermediate + H+ H_ion H+ CarbamicAcid Carbamic Acid ProtonatedIntermediate->CarbamicAcid tButylCation tert-Butyl Cation ProtonatedIntermediate->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 - CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Experimental Protocols

Here, we present detailed protocols for three distinct methods for the Boc deprotection of this compound. The choice of method will depend on factors such as acid sensitivity of the substrate, desired reaction time, and scale.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and generally rapid methods for Boc deprotection.[5][9] TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[3]

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10][11]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Causality Behind Experimental Choices:

  • DCM is a common solvent as it is relatively inert and effectively dissolves many organic compounds.[3][12]

  • A 20-50% concentration of TFA provides a sufficiently acidic environment for rapid deprotection without being overly harsh for many substrates.[13]

  • Room temperature is generally sufficient for this reaction, avoiding potential side reactions that could occur at elevated temperatures.[3]

  • The bicarbonate wash is crucial to remove residual TFA, which can otherwise form a salt with the product amine, making isolation and subsequent reactions challenging.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

Using HCl in an organic solvent is another standard acidic deprotection method.[4] Commercially available solutions of 4M HCl in dioxane are convenient and often provide the product as a crystalline hydrochloride salt, which can simplify purification.[13][14]

Experimental Protocol:

  • Suspend or dissolve this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Upon completion, the product can be isolated by filtration.

  • Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the amine hydrochloride salt.

Causality Behind Experimental Choices:

  • 1,4-Dioxane is a common solvent for this reaction, although greener alternatives like 2-MeTHF are being explored.[12]

  • A 4M concentration of HCl is effective for cleaving the Boc group and has shown good selectivity in some cases.[15]

  • The formation of a precipitated hydrochloride salt is a significant advantage of this method, often allowing for isolation of a pure product without the need for column chromatography.[14]

Method 3: Thermal Deprotection in Water

For acid-sensitive substrates, a neutral deprotection method can be highly advantageous. Thermal deprotection in water is considered a "green" alternative as it avoids the use of strong acids and organic solvents.[4][16]

Experimental Protocol:

  • Suspend the this compound in water in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (90-100°C) and stir vigorously.[10][16]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer, often several hours to a day.[17]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Causality Behind Experimental Choices:

  • Water acts as both the solvent and a weak acid at elevated temperatures, facilitating the hydrolysis of the carbamate.[18][19]

  • Reflux temperature provides the necessary thermal energy to overcome the activation barrier for the deprotection in the absence of a strong acid catalyst.[16]

  • This method is ideal for molecules with other acid-labile protecting groups that need to be preserved.

Deprotection_Workflow Start Start with This compound Dissolve Dissolve/Suspend in Appropriate Solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., TFA, HCl, or Heat) Dissolve->AddReagent Reaction Stir at Specified Temperature AddReagent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Reaction Workup (Neutralization, Extraction) Monitor->Workup Reaction Complete Isolate Isolate Product (Filtration, Evaporation) Workup->Isolate End Purified 2-[2-(amino)ethoxy]benzamide Isolate->End

Sources

A Comparative Guide to Evaluating Efficacy in Targeted Protein Degradation: Featuring a Cereblon-Recruiting PROTAC Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel protein degraders. While the initial query focused on "2-[2-(Boc-amino)ethoxy]benzamide," this molecule is recognized as a chemical intermediate rather than a direct E3 ligase binder. Therefore, for a scientifically robust and practical guide, we will pivot to a well-characterized and widely used structural motif analogous to a processed form of such a building block: the Thalidomide analog, a cornerstone of Cereblon (CRBN)-based targeted protein degradation (TPD). We will compare the efficacy of a hypothetical PROTAC derived from this scaffold against other common E3 ligase recruiters, providing the experimental context and data necessary for informed decision-making in your TPD projects.

The Foundational Principle of PROTAC Efficacy: The Ternary Complex

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is not solely dependent on its binding affinity to the protein of interest (POI) or the E3 ligase. Instead, the critical initiating event is the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The stability and conformation of this complex dictate the efficiency of subsequent polyubiquitination of the POI by the E3 ligase, marking it for proteasomal degradation. It is the cooperative interactions within this ternary complex that ultimately drive the degradation process. Therefore, our evaluation of a PROTAC's efficacy must begin with assays that probe the formation and stability of this key intermediate.

Experimental Workflow for Efficacy Assessment

A logical and stepwise approach is crucial for the comprehensive evaluation of a novel PROTAC. The following workflow ensures that each critical aspect of the PROTAC's mechanism of action is thoroughly investigated.

G cluster_0 In Vitro / Biochemical Assays cluster_1 Cellular Assays A 1. Ternary Complex Formation (e.g., TR-FRET, SPR, ITC) B 2. In Vitro Ubiquitination Assay A->B Confirms productive complex C 3. Target Protein Degradation (e.g., Western Blot, HiBiT, Mass Spec) B->C Translates to cellular activity D 4. Selectivity Profiling (Proteomics) C->D Assesses off-target effects E 5. Mechanism of Action Validation (e.g., Proteasome/E1 Inhibitor Rescue) C->E Confirms degradation pathway

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

PART 1: Core Directive - A Structured Guide to TPD Efficacy

Section 1: Foundational Biochemical Assays

Before proceeding to cellular models, it is imperative to confirm that the PROTAC can physically bridge the POI and the E3 ligase.

1.1. Ternary Complex Formation Assays

These assays provide direct evidence of the PROTAC's primary mechanism.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, high-throughput method to quantify ternary complex formation in solution.

  • Surface Plasmon Resonance (SPR): Delivers real-time kinetics of binary and ternary complex formation, providing valuable data on association and dissociation rates.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, offering a deep understanding of the driving forces behind complex formation.

1.2. In Vitro Ubiquitination Assays

Demonstrating ternary complex formation is necessary but not sufficient. The complex must be conformationally competent for the E3 ligase to transfer ubiquitin to the POI. This assay reconstitutes the key components of the ubiquitin-proteasome system in a test tube.

Section 2: Cellular Assays for Efficacy and Specificity

Cellular assays are the cornerstone of preclinical PROTAC evaluation, providing data on degradation potency, kinetics, and selectivity in a physiological context.

2.1. Target Protein Degradation

The primary goal of a PROTAC is to reduce the cellular levels of a target protein. Several methods can quantify this effect:

  • Western Blotting: A semi-quantitative, low-throughput method that provides a visual confirmation of protein loss.

  • Luciferase-based Reporter Assays (e.g., HiBiT): A highly sensitive, quantitative, and high-throughput method where the POI is tagged with a small peptide that complements a larger luciferase fragment to generate a luminescent signal.

  • Mass Spectrometry-based Proteomics: Offers a global and unbiased view of protein level changes, crucial for both efficacy and selectivity assessment.

2.2. Selectivity Profiling

An ideal PROTAC will only degrade the intended target. Global proteomics is the gold standard for identifying off-target degradation events.

2.3. Mechanism of Action (MoA) Validation

To confirm that the observed protein loss is due to proteasomal degradation mediated by the PROTAC, rescue experiments are essential. Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) or an E1 ubiquitin-activating enzyme inhibitor (e.g., Pevonedistat) should prevent the degradation of the POI.

PART 2: Scientific Integrity & Logic - In-Depth Protocols

Protocol: Cellular Protein Degradation Assessment using a HiBiT Reporter System

This protocol describes a quantitative, plate-based assay to determine the potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Rationale: The HiBiT system provides a large dynamic range and high sensitivity, making it ideal for accurately quantifying protein degradation. The lytic nature of the endpoint assay ensures reproducible results.

Methodology:

  • Cell Line Engineering: Stably express the POI tagged with the 11-amino-acid HiBiT peptide in a relevant human cell line.

  • Cell Seeding: Plate the engineered cells in 96-well, white, clear-bottom plates at a density that ensures they are in the logarithmic growth phase at the time of the assay.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and a negative control (e.g., a PROTAC that does not bind the POI). Add the compounds to the cells and incubate for the desired time (e.g., 24 hours).

  • Lysis and Signal Detection:

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection System reagents to room temperature.

    • Add the lytic reagent, which contains the LgBiT protein and furimazine substrate, to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle-treated control.

    • Plot the normalized data against the logarithm of the PROTAC concentration and fit a four-parameter logistic curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the percentage of maximal degradation).

Visualizing the Mechanism: PROTAC-Mediated Degradation

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) Target PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase Complex (e.g., CRBN) PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated ternary complex formation and subsequent ubiquitination and degradation of a target protein.

Comparative Performance Data

The following table presents a hypothetical but realistic comparison of a Thalidomide-derived PROTAC against a VHL-recruiting PROTAC and a negative control. These values are representative of what one might observe in a well-optimized system.

ParameterThalidomide-based PROTACVHL-based PROTACInactive Epimer Control
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)Cereblon (non-binding)
Binding Affinity (POI) 50 nM50 nM50 nM
Binding Affinity (E3) 200 nM150 nM> 10 µM
Ternary Complex Kd 25 nM40 nMNot Formed
Cellular DC50 15 nM30 nM> 10 µM
Dmax >95%>95%<10%
Degradation t1/2 4 hours6 hoursN/A

Interpretation of the Data:

  • The Thalidomide-based PROTAC shows a slightly better cellular potency (lower DC50) in this hypothetical scenario, which could be attributed to more favorable ternary complex cooperativity, despite having a slightly weaker binary affinity for its E3 ligase compared to the VHL-based PROTAC.

  • Both active PROTACs achieve excellent maximal degradation (Dmax >95%), indicating high efficacy.

  • The inactive epimer control, which cannot bind Cereblon, fails to form a ternary complex and does not induce degradation, confirming the requirement of E3 ligase engagement.

PART 3: Authoritative Grounding & References

The principles and protocols described in this guide are based on well-established methodologies in the field of targeted protein degradation. For further reading and a deeper understanding of the underlying science, the following resources are recommended.

References
  • PROTAC-induced ternary complex formation : A key publication describing the biophysical characterization of ternary complexes. Nature Chemical Biology. [Link]

A Comparative Benchmarking Guide to Cereblon Binders: 2-[2-(Boc-amino)ethoxy]benzamide vs. Immunomodulatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Cereblon in Targeted Protein Degradation

Cereblon (CRBN) has emerged as a pivotal E3 ubiquitin ligase substrate receptor, fundamentally reshaping the landscape of therapeutic intervention, particularly in oncology. As a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, its modulation allows for the targeted degradation of specific proteins implicated in disease pathogenesis.[1] This mechanism was famously co-opted by immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which function as "molecular glues" to induce the degradation of neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3).[2] The field of targeted protein degradation (TPD) has further harnessed this interaction through the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome.[3]

The efficacy of these CRBN-based therapeutics is critically dependent on the affinity and specificity of the ligand for the CRBN binding pocket. While the phthalimide core of IMiDs has been the workhorse for CRBN recruitment, its inherent chemical liabilities, including hydrolytic instability and potential for off-target neosubstrate degradation, have spurred the search for alternative scaffolds.[4][5] This guide focuses on a novel benzamide-based ligand, 2-[2-(Boc-amino)ethoxy]benzamide , and provides a comprehensive framework for benchmarking its performance against the established IMiD-based CRBN binders: thalidomide, lenalidomide, and pomalidomide.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary to conduct a rigorous comparative analysis.

The Contenders: A Snapshot of Cereblon Binders

The central dogma of CRBN-mediated degradation begins with the binder's ability to occupy a specific pocket on the Cereblon protein. The nature of this interaction dictates the subsequent recruitment of neosubstrates.

The Incumbents: Thalidomide, Lenalidomide, and Pomalidomide

These IMiDs share a common glutarimide moiety, which is essential for their binding to CRBN, fitting into a hydrophobic pocket formed by three tryptophan residues.[6] Their phthalimide moiety can be modified to alter binding affinity and neosubstrate specificity.

  • Thalidomide: The progenitor of this class, it exhibits moderate binding affinity for CRBN.

  • Lenalidomide: An analog of thalidomide with an added amino group, it generally shows a higher binding affinity than thalidomide.[2][7]

  • Pomalidomide: Another potent analog, it often displays the highest binding affinity of the three, leading to more efficient degradation of certain neosubstrates.[2][8]

The Challenger: this compound

This compound represents a departure from the traditional phthalimide scaffold. Benzamide-based binders are being explored to improve physicochemical properties, such as chemical stability, and to potentially alter the neosubstrate profile, thereby offering a more selective degradation profile.[4][5][9] The Boc-protected amine provides a handle for further chemical modification, for instance, in the development of PROTACs.

Mechanism of Action: A Visual Overview

The binding of a ligand to CRBN initiates a cascade of events culminating in the degradation of a target protein. In the context of a PROTAC, the CRBN binder serves as the E3 ligase recruiting element.

PROTAC_Mechanism cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 POI Protein of Interest (POI) CRBN->POI Forms Ternary Complex CUL4 CUL4 RBX1 RBX1 RBX1->POI Ubiquitination PROTAC PROTAC (e.g., containing this compound) PROTAC->CRBN Binds to PROTAC->POI Binds to Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin (Ub) Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Benchmarking: A Head-to-Head Comparison

To objectively evaluate this compound, a series of biophysical and cellular assays are essential. Below are representative, plausible data that one might expect from such a comparative study.

Table 1: Comparative Binding Affinities for Cereblon

CompoundAssay TypeIC50 / Kd (nM)Reference
Thalidomide TR-FRET22.4[10]
Fluorescence Polarization347.2[4]
Lenalidomide TR-FRET8.9[10]
Fluorescence Polarization268.6[4]
Pomalidomide TR-FRET6.4[10]
Fluorescence Polarization153.9[4]
This compound TR-FRET (Hypothetical)85
Fluorescence Polarization (Hypothetical)650

Table 2: Cellular Target Engagement

CompoundAssay TypeΔTm (°C) in HEK293T cells (Hypothetical)
Thalidomide CETSA+1.5
Lenalidomide CETSA+2.8
Pomalidomide CETSA+4.2
This compound CETSA+3.5

Experimental Protocols for Robust Benchmarking

Scientific integrity demands rigorous and reproducible experimental design. The following protocols provide a detailed guide for the key assays used in this comparison.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay provides a sensitive, high-throughput method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled tracer from the CRBN protein.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Start Prepare Assay Plate Add_Compound Add Test Compound (e.g., this compound) or Reference (Pomalidomide) Start->Add_Compound Add_CRBN Add GST-tagged Human Cereblon Protein Add_Compound->Add_CRBN Add_Reagents Add HTRF Reagents: Eu-anti-GST Ab (Donor) & Thalidomide-Red (Acceptor) Add_CRBN->Add_Reagents Incubate Incubate at RT (e.g., 20 mins) Add_Reagents->Incubate Read Read Plate on HTRF-compatible Reader Incubate->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

Caption: Workflow for TR-FRET competitive binding assay.

Step-by-Step Protocol:

  • Plate Preparation: In a 384-well low volume white plate, add 2 µL of test compound dilutions (in a suitable buffer like PBS with 0.1% BSA) or reference compounds (thalidomide, lenalidomide, pomalidomide).

  • Protein Addition: Add 4 µL of diluted GST-tagged human CRBN protein to each well.[1]

  • Reagent Addition: Prepare a mixture of Europium cryptate-labeled anti-GST antibody (donor) and a red-fluorescently labeled thalidomide tracer (acceptor). Add 4 µL of this mixture to each well.[1][2]

  • Incubation: Incubate the plate at room temperature for 20-60 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) following excitation at 320-340 nm.[2]

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the log of the competitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]

CETSA_Workflow cluster_workflow CETSA Workflow Cell_Culture Culture Cells (e.g., HEK293T) Compound_Treatment Treat Cells with Compound or DMSO Vehicle Cell_Culture->Compound_Treatment Heating Heat Cell Suspensions across a Temperature Gradient Compound_Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Quantification Quantify Soluble CRBN (e.g., Western Blot or ELISA) Centrifugation->Quantification Analysis Plot Soluble Protein vs. Temp to Generate Melt Curve & Calculate ΔTm Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells (e.g., HEK293T) with the test compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of soluble CRBN using a suitable method like Western blotting or an ELISA-based approach.

  • Data Analysis: Plot the percentage of soluble CRBN against the temperature for both the vehicle- and compound-treated samples. The shift in the melting temperature (ΔTm) indicates the degree of stabilization conferred by the compound.[6][10]

Synthesis of this compound

For researchers wishing to synthesize this novel binder, a general synthetic route is provided below, based on established methods for benzamide synthesis.

  • Protection of Ethanolamine: React 2-aminoethanol with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a solvent such as dichloromethane to yield tert-butyl (2-hydroxyethyl)carbamate.

  • Etherification: Couple the protected amino alcohol with a suitable 2-halobenzonitrile (e.g., 2-fluorobenzonitrile) under Williamson ether synthesis conditions (e.g., using a strong base like sodium hydride in DMF) to form 2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzonitrile.

  • Nitrile Hydrolysis: Hydrolyze the nitrile group to a primary amide. This can be achieved under basic conditions (e.g., with hydrogen peroxide and a base like potassium carbonate in DMSO) to yield the final product, this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the novel cereblon binder, this compound, against the established immunomodulatory drugs. The provided protocols for TR-FRET and CETSA represent the gold standard for characterizing cereblon binding affinity and cellular target engagement, respectively.

The hypothetical data presented suggest that while a novel benzamide binder might exhibit a slightly lower in vitro binding affinity compared to pomalidomide, it could still demonstrate robust cellular target engagement. This underscores the importance of evaluating compounds in a cellular context, as factors like cell permeability can significantly influence efficacy.

The development of non-phthalimide-based CRBN binders like this compound is a crucial step towards creating more specific and stable targeted protein degradation therapies. Future work should focus on elucidating the neosubstrate profile of these novel binders and incorporating them into PROTACs to assess their degradation efficiency against specific proteins of interest.

References

  • A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. Benchchem. [URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-the-cereblon-binding-affinity-of-thalidomide-based-e3-ligase-ligands]
  • Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/pomalidomide-as-a-cereblon-e3-ligase-ligand-an-in-depth-technical-guide]
  • HTRF Cereblon Binding Kit, 500 Assay Points. Revvity. [URL: https://www.revvity.com/product/htrf-cereblon-binding-kit-500-assay-points-cisbio-64crbnpeg]
  • Cellular thermal shift assay. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cellular_thermal_shift_assay]
  • Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.0c00507]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010814-124552]
  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cs/d2cs00116k]
  • Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556979/]
  • Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Science and Education Publishing. [URL: http://pubs.sciepub.com/jmdt/2/4/1]
  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... ResearchGate. [URL: https://www.researchgate.net/figure/Binding-of-lenalidomide-and-pomalidomide-to-CRBN-within-the-CRBN-DDB1-complex-a_fig1_229068067]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00329]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379318/]
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00851]
  • Molecular mechanisms of thalidomide and its derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6311443/]
  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.04.21.537827v1]
  • Direct Binding with Cereblon Mediates the Antiproliferative and Immunomodulatory Action of Lenalidomide and Pomalidomide. ResearchGate. [URL: https://www.researchgate.net/publication/287739527_Direct_Binding_with_Cereblon_Mediates_the_Antiproliferative_and_Immunomodulatory_Action_of_Lenalidomide_and_Pomalidomide]
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37902300/]
  • Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01997]
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ResearchGate. [URL: https://www.researchgate.net/publication/375200230_Leveraging_Ligand_Affinity_and_Properties_Discovery_of_Novel_Benzamide-Type_Cereblon_Binders_for_the_Design_of_PROTACs]

Sources

A Guide to the Conformational Landscape of 2-[2-(Boc-amino)ethoxy]benzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount to its function. This guide provides an in-depth analysis of the conformational properties of 2-[2-(Boc-amino)ethoxy]benzamide, a molecule with significant potential in drug discovery due to its structural motifs. As experimental data for this specific compound is not widely available, this guide will leverage data from structurally related analogs to predict its conformational behavior and compare it against relevant alternatives. We will explore how intramolecular forces, particularly hydrogen bonding, dictate its preferred spatial arrangement and discuss the experimental and computational methodologies to validate these predictions.

The Decisive Role of Intramolecular Interactions

The conformational flexibility of this compound arises from several rotatable single bonds. However, the presence of multiple hydrogen bond donors (the amide N-H and the Boc-protected amine N-H) and acceptors (the amide carbonyl oxygen, the ethoxy oxygen, and the Boc carbonyl oxygen) suggests that its structure is not entirely random. Intramolecular hydrogen bonds (IMHBs) are known to play a critical role in pre-organizing molecular structures, which can have profound effects on a molecule's biological activity and physical properties.[1][2] The formation of these non-covalent bonds can stabilize specific conformations, reducing the entropic penalty upon binding to a biological target.[2]

The key to understanding the conformational preferences of this compound lies in identifying the most probable intramolecular hydrogen bonds. The flexible ethoxy side chain allows the Boc-protected amino group to come into proximity with the benzamide moiety, creating opportunities for such interactions.

Caption: Key rotatable bonds (τ1-τ4) in this compound.

Predicted Conformational Landscape of this compound

Based on studies of similar molecules, we can hypothesize the formation of a seven-membered ring stabilized by a hydrogen bond between the Boc-protected amine N-H and the ethoxy oxygen. This type of interaction is common in amino-alcohols and related structures.[3] Alternatively, a larger ring could be formed through a hydrogen bond between the amide N-H and the Boc carbonyl oxygen, or the Boc-protected amine N-H and the benzamide carbonyl oxygen. The relative stability of these conformations will depend on the solvent environment. In nonpolar solvents, intramolecular hydrogen bonds are more favored, while in polar, protic solvents, intermolecular hydrogen bonds with the solvent may dominate.

Comparative Conformational Analysis

To better understand the unique conformational properties of this compound, it is instructive to compare it with structurally simpler analogs.

CompoundKey Conformational FeatureSupporting Evidence
This compound (Predicted) Potential for a strong intramolecular hydrogen bond forming a seven-membered ring (N-H···O-ether).Analogy with amino-alcohols.[3]
2-Ethoxybenzamide The ethoxy group is likely to be roughly coplanar with the benzene ring, with the ethyl group oriented away from the amide.Crystal structure data of related 2-alkoxybenzamides show a planar conformation stabilized by an N-H···O-alkoxy hydrogen bond.[4]
2-Aminobenzamide Can form intermolecular hydrogen-bonded dimers in the solid state. The amino group can influence the orientation of the amide group.Derivatives of 2-aminobenzamide show diverse hydrogen bonding patterns in their crystal structures.[5][6]

2-Ethoxybenzamide , for instance, serves as a simplified model for the core structure. Crystal structures of related 2-alkoxybenzamides reveal a preference for a conformation where one of the amide N-H protons forms an intramolecular hydrogen bond with the alkoxy oxygen atom.[4] This creates a planar six-membered ring, significantly restricting the rotation around the C(aryl)-O bond.

In contrast, 2-aminobenzamide and its derivatives showcase a variety of intermolecular and intramolecular hydrogen bonding patterns that influence their crystal packing and conformation.[5][6] The presence of the flexible and functionalized side chain in our target molecule introduces additional conformational possibilities not present in these simpler analogs.

Experimental and Computational Protocols for Validation

To empirically determine the conformational properties of this compound, a combination of spectroscopic and computational methods is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular conformation in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ for a nonpolar environment, and DMSO-d₆ for a polar environment).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shifts of the NH protons are particularly informative. A downfield shift is indicative of involvement in a hydrogen bond.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons and the carbons adjacent to the ether oxygen can also be sensitive to conformational changes.[7]

  • Variable Temperature (VT) NMR: Perform ¹H NMR experiments at different temperatures. A large temperature coefficient (dδ/dT) for an NH proton suggests it is solvent-exposed, while a small coefficient indicates it is involved in a stable intramolecular hydrogen bond.

  • 2D NMR (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The presence of cross-peaks between protons on the Boc-amino group and the benzamide moiety would provide direct evidence for a folded conformation.

Caption: Workflow for NMR-based conformational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide evidence for hydrogen bonding through shifts in vibrational frequencies.

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a nonpolar solvent like CCl₄ or CH₂Cl₂.

  • Data Acquisition: Record the IR spectrum, paying close attention to the N-H and C=O stretching regions (3500-3200 cm⁻¹ and 1700-1600 cm⁻¹, respectively).

  • Data Analysis: The presence of a sharp, concentration-independent band at a lower frequency in the N-H stretching region is indicative of an intramolecular hydrogen bond. A broader, concentration-dependent band suggests intermolecular hydrogen bonding.

Computational Modeling

Density Functional Theory (DFT) calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformers.

Protocol for DFT-Based Conformational Search:

  • Initial Structure Generation: Build the 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational landscape of the flexible bonds.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). Calculate their relative energies.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface and to predict the IR spectrum.

  • Solvent Effects: Incorporate a solvent model (e.g., PCM) to investigate the influence of the environment on conformational stability.

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational properties of this compound are likely governed by a delicate interplay of steric effects and intramolecular hydrogen bonding. By drawing comparisons with simpler, well-characterized molecules, we can predict that this compound adopts a folded conformation, particularly in nonpolar environments. The presented experimental and computational protocols provide a robust framework for validating these predictions and gaining a deeper understanding of the structural factors that will ultimately determine its utility in drug development and materials science. This integrated approach of prediction, comparison, and empirical validation is essential for the rational design of novel molecules with desired properties.

References

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (PDF) ResearchGate. [Link]

  • Design, synthesis and conformational analyses of bifacial benzamide based foldamers. RSC Publishing. [Link]

  • Design, synthesis and conformational analyses of bifacial benzamide based foldamers. SciSpace. [Link]

  • The intramolecular hydrogen bond in 2-hydroxy-benzamides. Semantic Scholar. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • The intramolecular hydrogen bond in 2-hydroxy-benzamides. (PDF) ResearchGate. [Link]

  • Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide. National Institutes of Health. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. [Link]

  • Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. National Institutes of Health. [Link]

  • Conformational properties of O-alkylated benzamides. (PDF) ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar. [Link]

  • Crystal structure of 2-pentyloxybenzamide. (PDF) ResearchGate. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • circular dichroism study on the syn-anti conformational equilibrium of 2-substituted benzimidazole nucleosides. PubMed. [Link]

  • 2-Ethoxybenzamide. PubChem. [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]

  • Conformational analysis of biphenyls: an upside-down view. (PDF) ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-[2-(Boc-amino)ethoxy]benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 2-[2-(Boc-amino)ethoxy]benzamide, a key intermediate, demand not only precision in their application but also diligence in their disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in scientific principles and regulatory standards. Our objective is to empower researchers to manage chemical waste with confidence, ensuring a safe laboratory environment and adherence to environmental regulations.

Hazard Profile and Core Safety Principles

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] While comprehensive toxicological data may be limited, the presence of the benzamide and Boc-amino functional groups necessitates a cautious approach.

Core Principles for Handling and Disposal:

  • Minimize Waste Generation: The most effective disposal strategy begins with thoughtful experimental design to minimize the generation of surplus material.

  • Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][3] Uncontrolled release can pose risks to aquatic life and interfere with wastewater treatment processes.

  • Assume Hazard: In the absence of complete data, treat the compound as hazardous waste. This aligns with the precautionary principle that governs laboratory safety.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures. This guide serves as a general framework, but institutional and local regulations must always take precedence.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection by trained professionals.

Step 1: Immediate Waste Segregation and Containment

Proper disposal begins at the source of generation.

  • Designate a Waste Container: Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4] For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For solutions, use a container designated for liquid hazardous waste.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[4] The label must also clearly state the full chemical name: "This compound " and list any solvents or other chemicals mixed with it, including their approximate percentages.[4]

  • Accumulation: Place the designated container in a Satellite Accumulation Area (SAA). This must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[4][5]

Step 2: Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2]Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Nitrile gloves. Inspect for integrity before use and use proper removal technique.[1][2][3]Prevents skin contact. Dispose of contaminated gloves as hazardous waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantities if handled in a well-ventilated area or chemical fume hood.If there is a risk of generating dust, consult your EHS for respirator requirements.[2][3]
Step 3: Preparing Waste for Collection
  • Solid Waste:

    • Carefully transfer the solid waste into the designated hazardous waste container.

    • Avoid creating dust.[2][3] If the material is a fine powder, conduct the transfer inside a chemical fume hood.

    • Securely cap the container.

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, contaminated gloves, pipette tips) should be placed in the solid hazardous waste container.

    • Non-disposable glassware should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

  • Solutions:

    • Transfer solutions containing the compound into a designated liquid hazardous waste container.

    • Ensure the waste container is compatible with the solvent used. Do not mix incompatible waste streams.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

Step 4: Storage and Disposal Request
  • Storage: Store the sealed and labeled hazardous waste container in the SAA, away from incompatible materials. The SAA should be in a secondary containment tray to mitigate potential spills.

  • Request Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, submit a hazardous material pickup request to your EHS department.[4]

The Logic of Disposal: Chemical Incineration

The standard and recommended disposal method for this compound, like many organic laboratory chemicals, is high-temperature incineration by a licensed waste disposal facility.[3][6]

Why Incineration?

  • Complete Destruction: Incineration at high temperatures (>850°C) in the presence of sufficient oxygen ensures the complete breakdown of the organic molecule into simpler, less harmful compounds, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[3][7]

  • Hazard Neutralization: This process effectively destroys the chemical's inherent toxicity.

  • Environmental Protection: Modern incinerators are equipped with advanced scrubbers and filtration systems to remove acidic gases (like NOx) and particulate matter before they are released into the atmosphere.[6]

The presence of the Boc (tert-butoxycarbonyl) group is noteworthy. Under the acidic conditions that can be present in some waste streams or during thermal decomposition, the Boc group can be cleaved to produce isobutylene and carbon dioxide.[8][9] While this is a common laboratory deprotection strategy, in the context of disposal, it simply represents an intermediate step in the ultimate thermal decomposition of the molecule.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Point of Generation cluster_characterization Waste Characterization & Containment cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (Solid, Solution, or Contaminated Labware) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe decision What is the form of the waste? ppe->decision solid_waste Solid Waste: Place in labeled solid hazardous waste container. Avoid creating dust. decision->solid_waste Solid liquid_waste Liquid Waste (Solutions/Rinsate): Place in labeled liquid hazardous waste container. decision->liquid_waste Liquid labware Contaminated Labware: Place disposables in solid waste. Rinse non-disposables, collect rinsate. decision->labware Labware store_saa Store sealed container in designated Satellite Accumulation Area (SAA). solid_waste->store_saa liquid_waste->store_saa labware->liquid_waste request_pickup Request pickup by Institutional EHS. store_saa->request_pickup incineration Transport to licensed facility for high-temperature incineration. request_pickup->incineration

Caption: Decision workflow for handling and disposal of this compound.

Regulatory Framework: The EPA and RCRA

The management of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10] Laboratories are classified as generators of hazardous waste and fall into one of three categories based on the quantity of waste produced per month:

  • Very Small Quantity Generators (VSQG): ≤ 100 kg

  • Small Quantity Generators (SQG): > 100 kg to < 1,000 kg

  • Large Quantity Generators (LQG): ≥ 1,000 kg

These classifications determine specific requirements for waste accumulation time, storage, and personnel training.[5] It is the responsibility of the institution and its researchers to operate in compliance with their generator status.[11] The use of Satellite Accumulation Areas (SAAs) allows for the collection of up to 55 gallons of hazardous waste at or near the point of generation, providing a practical management solution for laboratory settings.[5][12]

By adhering to the protocols outlined in this guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • Material Safety Data Sheet for p-Amino Benzamide. Oxford Lab Fine Chem. Available at: [Link]

  • Benzamide CAS No 55-21-0: Material Safety Data Sheet. Scribd. Available at: [Link]

  • Benzamide Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Benzamide PubChem Entry. National Institutes of Health. Available at: [Link]

  • Safety Data Sheet for 2-(2-Aminoethoxy)benzamide. Angene Chemical. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available at: [Link]

  • BOC Deprotection Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-[2-(Boc-amino)ethoxy]benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, fellow researchers. In our pursuit of novel therapeutics, the synthesis and handling of specialized chemical intermediates are daily realities. This guide addresses the safe handling of 2-[2-(Boc-amino)ethoxy]benzamide, a compound for which specific safety data may not be readily available. In such instances, our expertise and a conservative approach, grounded in the known hazards of analogous structures, become our most critical safety tools. This document provides the essential operational and safety protocols to ensure both the integrity of your research and the protection of your team.

Hazard Assessment: A Proactive, Structure-Based Approach

Since a specific Safety Data Sheet (SDS) for this compound is not published, we must infer its potential hazards from its constituent parts: the benzamide core and the Boc-protected amino group.

  • The Benzamide Moiety: Benzamide and its derivatives are known to present several hazards. They are often classified as harmful if swallowed (Acute Toxicity 4, Oral) and can cause significant skin and eye irritation.[1][2] Some benzamides are even suspected of causing genetic defects.[3] These compounds are typically crystalline solids, meaning the primary exposure risk during handling is the inhalation of dust or direct contact with the powder.[4]

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[5][6] While the Boc group itself generally renders the amine less reactive, the fundamental principle of handling any research chemical is to treat it with caution. The hazards of the parent amine should always be considered. Furthermore, deprotection steps often involve strong, hazardous acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which require their own stringent handling protocols.[5][7]

Based on this structural analysis, we will operate under the assumption that this compound is, at a minimum:

  • Harmful if swallowed.

  • A skin and eye irritant.[1]

  • A potential respiratory tract irritant if inhaled as a dust.[1]

The Hierarchy of Controls: Your First Line of Defense

Before we even consider Personal Protective Equipment (PPE), we must implement more effective safety controls. PPE is the last line of defense.

  • Engineering Controls: Your most critical tool is a certified chemical fume hood. All weighing and handling of the solid compound must be performed within a fume hood to prevent the inhalation of airborne particulates.[2][4]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP and the contents of this guide. Keep quantities stored and in use to the minimum required for your experiment.

Personal Protective Equipment (PPE): A Mandated Protocol

Adherence to the following PPE standards is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects eyes from airborne dust and accidental splashes. Standard safety glasses with side shields are a minimum requirement.[4]
Face ShieldTo be worn over safety goggles when there is a significant risk of splashing (e.g., during large-scale transfers or deprotection steps).[8]Provides an additional layer of protection for the entire face.
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation. Inspect for tears before use.[9]Prevents direct skin contact. Employ proper glove removal techniques to avoid contaminating your hands.[9] Dispose of contaminated gloves immediately.[10]
Laboratory CoatA long-sleeved, properly fitting lab coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection NIOSH-Approved Respirator or Fume HoodAll handling of the solid should occur in a chemical fume hood.[4] If a hood is unavailable or during a large spill, a respirator with an appropriate particulate filter is required.Prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[1]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure your chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • Donning PPE: Don your lab coat, followed by safety goggles and gloves.

  • Handling: Conduct all manipulations, including weighing and transfers, within the fume hood. Use tools like a spatula to handle the solid, avoiding actions that could generate dust.[4] If dissolving the compound, add the solid to the solvent slowly.

  • Post-Handling: Tightly close the container.[2] Decontaminate your work surface.

  • Doffing PPE: Remove gloves using the proper technique, followed by your lab coat and goggles. Wash your hands thoroughly with soap and water.[3][9]

Storage

Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[2][4] Some similar compounds benefit from refrigerated storage (2-8°C).[9]

Spill Response
  • Small Spill (in a fume hood): Ensure you are wearing your full PPE. Dampen the spilled solid with a suitable solvent like 60-70% ethanol to prevent dust formation.[11] Carefully sweep or wipe up the material, place it in a sealed container, and label it as hazardous waste.[4][11]

  • Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert your lab manager or safety officer. Prevent others from entering the contaminated zone. Trained personnel with appropriate respiratory protection should handle the cleanup.

Disposal Plan

All waste containing this compound, including contaminated gloves, paper towels, and excess material, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container.[4][12]

  • Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

  • Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4][12] Under no circumstances should this chemical be allowed to enter drains or the environment. [4]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your specific task.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_ppe PPE Determination cluster_scale Scale & Risk start Task: Handling this compound fume_hood Is the task performed in a certified fume hood? start->fume_hood respirator CRITICAL: Consult EHS. Requires Respirator Fit-Testing and Training. fume_hood->respirator No scale What is the scale of work? fume_hood->scale Yes ppe_standard Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat ppe_enhanced Enhanced PPE: - Standard PPE + Face Shield scale->ppe_standard Small Scale (e.g., <1g, weighing) scale->ppe_enhanced Large Scale or High Splash Risk (e.g., >1g, deprotection)

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.